(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQLJTOYIKMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-74-7 | |
| Record name | Hydrazine, (3-fluoro-5-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride chemical properties
An In-depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride for Advanced Research
Introduction: A Key Building Block in Modern Synthesis
This compound is a substituted arylhydrazine that serves as a pivotal intermediate in organic synthesis and medicinal chemistry. Its structural complexity, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro) groups, offers nuanced reactivity, making it a valuable scaffold for creating diverse molecular architectures. Hydrazine derivatives are foundational precursors for synthesizing a wide array of pharmaceuticals and agrochemicals, particularly heterocyclic compounds such as indoles and pyrazoles.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers and drug development professionals.
Core Chemical and Physical Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1394041-74-7 | [2] |
| Molecular Formula | C₇H₁₀ClFN₂O | [3] |
| Molecular Weight | 192.62 g/mol | [2][3] |
| IUPAC Name | (3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | [2] |
| Purity | Typically ≥95% | [2][3] |
| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | [2] |
| InChI Key | VRQLJTOYIKMAPH-UHFFFAOYSA-N | [2] |
| LogP | 1.35 | [2] |
Synthesis Pathway: From Aniline to Hydrazine
The synthesis of substituted arylhydrazines like this compound typically follows a classical and reliable pathway involving the diazotization of the corresponding aniline precursor, followed by reduction. While the specific protocol for this exact molecule is proprietary, the general methodology is well-established in organic chemistry.
Conceptual Synthesis Workflow
The process begins with 3-fluoro-5-methoxyaniline. This starting material undergoes a two-step transformation to yield the target hydrazine hydrochloride. This workflow is a cornerstone of aromatic chemistry, enabling the introduction of the versatile hydrazine functional group.
Caption: General synthesis route for arylhydrazine hydrochlorides.
Standard Laboratory Protocol for Arylhydrazine Synthesis
This protocol describes a representative method for synthesizing a substituted phenylhydrazine hydrochloride from its corresponding aniline, based on established procedures for similar compounds.[4]
Materials:
-
Substituted Aniline (e.g., 3-fluoro-5-methoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol, Diethyl Ether (for washing)
-
Ice Bath, Magnetic Stirrer, Filtration Apparatus
Procedure:
-
Aniline Dissolution: In a suitable reaction vessel, dissolve the substituted aniline (1.0 eq) in a mixture of deionized water and concentrated HCl. Cool the resulting solution to 0–5 °C in an ice bath with continuous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in deionized water. Add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C. Stir the mixture for 1.5 hours at this temperature to form the diazonium salt.[4]
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (2.1 eq) in concentrated HCl. Cool this solution in an ice bath.
-
Hydrazine Formation: Slowly add the cold diazonium salt solution to the tin(II) chloride solution. A precipitate will likely form. Continue stirring the mixture at 0 °C for approximately 30-60 minutes.[4]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove impurities.
-
Drying: Dry the resulting solid product under vacuum to yield the pure arylhydrazine hydrochloride salt.
Causality: The use of low temperatures (0–5 °C) is critical during diazotization to prevent the unstable diazonium salt from decomposing. The subsequent reduction with a strong reducing agent like tin(II) chloride efficiently converts the diazonium group to the hydrazine moiety.
Reactivity and Core Applications: The Fischer Indole Synthesis
The primary utility of this compound lies in its role as a key reactant in the Fischer indole synthesis . This powerful reaction, discovered in 1883 by Emil Fischer, remains one of the most reliable methods for constructing the indole ring system, a privileged scaffold in countless pharmaceuticals, including the triptan class of antimigraine drugs.[5][6]
Reaction Mechanism
The Fischer indole synthesis is an acid-catalyzed reaction between an arylhydrazine and a ketone or aldehyde.[5][7] The accepted mechanism involves several key steps:
-
Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[5][5]-sigmatropic rearrangement, which is the key bond-forming step.
-
Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminal.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.[5][6][7]
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: General Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of an indole derivative. The choice of acid catalyst is crucial; Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) are commonly used.[5][6]
Materials:
-
This compound (1.0 eq)
-
Ketone or Aldehyde (1.0-1.2 eq)
-
Acid Catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid)
-
Solvent (e.g., acetic acid, ethanol, or toluene)
-
Ethyl Acetate, Saturated Sodium Bicarbonate Solution, Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Rotary Evaporator, Chromatography equipment
Procedure:
-
Reactant Mixture: In a round-bottom flask, combine the this compound (1.0 eq) and the selected carbonyl compound (1.1 eq) in a suitable solvent such as acetic acid.
-
Acid Catalysis: Add the acid catalyst. The reaction can often be run by simply heating the hydrazone in acetic acid, which serves as both solvent and catalyst.[7]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the substrates.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude residue by column chromatography on silica gel to obtain the final indole product.
Safety and Handling
Substituted hydrazines and their hydrochloride salts require careful handling. While a specific safety data sheet for this compound is not extensively detailed, data from analogous compounds provide a strong basis for safe laboratory practices.[8][9][10]
| Hazard Category | GHS Classification and Statements | Precautionary Measures |
| Acute Toxicity | Warning: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).[11] | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[8][9] |
| Skin Irritation | Warning: Causes skin irritation (H315). | Wear protective gloves and clothing. If skin irritation occurs, seek medical advice.[8][10] |
| Eye Irritation | Warning: Causes serious eye irritation (H319). | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[8][10] |
| Respiratory Irritation | Warning: May cause respiratory irritation (H335). | Avoid breathing dust. Move to fresh air if inhaled and seek medical attention if you feel unwell.[8][10] |
| Storage | Not explicitly defined for this compound. | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][9] |
| Disposal | Not explicitly defined for this compound. | Dispose of contents/container to an approved waste disposal plant.[8][9] |
Self-Validating Protocol: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical. Facilities should be equipped with an eyewash station and safety shower. All manipulations should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Conclusion
This compound is a highly valuable and versatile reagent for synthetic chemists. Its utility is most prominently demonstrated in the Fischer indole synthesis, providing a direct route to complex, biologically relevant indole scaffolds. The strategic placement of the fluoro and methoxy substituents allows for fine-tuning of electronic properties and provides vectors for further chemical modification. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, enables researchers to effectively leverage this compound in the design and execution of novel synthetic strategies for drug discovery and materials science.
References
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Fischer indole synthesis. Wikipedia. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Institutes of Health (NIH). [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Fischer Indole Synthesis. J&K Scientific LLC. [Link]
-
(3-Fluoro-5-nitrophenyl)hydrazine hydrochloride. PubChem, National Institutes of Health. [Link]
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Hydrazine. Wikipedia. [Link]
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An In-depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride: Synthesis, Application, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride is a substituted arylhydrazine that serves as a pivotal building block in modern synthetic chemistry. Its true value lies in its utility as a precursor for the construction of complex heterocyclic scaffolds, most notably indoles and their derivatives, through the renowned Fischer indole synthesis. The strategic placement of the fluoro and methoxy groups on the phenyl ring offers unique electronic properties and vectors for further functionalization, making it a compound of significant interest for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its synthesis, key chemical characteristics, a detailed protocol for its application in the Fischer indole synthesis, and an exploration of the pharmacological relevance of the resulting molecular frameworks.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1394041-74-7 | [1][2][3][4] |
| Molecular Formula | C₇H₁₀ClFN₂O | [2] |
| Molecular Weight | 192.62 g/mol | [2] |
| IUPAC Name | (3-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | [1] |
| Appearance | Crystalline solid (typical) | N/A |
| Purity | Typically ≥95% | [1][2] |
| InChI Key | VRQLJTOYIKMAPH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | [1] |
Synthesis of this compound
The synthesis of arylhydrazines from their corresponding anilines is a well-established two-step process involving diazotization followed by reduction. This protocol outlines the synthesis of this compound from the commercially available precursor, 3-fluoro-5-methoxyaniline.
Workflow for the Synthesis
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Fluoro-5-methoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-5-methoxyaniline (1 equivalent) in concentrated hydrochloric acid (approximately 3-4 equivalents) and water.
-
Cool the stirred solution to 0-5 °C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent excessive foaming and the release of nitrogen oxides.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
Causality Behind Experimental Choices: The use of low temperatures (0-5 °C) is critical as diazonium salts are thermally unstable and can decompose, leading to reduced yields and side products. The slow, dropwise addition of sodium nitrite ensures that the highly reactive nitrous acid is consumed as it is formed, minimizing side reactions.
Step 2: Reduction
-
In a separate, larger beaker, prepare a solution of stannous chloride dihydrate (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred stannous chloride solution. The temperature should be monitored and maintained below 10 °C throughout the addition.
-
A precipitate of the hydrazine hydrochloride salt should form.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours to ensure the reduction is complete.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under vacuum to yield this compound.
Causality Behind Experimental Choices: Stannous chloride is a common and effective reducing agent for diazonium salts. The reaction is performed in a strongly acidic medium to maintain the stability of both the diazonium salt and the resulting hydrazine. The final washes are designed to remove any unreacted starting materials and inorganic salts.
Application in Fischer Indole Synthesis
The primary utility of this compound is as a key reagent in the Fischer indole synthesis, a powerful method for constructing the indole ring system.[9][10][11] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the arylhydrazine and a ketone or aldehyde.
Mechanism of the Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole
This protocol describes the reaction of this compound with cyclohexanone to yield the corresponding tetrahydrocarbazole derivative.
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol (optional, as a solvent)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) in glacial acetic acid.
-
Add cyclohexanone (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water. This will often precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality Behind Experimental Choices: Glacial acetic acid serves as both the solvent and the acid catalyst for this reaction. Using a slight excess of cyclohexanone ensures the complete consumption of the hydrazine starting material. The workup procedure is designed to neutralize the acidic catalyst and extract the organic product into a suitable solvent for purification.
Pharmacological Relevance and Drug Development Potential
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[12] The product of the Fischer indole synthesis described above, 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole, belongs to the tetrahydrocarbazole family of compounds, which are known to exhibit diverse pharmacological properties.[13]
Derivatives of the structurally similar 6-methoxy-1,2,3,4-tetrahydrocarbazole have been investigated for several therapeutic applications:
-
Anticancer Activity: Some tetrahydrocarbazole derivatives have shown potential as anticancer agents by inhibiting telomerase, an enzyme crucial for the survival of many cancer cells.[14][15]
-
Serotonin Receptor Modulation: The tetrahydrocarbazole scaffold can act as a rigid analog of tryptamine, the core of the neurotransmitter serotonin. This has led to the investigation of these compounds as modulators of serotonin receptors, which are important targets for treating central nervous system disorders.[14]
-
Antimicrobial and Antifungal Activity: Various substituted tetrahydrocarbazoles have demonstrated promising activity against a range of bacteria and fungi.[13]
The presence of the fluorine atom in 6-fluoro-8-methoxy-1,2,3,4-tetrahydrocarbazole can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate lipophilicity. Therefore, this particular derivative warrants further investigation for its potential therapeutic applications in oncology, neuropharmacology, and infectious diseases.
Safety and Handling
This compound is classified as harmful and an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Phrases: [1]
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P280: Wear protective gloves/protective clothing and eye/face protection.
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[1][16]
Conclusion
This compound is a valuable and versatile reagent for synthetic chemists, particularly those engaged in the construction of indole-based heterocyclic systems. Its synthesis from readily available starting materials is straightforward, and its application in the Fischer indole synthesis provides a reliable route to substituted tetrahydrocarbazoles. The pharmacological potential of these products, driven by the privileged nature of the indole scaffold and the strategic incorporation of fluorine, makes this hydrazine derivative a compound of considerable interest for future drug discovery and development efforts.
References
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CAS NO. 1394041-74-7 | (3-fluoro-5-methoxyphenyl)hydrazine ... - Arctom. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
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1394041-74-7|this compound - BIOFOUNT. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer indole synthesis - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024, March 24). Retrieved January 19, 2026, from [Link]
-
(3-Fluorophenyl)hydrazine hydrochloride - SpectraBase. (n.d.). Retrieved January 19, 2026, from [Link]
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6-Methoxy-1,2,3,4-tetrahydrocarbazole | C13H15NO | CID 10798130 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
- KR20040013626A - Preparation of methoxyphenylhydrazine by catalytic hydrogenation - Google Patents. (n.d.).
-
A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride molecular weight
An In-Depth Technical Guide to (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Abstract
This compound is a substituted aromatic hydrazine derivative of increasing importance in the field of medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methoxy group at the meta positions, provides medicinal chemists with a versatile scaffold to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of its core molecular profile, a detailed, mechanistically-grounded synthetic protocol, its applications in drug discovery with a focus on established synthetic methodologies like the Fischer Indole Synthesis, and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks in the synthesis of novel therapeutic agents.
Part 1: Core Molecular Profile
A thorough understanding of a chemical reagent begins with its fundamental identity and physicochemical properties. These parameters are critical for experimental design, reaction optimization, and the interpretation of analytical data.
Chemical Identity
The foundational data for this compound is summarized below. This information ensures unambiguous identification and sourcing.
| Identifier | Value | Source |
| IUPAC Name | This compound | Fluorochem |
| CAS Number | 1394041-74-7 | Fluorochem |
| Molecular Formula | C₇H₉FN₂O · HCl | Calculated |
| Canonical SMILES | COC1=CC(F)=CC(NN)=C1.Cl | Fluorochem |
| InChI | InChI=1S/C7H9FN2O.ClH/c1-11-7-3-5(8)2-6(4-7)10-9;/h2-4,10H,9H2,1H3;1H | Fluorochem |
Physicochemical Properties
The calculated physicochemical properties of this compound are crucial for predicting its behavior in both reaction media and biological systems. The presence of the fluorine atom, for instance, can subtly alter pKa and lipophilicity compared to its non-fluorinated analog.
| Property | Value | Notes |
| Molecular Weight | 192.62 g/mol | Calculated value for the hydrochloride salt. |
| Exact Mass | 192.04657 Da | Calculated value for the hydrochloride salt. |
| Topological Polar Surface Area (TPSA) | 47.3 Ų | Calculated for the free base; relates to membrane permeability. |
| logP (Octanol-Water Partition Coefficient) | 1.40 | Calculated for the free base; an indicator of lipophilicity. |
| Hydrogen Bond Donors | 2 | Refers to the free base (hydrazine group). |
| Hydrogen Bond Acceptors | 3 | Refers to the free base (oxygen, fluorine, nitrogen). |
| Rotatable Bonds | 2 | Indicates conformational flexibility. |
Structural Representation
The 2D structure provides a clear visualization of the atomic connectivity and substitution pattern.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Prophetic)
This protocol is based on well-established procedures for analogous compounds and is designed to be self-validating through careful control of reaction parameters. [1][2] Step 1: Diazotization of 3-Fluoro-5-methoxyaniline
-
Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-Fluoro-5-methoxyaniline (1.0 eq).
-
Acidification: Add concentrated hydrochloric acid (~3-4 eq) and water. Cool the resulting slurry to 0-5 °C in an ice-salt bath. The formation of the aniline hydrochloride salt as a fine slurry is crucial for a controlled reaction.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05-1.1 eq) in cold water. Add this solution dropwise via the dropping funnel to the aniline slurry, ensuring the internal temperature is strictly maintained below 5 °C.
-
Causality: The diazotization reaction is highly exothermic. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt and to minimize the formation of phenolic side products. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
-
Step 2: Reduction of the Diazonium Salt
-
Reductant Preparation: In a separate flask, prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to <10 °C.
-
Causality: Tin(II) chloride is a classic and effective reducing agent for this transformation. The acidic medium stabilizes both the diazonium salt and the tin(II) species. Other reducing agents like sodium sulfite can also be used, which may be preferable to avoid heavy metal waste. [1]2. Reduction: Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
-
Precipitation & Isolation: The desired hydrazine hydrochloride salt typically precipitates from the reaction mixture as a solid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full conversion.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water, ethanol, and diethyl ether to remove residual acids, salts, and organic impurities.
-
Drying: Dry the product under vacuum to yield this compound.
Purification and Characterization
For many applications, the filtered product is of sufficient purity. If further purification is required, recrystallization from an ethanol/water mixture is often effective.
Expected Analytical Signatures:
-
¹H NMR: Expect distinct signals for the aromatic protons (with coupling to fluorine), the methoxy group singlet (~3.8 ppm), and broad, exchangeable signals for the hydrazine protons.
-
¹⁹F NMR: A singlet or a triplet (due to coupling with ortho-protons) in the typical aryl-fluoride region.
-
IR Spectroscopy: Characteristic peaks for N-H stretching (3200-3400 cm⁻¹), C-O stretching of the aryl ether (~1250 cm⁻¹), and C-F stretching (~1100-1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum should show the molecular ion for the free base (m/z = 156.16).
Part 3: Applications in Drug Discovery
The true value of this compound lies in its utility as a precursor to complex heterocyclic scaffolds that are privileged in modern drug discovery. The strategic placement of the fluoro and methoxy groups allows for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. [3]
The Fischer Indole Synthesis: A Gateway to Bioactive Scaffolds
One of the most powerful applications of arylhydrazines is the Fischer Indole Synthesis. This reaction allows for the construction of the indole core, a motif found in countless pharmaceuticals. Reacting (3-Fluoro-5-methoxyphenyl)hydrazine with a suitable ketone or aldehyde under acidic conditions provides direct access to 4-fluoro-6-methoxy-substituted indoles.
Caption: Generalized workflow of the Fischer Indole Synthesis.
Precursor for Kinase Inhibitors and Heterocycles
Substituted phenylhydrazines are critical starting materials for building complex heterocyclic systems used as kinase inhibitors, anti-malarials, and anti-cancer agents. [4][5][6]For example, condensation of a phenylhydrazine with a pyrimidine derivative is a common strategy to build pyrazolo[3,4-d]pyrimidine cores, which are central to many PI3K and other kinase inhibitors. The (3-fluoro-4-methoxyphenyl) moiety has been successfully incorporated into potent PI3Kδ inhibitors, highlighting the value of this substitution pattern for achieving high potency and selectivity. [4]
Part 4: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. Hydrazine derivatives are classified as hazardous materials and must be handled with appropriate precautions. [7]The following information is based on data from analogous compounds and general best practices. [8][9][10][11]
Hazard Identification
This compound should be treated as a hazardous substance. The expected GHS classifications are summarized below.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. [8][9] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing. [9] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261: Avoid breathing dust. [9] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. [8] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water. [8] |
| Skin Sensitization | H317: May cause an allergic skin reaction | P272: Contaminated work clothing should not be allowed out of the workplace. [9] |
Self-Validating Handling Protocol
Adherence to a strict handling protocol is a self-validating system for ensuring user safety.
-
Engineering Controls: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Procedural Discipline: Avoid creating dust when handling the solid. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance). Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [11]
Storage and Stability
Proper storage is essential for maintaining the integrity of the reagent and ensuring safety.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [10]For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) at 4°C is recommended.
-
Incompatibilities: Keep away from strong oxidizing agents, as the hydrazine moiety can react exothermically. [12]
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is straightforward via established chemical transformations, and its unique electronic and steric properties make it an attractive component for constructing complex molecular architectures, particularly indole and other heterocyclic systems. By following the detailed synthetic, analytical, and safety protocols outlined in this guide, researchers can confidently and safely leverage this compound to advance their research programs.
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An In-depth Technical Guide to the Solubility of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
This guide provides a comprehensive technical overview of the solubility of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a crucial parameter for its application in research and development, particularly in the field of drug discovery. As a substituted phenylhydrazine, this compound serves as a valuable building block in medicinal chemistry. Understanding its solubility is paramount for designing and executing successful synthetic strategies and for ensuring its effective use in biological assays.
This document will delve into the theoretical and practical aspects of solubility determination for this compound. It will cover the key physicochemical properties that influence solubility, provide detailed experimental protocols for both kinetic and thermodynamic solubility assessment, and discuss the critical role of environmental factors such as pH.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is the foundation for predicting and interpreting its solubility behavior.
Chemical Structure and Properties
This compound is a salt, which generally confers greater aqueous solubility compared to the corresponding free base. The presence of polar functional groups, including the hydrazine moiety, the methoxy group, and the fluorine atom, contributes to its potential for interaction with polar solvents.
| Property | Value | Source |
| CAS Number | 1394041-74-7 | [1] |
| Molecular Formula | C₇H₁₀ClFN₂O | [2][3] |
| Molecular Weight | 192.62 g/mol | [1][2] |
| LogP (Predicted) | 1.35 | [1] |
LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a compound's lipophilicity. A LogP of 1.35 suggests a moderate degree of lipophilicity, indicating that while it has some affinity for non-polar environments, it should still possess reasonable aqueous solubility, especially in its hydrochloride salt form. The prediction of LogP is a valuable tool in medicinal chemistry for estimating the pharmacokinetic and pharmacodynamic properties of molecules.[4][5]
The Critical Role of Solubility in Drug Discovery
Solubility is a fundamental property that significantly influences a compound's journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can lead to a host of challenges, including:
-
Reduced Bioavailability: Only dissolved compounds can be absorbed in the gastrointestinal tract.[6][7]
-
Inaccurate Biological Data: Precipitation of the compound in assay media can lead to erroneous results.[8]
-
Formulation Difficulties: Developing a stable and effective dosage form for an insoluble compound is a significant hurdle.[9]
Therefore, a comprehensive understanding and early assessment of solubility are essential for making informed decisions in the drug discovery pipeline.
Experimental Determination of Solubility
Two primary types of solubility assays are commonly employed in the pharmaceutical industry: kinetic and thermodynamic solubility. Each provides different, yet complementary, insights into a compound's behavior in solution.
Kinetic Solubility Assay
The kinetic solubility assay is a high-throughput method used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[1][6][8][9] It measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer. This method mimics the conditions often encountered in high-throughput screening (HTS) assays.
This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitated compound.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Plate Preparation: Using a liquid handler, perform serial dilutions of the stock solution in a 96-well plate.
-
Addition of Aqueous Buffer: To each well containing the DMSO solution, add phosphate-buffered saline (PBS, pH 7.4) to achieve the desired final compound concentrations and a final DMSO concentration of typically 1-2%.[6][10]
-
Incubation: Incubate the plate at room temperature (or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[1][8]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[9]
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the blank wells.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent.[7] This "gold standard" method is more time and resource-intensive than kinetic assays and is typically used for lead optimization and preclinical development.[6][7][9]
The shake-flask method is the most common technique for determining thermodynamic solubility.[2][8][11]
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values).[2]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[3][8][11]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[8]
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][10]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Factors Influencing Solubility
The solubility of this compound is not an intrinsic constant but is influenced by several environmental factors.
The Profound Impact of pH
For ionizable compounds like this compound, pH is arguably the most critical factor affecting aqueous solubility.[9][12] The hydrazine moiety is basic and will be protonated at acidic pH, forming the more soluble hydrochloride salt. As the pH increases, the compound will deprotonate to its less soluble free base form.
The relationship between pH, pKa (the acid dissociation constant), and the solubility of the ionized and unionized forms can be described by the Henderson-Hasselbalch equation. For a basic compound, the total solubility (Stotal) is the sum of the intrinsic solubility of the free base (S0) and the concentration of the protonated, more soluble form.
This pH-dependent solubility is crucial for predicting a drug's behavior in the gastrointestinal tract, where pH varies significantly.[6]
The Common Ion Effect
When dealing with hydrochloride salts, the presence of chloride ions from other sources (e.g., in simulated gastric fluid) can decrease the solubility of the salt. This phenomenon, known as the common ion effect, can be significant for slightly soluble hydrochlorides and should be considered when designing formulations or in vitro experiments.[2][13][14]
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides the theoretical framework and practical methodologies for its determination. A comprehensive understanding of its solubility profile, obtained through the systematic application of kinetic and thermodynamic assays, is essential for its effective utilization in research and drug development. Particular attention must be paid to the influence of pH, given the ionizable nature of the hydrazine group. By employing the principles and protocols outlined herein, researchers can generate the critical data needed to advance their scientific objectives.
References
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 20, 2026, from [Link]
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Tetko, I. V., et al. (2012). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. Retrieved January 20, 2026, from [Link]
- Delaney, J. S. (2004). ESOL: Estimating Aqueous Solubility Directly from Molecular Structure. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005.
- Mannhold, R., & Tetko, I. V. (2007). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 111(48), 12293-12299.
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Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved January 20, 2026, from [Link]
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Aqueous Solubility Assays. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
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Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). Retrieved January 20, 2026, from [Link]
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Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]
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Bharate, S. S., & Vishwakarma, R. A. (2013). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. ResearchGate. Retrieved January 20, 2026, from [Link]
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Phenylhydrazine. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
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Anderson, B. D., & Conradi, R. A. (1985). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved January 20, 2026, from [Link]
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Serajuddin, A. T., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Retrieved January 20, 2026, from [Link]
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The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to the Spectral Analysis of (3-Fluoro-5-methoxyphenyl)hydrazine Hydrochloride
This guide provides a comprehensive analysis of the spectral data for (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the data itself, but on the rationale behind the spectral interpretations, providing a self-validating system for structural elucidation.
Introduction: The Structural Significance of this compound
This compound is a substituted phenylhydrazine derivative. The presence of a fluorine atom and a methoxy group on the aromatic ring, along with the reactive hydrazine hydrochloride moiety, makes it a versatile building block in organic synthesis. Accurate structural confirmation is paramount before its use in multi-step syntheses, and this is unequivocally achieved through a combination of spectroscopic techniques. This guide will delve into the expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data, providing a foundational understanding of its spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~10.5 | br s | - | 1H | -NH-NH₃⁺ |
| ~8.7 | br s | - | 3H | -NH₃⁺ |
| ~6.8-7.0 | m | - | 3H | Ar-H |
| 3.81 | s | - | 3H | -OCH₃ |
Experimental Protocol: A sample of this compound (~10-20 mg) is dissolved in a deuterated solvent such as DMSO-d₆ (0.5-0.7 mL). The use of DMSO-d₆ is advantageous as it can solubilize the hydrochloride salt and its exchangeable protons (NH and NH₃⁺) are often observable. The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at 2.50 ppm).
Interpretation and Causality: The broad singlets at approximately 10.5 and 8.7 ppm are characteristic of the exchangeable protons of the hydrazine hydrochloride group. Their chemical shifts can vary with concentration and temperature. The aromatic region (~6.8-7.0 ppm) is expected to show a complex multiplet pattern for the three aromatic protons. The fluorine and methoxy substituents influence their chemical shifts. The singlet at 3.81 ppm with an integration of 3H is unequivocally assigned to the methoxy group protons. The ¹H NMR spectrum of the analogous compound, 3-Fluorophenylhydrazine hydrochloride, shows aromatic protons in a similar region, supporting this prediction.[1]
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-F |
| ~150 | C-OCH₃ |
| ~140 | C-NHNH₃⁺ |
| ~110 | Ar-C |
| ~105 | Ar-C |
| ~100 | Ar-C |
| ~55 | -OCH₃ |
Experimental Protocol: The same sample prepared for ¹H NMR can be used for ¹³C NMR. A proton-decoupled ¹³C NMR spectrum is acquired on a 400 MHz (or higher) spectrometer, operating at a frequency of ~100 MHz for ¹³C. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the DMSO-d₆ solvent peak at 39.52 ppm.
Interpretation and Causality: The carbon attached to the highly electronegative fluorine atom (C-F) is expected to be significantly downfield, around 160 ppm. Similarly, the carbon attached to the methoxy group (C-OCH₃) and the hydrazine group (C-NHNH₃⁺) will also be downfield. The remaining three aromatic carbons will appear in the range of 100-110 ppm. The methoxy carbon will be observed as a sharp signal around 55 ppm. The predicted shifts are based on the analysis of similar substituted benzene derivatives.[2]
Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule.[3][4]
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -110 to -130 | Multiplet |
Experimental Protocol: The ¹⁹F NMR spectrum is recorded on a multinuclear NMR spectrometer. The same sample used for ¹H and ¹³C NMR can be used. The chemical shifts are typically referenced to an external standard like CFCl₃ (at 0 ppm).
Interpretation and Causality: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[5] For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -110 to -130 ppm. The multiplicity of the signal will be a multiplet due to coupling with the neighboring aromatic protons. The interpretation of ¹⁹F NMR spectra can be complex, but it provides a definitive confirmation of the presence and environment of the fluorine atom.[6][7]
Workflow for NMR Structural Elucidation
Caption: A streamlined workflow for NMR-based structural confirmation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3000 | Strong, Broad | N-H stretching (hydrazine salt) |
| 3000-2800 | Medium | C-H stretching (aromatic and -OCH₃) |
| ~1600 | Medium | C=C stretching (aromatic ring) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1150 | Strong | C-F stretching |
Experimental Protocol: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Interpretation and Causality: The broad and strong absorption in the 3400-3000 cm⁻¹ region is characteristic of the N-H stretching vibrations of the hydrazine hydrochloride salt, often overlapping with any moisture present.[8][9][10] The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 3000-2800 cm⁻¹ range. The aromatic C=C stretching vibrations typically appear around 1600 cm⁻¹. The strong band around 1250 cm⁻¹ is indicative of the aryl C-O stretching of the methoxy group.[11] A strong absorption band around 1150 cm⁻¹ is expected for the C-F stretching vibration. The IR spectrum of hydrazine itself shows characteristic N-H stretches, which are shifted in the hydrochloride salt.[12][13]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.
Table 5: Predicted Mass Spectral Data for this compound
| m/z | Interpretation |
| 156 | Molecular ion [M]⁺ of the free base |
| 125 | [M - NH₂NH]⁺ |
| 95 | [M - NH₂NH - OCH₃]⁺ |
| 77 | Phenyl cation fragment |
Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Interpretation and Causality: The molecular ion peak for the free base, (3-Fluoro-5-methoxyphenyl)hydrazine, is expected at m/z 156. The fragmentation of phenylhydrazines often involves the cleavage of the N-N bond.[14][15] A significant fragment would be the loss of the hydrazine moiety (NH₂NH), resulting in a peak at m/z 125. Subsequent loss of the methoxy group as a radical would lead to a fragment at m/z 95. The observation of a peak at m/z 77, corresponding to the phenyl cation, is also a common feature in the mass spectra of aromatic compounds.[16][17] The fragmentation pattern provides corroborative evidence for the proposed structure.
Logical Flow of Spectral Data Integration
Caption: Integration of multiple spectroscopic techniques for structural confirmation.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data provides a robust and self-validating confirmation of the structure of this compound. Each spectroscopic technique offers a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. This guide serves as a valuable resource for scientists working with this compound, enabling them to confidently verify its identity and purity, ensuring the integrity of their research and development endeavors.
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Introduction: Understanding the Compound and the Imperative for Safety
An In-depth Technical Guide to the Safe Handling of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This compound is an arylhydrazine derivative, a class of compounds widely utilized as building blocks in pharmaceutical synthesis and broader chemical research. Its utility in creating complex heterocyclic structures makes it a valuable reagent for drug discovery programs. However, like many hydrazine derivatives, this compound presents significant health and safety risks that necessitate a thorough understanding and strict adherence to established safety protocols. The presence of a hydrazine moiety, a known toxicophore, and the hydrochloride salt form, which can influence its physical properties, demand a comprehensive approach to its handling. This guide provides a detailed framework for the safe use of this compound, grounded in an understanding of its chemical nature and the potential hazards it poses. The protocols and recommendations outlined herein are designed to empower researchers to work confidently and safely with this reagent.
Hazard Identification and Analysis: A Multifaceted Risk Profile
The primary hazards associated with this compound stem from its potential toxicity and irritant properties. While specific toxicological data for this exact compound is limited, the well-documented hazards of related phenylhydrazines provide a strong basis for a precautionary approach.[1][2][3][4]
GHS Classification
Based on data from available Safety Data Sheets (SDS) for this compound and structurally similar compounds, the following Globally Harmonized System (GHS) classifications are anticipated.[5][6][7]
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
This table represents a synthesis of information from various supplier SDSs for the target compound and its close analogs. Users should always consult the specific SDS for the product they are using.
Toxicological Profile
-
Acute Effects: Inhalation, ingestion, or skin contact can lead to immediate health consequences.[5][7][8] Inhalation may cause irritation of the respiratory tract.[5][6][7][8] Skin and eye contact will likely result in irritation, characterized by redness, pain, and inflammation.[5][7][8] Ingestion is expected to be harmful.[6][7]
-
Chronic Effects & Analogue Data: Phenylhydrazine and its derivatives are known to have more severe systemic effects upon prolonged or repeated exposure.[1][4] These can include damage to red blood cells (hemolysis), leading to anemia, as well as potential harm to the liver and kidneys.[2][4] Some hydrazine derivatives are also considered potential carcinogens and may cause skin sensitization, where subsequent exposure to even minute amounts can trigger an allergic skin reaction.[3][4] Given these precedents, this compound should be handled as a substance with potential for long-term health effects.
Physical and Chemical Hazards
-
Stability: The compound is generally stable under recommended storage conditions.[9] However, it should be protected from moisture and kept in a tightly sealed container.
-
Incompatibilities: It is crucial to avoid contact with strong oxidizing agents, bases, and certain metals.[2][4][9][10] Hydrazine derivatives can react vigorously with oxidizers, posing a fire or explosion risk.[2][11]
-
Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[9][10]
Exposure Control and Personal Protection: A Hierarchy of Safeguards
Minimizing exposure is the cornerstone of safely handling this compound. This is achieved through a multi-layered approach known as the hierarchy of controls.
Caption: Hierarchy of Controls.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted within a properly functioning chemical fume hood.[12][13][14] This is the most critical engineering control to prevent inhalation of dust or vapors.[12]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[5]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory.[15] It serves as the final barrier between the researcher and the chemical.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves.[12][16] Consult manufacturer's chemical resistance guides. | Prevents skin contact. Double-gloving may be advisable for extended operations. |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[12] A face shield should be worn if there is a splash hazard.[14] | Protects eyes from dust particles and splashes. |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[12][16] | Prevents incidental skin contact and protects personal clothing. |
| Respiratory Protection | Generally not required if work is performed in a certified fume hood.[14] In the case of engineering control failure or a large spill, a NIOSH-approved respirator with appropriate cartridges may be necessary.[16][17] | A last line of defense against inhalation exposure.[15] |
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][16]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[5][10]
-
Remove contaminated clothing immediately and wash it before reuse.[5][12]
Safe Handling and Storage Protocols
A systematic and cautious approach to handling and storage is essential to prevent accidents and exposure.
General Handling Protocol
-
Preparation: Before starting work, ensure that the fume hood is operational, all necessary PPE is available and in good condition, and an appropriate spill kit is readily accessible.
-
Area Designation: Designate a specific area within the fume hood for handling the compound to minimize the spread of contamination.
-
Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[10] Use techniques like gentle scooping rather than pouring, if possible.
-
Container Management: Keep the container tightly closed when not in use.[5][16] Reseal containers carefully after use to prevent leakage.[16]
-
Post-Handling: Decontaminate the work surface with an appropriate cleaning agent after the procedure is complete. Dispose of all contaminated materials as hazardous waste.
Storage Requirements
-
Container: Keep in a tightly closed, properly labeled container.[5]
-
Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[10][11][16] Isolate from sources of heat or ignition.[5][16]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[5][10]
Emergency Procedures: Preparedness and Response
Despite all precautions, it is critical to be prepared for emergencies.
Caption: Emergency Response Workflow.
Spill Response
-
Small Spill: If you are trained and it is safe to do so, contain the spill.[16] Wear appropriate PPE, including respiratory protection if necessary.[16] Gently sweep up the solid material using an inert absorbent material.[5] Place the waste in a sealed, labeled container for disposal.[5][13] Clean the spill area thoroughly.
-
Large Spill: Do not attempt to clean it up.[14] Evacuate the area immediately and alert others.[16] Restrict access to the area and call your institution's emergency response team.[14][16]
First-Aid Measures
Immediate action is crucial in the event of an exposure.[5]
-
Inhalation: Move the affected person to fresh air immediately.[5][12] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5][12] Flush the affected skin with large amounts of water for at least 15 minutes.[5][12] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][16] Seek immediate medical attention.[5]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[3][11]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10]
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.[5][10][13]
-
Collect waste in a clearly labeled, sealed container.[13]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5] Contact your EHS office for specific guidance and to schedule a waste pickup.[14]
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The Strategic Synthesis and Application of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride: A Gateway to Novel Fluorinated Indoles
Abstract
This in-depth technical guide elucidates the synthesis, characterization, and strategic applications of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a pivotal building block in modern medicinal chemistry. The incorporation of fluorine and methoxy substituents on the phenylhydrazine scaffold offers a unique combination of physicochemical properties that are highly sought after in the design of novel therapeutics. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable reagent, an analysis of its chemical properties, and a detailed exploration of its utility in the construction of complex heterocyclic systems, most notably through the Fischer indole synthesis. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into bioactive molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile.[1] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target.[1] Consequently, fluorinated analogues of existing drugs or novel fluorinated scaffolds are of significant interest in the pursuit of more effective and safer therapeutics. This compound serves as a critical precursor for the synthesis of a variety of fluorinated heterocyclic compounds, particularly indoles, which are a common motif in numerous natural products and pharmaceutical agents.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the corresponding aniline derivative, 3-fluoro-5-methoxyaniline. The overall transformation involves the diazotization of the aniline followed by reduction of the resulting diazonium salt.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on well-established methods for the synthesis of phenylhydrazine hydrochlorides.[3]
Step 1: Diazotization of 3-Fluoro-5-methoxyaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-fluoro-5-methoxyaniline (1 equivalent) in a mixture of concentrated hydrochloric acid (3 equivalents) and water.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated hydrochloric acid.
-
Cool this reducing solution to 0 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred tin(II) chloride solution. A precipitate of the hydrazine hydrochloride salt will begin to form.
-
After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake sequentially with cold water, cold ethanol, and finally diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the resulting solid under vacuum to yield this compound as a stable, crystalline solid.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1394041-74-7 | [4] |
| Molecular Formula | C₇H₁₀ClFN₂O | [5] |
| Molecular Weight | 192.62 g/mol | [4] |
| Appearance | Off-white to light brown crystalline solid | Generic |
| Purity | ≥95% | [4] |
Spectroscopic Characterization (Representative Data)
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 10.50 (br s, 3H, NH₃⁺), 7.30 (td, J = 8.2, 6.4 Hz, 1H, Ar-H), 6.87 (d, J = 8.2 Hz, 1H, Ar-H), 6.83 (d, J = 10.4 Hz, 1H, Ar-H), 6.73 (t, J = 8.2 Hz, 1H, Ar-H).[6]
-
IR (KBr, cm⁻¹): Broad absorptions in the 2500-3200 cm⁻¹ range (N-H stretching of the hydrochloride salt), and characteristic aromatic C-H and C-F stretching vibrations.
Applications in Organic Synthesis: The Fischer Indole Synthesis
The primary and most significant application of this compound is as a key reactant in the Fischer indole synthesis. This powerful reaction allows for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[8][9]
General Reaction Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
The reaction proceeds through the initial formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[8][9] A key[7][7]-sigmatropic rearrangement followed by cyclization and elimination of ammonia leads to the final indole product.[8][9] The use of this compound in this synthesis directly installs the fluorine and methoxy substituents onto the indole scaffold, providing a direct route to highly functionalized and potentially bioactive molecules.
Synthesis of Bioactive Fluorinated Indoles
The resulting 4-fluoro-6-methoxyindole scaffold is a valuable core in the development of various therapeutic agents. For instance, fluorinated indoles have shown promise as:
-
Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and the introduction of fluorine can enhance their efficacy and pharmacokinetic properties.[10]
-
Antiviral Compounds: Fluorinated indoles have been investigated as potent inhibitors of viral replication, including for HIV.[1]
-
Kinase Inhibitors: The indole scaffold can serve as a template for the design of inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.
While specific drugs synthesized directly from this compound are not prominently disclosed in publicly available literature, its utility in accessing the 4-fluoro-6-methoxyindole core makes it an invaluable tool for lead optimization and the discovery of new chemical entities in these therapeutic areas.
Conclusion
This compound is a strategically important building block in medicinal chemistry, providing a direct and efficient route to fluorinated indole derivatives. The synthetic protocol outlined in this guide is robust and scalable, allowing for the reliable production of this key intermediate. Its application in the Fischer indole synthesis opens up a vast chemical space for the exploration of novel, fluorinated bioactive molecules. As the demand for more effective and safer drugs continues to grow, the utility of well-designed, functionalized building blocks like this compound will undoubtedly continue to expand, playing a crucial role in the future of drug discovery.
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The Strategic Incorporation of Fluorine in Phenylhydrazine-Based Drug Discovery: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the multifaceted role of fluorine in the medicinal chemistry of phenylhydrazine derivatives. Phenylhydrazines, while being a versatile scaffold for synthesizing a range of biologically active molecules, often present challenges related to metabolic instability and toxicity. The strategic introduction of fluorine atoms can profoundly modulate the physicochemical and pharmacokinetic properties of these compounds, offering a powerful tool to enhance their therapeutic potential. This document will delve into the fundamental principles, practical applications, and key experimental considerations for leveraging fluorine in the design and development of novel phenylhydrazine-based drugs.
The Phenylhydrazine Scaffold: A Double-Edged Sword in Medicinal Chemistry
The phenylhydrazine moiety is a valuable building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities.[1] Its utility is particularly notable in the creation of indole-containing structures, which are central to many therapeutic agents.[2] However, the inherent reactivity of the hydrazine group and the metabolic susceptibility of the phenyl ring often lead to challenges in drug development. Phenylhydrazine itself is known for its hematotoxicity, primarily through the generation of reactive oxygen species that can damage red blood cells.[3] This toxicity profile necessitates careful structural modifications to mitigate adverse effects while preserving or enhancing desired biological activity.
Fluorine: The Medicinal Chemist's "Magic Bullet"
The introduction of fluorine into drug candidates has become a routine and highly effective strategy in modern medicinal chemistry.[4][5] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for subtle yet profound alterations to a molecule's profile.[5][6] In the context of phenylhydrazine derivatives, fluorine substitution can be strategically employed to:
-
Enhance Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable positions on the phenyl ring, the strong C-F bond can block oxidative metabolism, leading to a longer half-life and improved bioavailability.[5]
-
Modulate Physicochemical Properties: Fluorine's high electronegativity can significantly impact the acidity (pKa) and lipophilicity (logP) of a molecule, which in turn influences its solubility, membrane permeability, and binding to target proteins.[7][8]
-
Improve Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within the molecule, leading to more favorable interactions with the target protein.[6] This can result in increased potency and selectivity, reducing off-target effects.
-
Mitigate Toxicity: By blocking metabolic pathways that lead to toxic metabolites, fluorination can potentially reduce the inherent toxicity associated with the phenylhydrazine scaffold.
The following sections will explore these effects in greater detail, supported by experimental data and case studies.
The Impact of Fluorination on Key Physicochemical and Pharmacokinetic Parameters
The decision to incorporate fluorine into a phenylhydrazine-based drug candidate should be driven by a clear understanding of its potential impact on key molecular properties.
Modulating Lipophilicity (logP) and Acidity (pKa)
The lipophilicity and acidity of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. Fluorine's effect on these properties is highly context-dependent, influenced by the number of fluorine atoms and their position on the phenylhydrazine ring.
| Compound | logP | pKa | Rationale for Change |
| Phenylhydrazine | 1.25 (estimated) | 5.27 | Baseline |
| 4-Fluorophenylhydrazine | 1.45 (estimated) | 4.8 (estimated) | The electron-withdrawing nature of fluorine decreases the basicity of the hydrazine nitrogens, lowering the pKa. The increased hydrophobicity of the C-F bond compared to a C-H bond slightly increases the logP. |
| 2,4-Difluorophenylhydrazine | 1.65 (estimated) | < 4.5 (estimated) | The additive electron-withdrawing effects of two fluorine atoms further decrease the pKa. The logP continues to increase with additional fluorine substitution. |
Table 1: Estimated Physicochemical Properties of Fluorinated Phenylhydrazines.
This modulation of pKa can be particularly advantageous. For instance, lowering the basicity of the hydrazine moiety can reduce off-target interactions and improve oral bioavailability by altering the ionization state of the drug in the gastrointestinal tract.
Enhancing Metabolic Stability and Pharmacokinetic Profile
One of the most significant benefits of fluorination is the ability to block metabolic "soft spots." The phenyl ring of phenylhydrazine is susceptible to hydroxylation by cytochrome P450 enzymes. Placing a fluorine atom at a position prone to oxidation can effectively prevent this metabolic pathway, leading to a more favorable pharmacokinetic profile.
| Compound | Key Pharmacokinetic Parameter | Effect of Fluorination |
| Hypothetical Phenylhydrazine Drug | Short half-life due to rapid metabolism | Fluorination at the para-position blocks hydroxylation, leading to a significantly longer half-life and increased systemic exposure. |
| Tryptamine Derivatives for Migraine | Improved bioavailability | The use of 4-fluorophenylhydrazine in the synthesis of tryptamine derivatives contributes to enhanced metabolic stability and binding affinity, improving their therapeutic efficacy.[9] |
Table 2: Impact of Fluorination on Pharmacokinetic Parameters.
Case Studies in Drug Discovery
The strategic application of fluorine to the phenylhydrazine scaffold has shown promise in several therapeutic areas.
Fluorinated Phenylhydrazine Derivatives as Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidase inhibitors are a class of drugs used to treat depression and neurodegenerative diseases.[1] Phenylhydrazine derivatives have historically been explored as MAOIs.[10] Fluorination of these compounds can enhance their potency and selectivity. For example, studies on related scaffolds have shown that halogen substituents can form favorable interactions within the active site of MAO-B.[6] While direct comparative data for a fluorinated versus non-fluorinated phenylhydrazine MAOI is limited in the public domain, the principles of fluorine's influence on binding affinity suggest this is a promising strategy.
Anticancer Properties of Fluorinated Aminophenylhydrazines
A recent study investigated the anticancer properties of a series of fluorinated Schiff bases derived from 2-aminophenylhydrazines on a non-small cell lung cancer (NSCLC) cell line. The results demonstrated a clear structure-activity relationship, with the degree of fluorination correlating with cytotoxic and antiproliferative effects.
| Compound | Number of Fluorine Atoms | IC50 (µM) on A549 Cells | Proliferation Index (PI) |
| Compound 1 | 1 | >100 | 1.05 |
| Compound 5 | 2 | 2.5 | 4.95 |
| Compound 6 | 5 | 0.64 | 2.15 |
Table 3: Anticancer Activity of Fluorinated Aminophenylhydrazines.
These findings highlight the significant impact of fluorine substitution on the anticancer potency of phenylhydrazine derivatives, with the penta-fluorinated compound exhibiting the strongest cytotoxic effect. The study also suggested that these compounds induce apoptosis, a desirable mechanism of action for anticancer agents.
Experimental Protocols
The successful implementation of fluorination strategies in phenylhydrazine-based drug discovery relies on robust synthetic and analytical methodologies.
Synthesis of Fluorinated Phenylhydrazines
A common and effective method for the synthesis of fluorinated phenylhydrazines is through the diazotization of the corresponding fluoroaniline, followed by reduction.
Protocol: Synthesis of 4-Fluorophenylhydrazine Hydrochloride
-
Diazotization: Dissolve 4-fluoroaniline in hydrochloric acid and cool the solution to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at room temperature.
-
Isolation: Collect the precipitated 4-fluorophenylhydrazine hydrochloride by filtration.
-
Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol or diethyl ether).
-
Dry the product under vacuum to obtain the final compound.
Figure 1: General workflow for the synthesis of 4-fluorophenylhydrazine hydrochloride.
Analytical Characterization of Fluorinated Phenylhydrazines
Accurate characterization of synthesized compounds is crucial for ensuring purity and confirming structure.
Protocol: HPLC Analysis of a Fluorinated Phenylhydrazine Derivative
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the compound's chromophore (typically in the range of 230-280 nm).
-
Sample Preparation: Dissolve the fluorinated phenylhydrazine derivative in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.
-
Analysis: Monitor the retention time and peak area to determine the purity of the compound.
Figure 2: A simplified workflow for the HPLC analysis of a fluorinated phenylhydrazine.
Protocol: 19F NMR Spectroscopy
-
Instrumentation: A nuclear magnetic resonance (NMR) spectrometer equipped with a fluorine probe.
-
Sample Preparation: Dissolve the fluorinated phenylhydrazine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a one-dimensional 19F NMR spectrum. The chemical shifts will provide information about the electronic environment of the fluorine atoms.
-
Analysis: The number of signals, their chemical shifts, and their coupling patterns (if any) will help to confirm the structure of the compound and the position of the fluorine substituent(s).
Future Perspectives and Conclusion
The strategic incorporation of fluorine into the phenylhydrazine scaffold represents a powerful and versatile approach to address many of the challenges associated with this class of compounds. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of phenylhydrazine derivatives to enhance their therapeutic potential. As our understanding of fluorine's influence on biological systems continues to grow, and as new synthetic methodologies for fluorination are developed, we can expect to see an increasing number of successful drug candidates emerging from this promising area of research. This guide has provided a foundational understanding of the principles and practices involved, empowering researchers to more effectively utilize fluorine as a strategic tool in the development of novel phenylhydrazine-based therapeutics.
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Jain, S., et al. (2015). Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica. Pharmacognosy Magazine, 11(Suppl 2), S302–S309. [Link]
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Kerru, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(17), 6393. [Link]
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Ghoneim, A. M., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(16), 6099. [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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Melnykov, K. P., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]
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Mucke, H. (2002). Therapies in development for the treatment of migraine. Expert Opinion on Investigational Drugs, 11(12), 1813–1820. [Link]
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Wikipedia. (n.d.). Discovery and development of triptans. In Wikipedia. Retrieved January 20, 2026, from [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
- Grygorenko, O. O., et al. (2021). Key compounds of this work shown in the LogP–pKa(H) plot along with other fluorinated saturated heterocyclic amines described previously.
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U.S. Food and Drug Administration. (2018). Migraine: Developing Drugs for Acute Treatment Guidance for Industry. [Link]
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Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]
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Yilmaz, I., et al. (2020). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Combinatorial Chemistry & High Throughput Screening, 23(8), 786–795. [Link]
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Georgotas, A., et al. (1986). Comparative efficacy and safety of MAOIs versus TCAs in treating depression in the elderly. Drug Development Research, 8(1-4), 341-347. [Link]
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Cameron, K. O., et al. (2019). Triptans and migraine: advances in use, administration, formulation, and development. Expert Opinion on Pharmacotherapy, 20(13), 1625–1637. [Link]
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Blair, H. A. (2023). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]
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Chilin, A., et al. (2014). Monoamine oxidase (MAO) inhibitory activity: 3-phenylcoumarins versus 4-hydroxy-3-phenylcoumarins. Archiv der Pharmazie, 347(11), 803–810. [Link]
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McLean, T. H., et al. (2004). Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines. Journal of Medicinal Chemistry, 47(24), 5894–5903. [Link]
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Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Bentham Science. [Link]
-
Saglık, B. N., et al. (2019). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. Molecules, 24(18), 3362. [Link]
- Grygorenko, O. O., et al. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Dakin, L. A. (2022).
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Methodological & Application
Application Notes and Protocols for the Fischer Indole Synthesis of Novel 4-Fluoro-6-methoxy-1H-indoles from (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Introduction: The Strategic Importance of Fluorinated and Methoxylated Indoles in Modern Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its versatile structure allows for a wide range of biological activities. In recent years, the strategic incorporation of fluorine atoms and methoxy groups into the indole ring has emerged as a powerful strategy in drug design.[2][3] Fluorine, with its unique electronic properties, can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[4] Similarly, the methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] The synthesis of indoles bearing both fluoro and methoxy substituents, therefore, represents a promising avenue for the discovery of novel therapeutics.
This document provides a comprehensive guide to the synthesis of 4-fluoro-6-methoxy-1H-indoles via the Fischer indole synthesis, a classic and robust method for indole formation.[6] We will focus on the use of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride as the starting material, detailing the reaction mechanism, providing step-by-step experimental protocols, and discussing the critical parameters that influence the success of the synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable yet highly relevant acid-catalyzed reaction that transforms a phenylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[7][8] The generally accepted mechanism, first proposed by Robinson, proceeds through several key steps.[9][10]
The reaction is initiated by the condensation of the (substituted) phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This is followed by tautomerization to an ene-hydrazine intermediate. The crucial step is a[11][11]-sigmatropic rearrangement of the protonated ene-hydrazine, which is often rate-determining.[12] Subsequent cyclization and elimination of ammonia under acidic conditions lead to the formation of the aromatic indole ring.[7][10]
The choice of acid catalyst is critical and can significantly impact the reaction's yield and scope.[13] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are effective catalysts for this transformation.[13][14]
Visualizing the Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-fluoro-6-methoxy-1H-indoles from this compound. These protocols are based on established general procedures for the Fischer indole synthesis and should be adapted and optimized for specific carbonyl compounds.[11][15]
Protocol 1: One-Pot Synthesis using Zinc Chloride (Lewis Acid) as a Catalyst
Zinc chloride is a commonly used and effective Lewis acid catalyst for the Fischer indole synthesis.[11] This one-pot procedure is efficient as it does not require the isolation of the intermediate phenylhydrazone.[6]
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone, pyruvate, cyclohexanone)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and the selected carbonyl compound (1.1 eq) in glacial acetic acid (5-10 mL per gram of hydrazine).
-
Hydrazone Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenylhydrazone.
-
Catalyst Addition: Carefully add anhydrous zinc chloride (1.5 eq) to the reaction mixture in portions. The addition may be exothermic.
-
Cyclization: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 4-fluoro-6-methoxy-1H-indole.
Protocol 2: Synthesis using Polyphosphoric Acid (PPA) as a Catalyst
Polyphosphoric acid (PPA) is a strong Brønsted acid and an effective catalyst for the Fischer indole synthesis, particularly for less reactive substrates.[14]
Materials:
-
Pre-formed phenylhydrazone of (3-Fluoro-5-methoxyphenyl)hydrazine and the desired carbonyl compound
-
Polyphosphoric Acid (PPA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, place the pre-formed phenylhydrazone (1.0 eq).
-
Catalyst Addition: Add polyphosphoric acid (10 eq by weight) to the flask.
-
Cyclization: Heat the mixture with stirring to 100-120 °C for 1-3 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by adding crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the pure 4-fluoro-6-methoxy-1H-indole.
Experimental Workflow Visualization
Caption: General Experimental Workflow.
Data Summary and Expected Outcomes
The following table summarizes key reaction parameters for the synthesis of 4-fluoro-6-methoxy-1H-indoles. The expected yields are estimates based on typical Fischer indole syntheses and may vary depending on the specific carbonyl compound used.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| ZnCl₂ | Glacial Acetic Acid | 80-100 | 2-4 | 60-85 | One-pot procedure, suitable for a wide range of substrates. |
| PPA | Neat | 100-120 | 1-3 | 55-80 | Effective for less reactive substrates, requires pre-formation of the hydrazone. |
| p-TsOH | Ethanol/Toluene | Reflux | 4-8 | 50-75 | Milder Brønsted acid catalyst, may require longer reaction times. |
Troubleshooting and Considerations
-
Low Yields: If the yield is low, consider increasing the reaction temperature or time. The choice of catalyst can also be critical; if one catalyst gives poor results, trying another is recommended.
-
Side Reactions: The formation of regioisomers is possible with unsymmetrical ketones.[6] The regioselectivity can be influenced by the acidity of the medium and steric effects.
-
Purification Challenges: The polarity of the resulting indole will depend on the substituent introduced from the carbonyl compound. Adjust the solvent system for column chromatography accordingly.
-
Safety: PPA is corrosive and should be handled with care in a fume hood. The quenching of PPA with water is highly exothermic.
Conclusion
The Fischer indole synthesis remains a powerful and versatile tool for the construction of the indole nucleus. The protocols outlined in this application note provide a solid foundation for the synthesis of novel 4-fluoro-6-methoxy-1H-indoles from this compound. By carefully selecting the reaction conditions and catalyst, researchers can efficiently access these valuable compounds for applications in drug discovery and medicinal chemistry.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53933-53953. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
ResearchGate. General Fischer indole synthesis (pathway a) and its interrupted... [Link]
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ResearchGate. Fluorine-containing indoles: Synthesis and biological activity | Request PDF. [Link]
-
The Role of Fluorinated Indoles in Pharmaceutical Synthesis. (2025, October 14). [Link]
-
Ishikura, M., & Abe, T. (2011). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Health Science, 57(6), 475-487. [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. [Link]
-
The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. [Link]
-
Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. [Link]
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Protocol for synthesis of 4-fluoro-6-methoxyindole
An Application Note on the Synthesis of 4-Fluoro-6-Methoxyindole via the Leimgruber-Batcho Method
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluoro-6-methoxyindole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The protocol detailed herein utilizes the Leimgruber-Batcho indole synthesis, a robust and high-yielding method that offers significant advantages over classical approaches like the Fischer synthesis, particularly for constructing indoles with diverse substitution patterns. This application note is intended for researchers, chemists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, troubleshooting advice, and essential safety considerations.
Introduction: The Significance of Substituted Indoles
The indole nucleus is a cornerstone of pharmacologically active compounds, found in everything from the essential amino acid tryptophan to potent antimigraine drugs of the triptan class.[1][2][3] The specific substitution pattern on the indole's carbocyclic ring dramatically influences its biological activity. The introduction of fluorine and methoxy groups, as in 4-fluoro-6-methoxyindole, is a common strategy in drug design to modulate properties such as metabolic stability, receptor binding affinity, and lipophilicity. Consequently, reliable and scalable synthetic routes to such specifically substituted indoles are of paramount importance to the pharmaceutical industry.[4]
Strategic Approach: The Leimgruber-Batcho Synthesis
While several named reactions exist for indole synthesis, the Leimgruber-Batcho method stands out for its efficiency and mild reaction conditions.[1][5] Unlike the Fischer indole synthesis, which often requires harsh acidic conditions and high temperatures[2][6][7], the Leimgruber-Batcho route proceeds in two distinct, high-yielding steps from readily available ortho-nitrotoluene derivatives.[4][5] This method avoids the potential for isomeric byproducts that can complicate Fischer syntheses with certain substrates and is highly tolerant of various functional groups, making it an ideal choice for preparing complex indole targets.[5][8]
The overall strategy involves two key transformations:
-
Enamine Formation: Condensation of a substituted o-nitrotoluene with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine (like pyrrolidine) to form a stable, often crystalline, β-amino-nitrostyrene intermediate (an enamine).
-
Reductive Cyclization: Reduction of the nitro group of the enamine intermediate, which spontaneously cyclizes and eliminates the secondary amine to yield the final indole product.
Reaction Mechanism
The reaction proceeds through a well-established pathway. The initial step leverages the acidity of the benzylic protons of the o-nitrotoluene, which are activated by the electron-withdrawing nitro group.[9][10] This allows for condensation with DMF-DMA (often with pyrrolidine catalysis to form a more reactive aminomethylenating agent in situ) to yield the push-pull enamine.[4][9] In the second step, reduction of the nitro group to an amine is followed by an intramolecular cyclization onto the enamine double bond and subsequent elimination of the amine (e.g., pyrrolidine) to form the aromatic indole ring.[4]
Caption: Overall workflow of the Leimgruber-Batcho synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for synthesizing substituted indoles.[11][12] Researchers should perform their own reaction optimizations.
Step 1: Synthesis of (E)-1-[2-(3-fluoro-5-methoxy-2-nitrophenyl)vinyl]pyrrolidine
This first step forms the key enamine intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| 3-Fluoro-5-methoxy-2-nitrotoluene | 185.14 | 50.0 | 1.0 | 9.26 g |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | - | 100 mL |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 60.0 | 1.2 | 7.15 g (8.0 mL) |
| Pyrrolidine | 71.12 | 60.0 | 1.2 | 4.27 g (5.0 mL) |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-5-methoxy-2-nitrotoluene (9.26 g, 50.0 mmol).
-
Add 100 mL of anhydrous DMF to dissolve the starting material.
-
Sequentially add N,N-dimethylformamide dimethyl acetal (8.0 mL, 60.0 mmol) and pyrrolidine (5.0 mL, 60.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110-120°C) under a nitrogen atmosphere for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrotoluene spot is consumed.
-
Cool the mixture to room temperature and remove the volatile components under reduced pressure using a rotary evaporator.
-
The resulting dark red residue is dissolved in ethyl acetate (200 mL) and transferred to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 100 mL) and saturated brine solution (1 x 100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude enamine as a red solid or oil. This intermediate is often of sufficient purity for the next step, but can be recrystallized from methanol if necessary.[12]
Step 2: Synthesis of 4-Fluoro-6-methoxyindole
This step involves the reductive cyclization of the enamine intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity |
| (E)-1-[2-(3-fluoro-5-methoxy-2-nitrophenyl)vinyl]pyrrolidine | 280.29 | 45.0 | 1.0 | 12.6 g (from Step 1) |
| Methanol (MeOH) | 32.04 | - | - | 200 mL |
| Tetrahydrofuran (THF) | 72.11 | - | - | 200 mL |
| Raney Nickel (50% slurry in water) | 58.69 | - | catalytic | ~2 mL slurry |
| Hydrazine hydrate (85% solution) | 50.06 | ~225 | ~5.0 | ~11.25 mL (3 portions) |
Procedure:
-
To a 1 L round-bottom flask under a nitrogen atmosphere, dissolve the crude enamine (12.6 g, 45.0 mmol) in a 1:1 mixture of THF and methanol (400 mL total).
-
Carefully add the Raney Nickel slurry (~2 mL). Caution: Raney Nickel is pyrophoric and flammable, especially when dry. Always handle as a slurry.
-
Warm the stirred suspension to approximately 35-40°C.
-
Add 85% hydrazine hydrate dropwise via an addition funnel. A vigorous evolution of nitrogen gas will be observed. Maintain the temperature between 45-50°C using a water bath for cooling as needed.[12]
-
The total amount of hydrazine hydrate (~11.25 mL) should be added in three portions over 1.5 hours to control the exothermic reaction and gas evolution.[12]
-
After the final addition, continue stirring at 50°C for an additional 2 hours or until TLC analysis indicates the disappearance of the red enamine intermediate.
-
Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Wash the cake thoroughly with methanol and immediately quench the pad with plenty of water.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 95:5) to afford 4-fluoro-6-methoxyindole as a solid.[11]
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Step 1 (Enamine) | Incomplete reaction; impure starting materials. | Extend reflux time and monitor closely by TLC. Ensure anhydrous conditions and use high-purity reagents. |
| Inefficient Cyclization (Step 2) | Inactive Raney Nickel catalyst; insufficient hydrazine. | Use fresh, active Raney Nickel. Ensure an adequate excess of hydrazine is used to drive the reduction. |
| Multiple Byproducts on TLC | Decomposition of starting material or product under harsh conditions.[8] | Maintain careful temperature control during the hydrazine addition. Consider alternative, milder reduction methods like H₂/Pd-C if issues persist.[5] |
| Difficulty in Product Isolation | Emulsion during workup; product is acid-sensitive and degrades on silica.[8] | Add brine to the aqueous layer to break emulsions. Consider neutralizing the silica gel with triethylamine before chromatography, or use alumina.[8] |
Safety Precautions
A thorough risk assessment should be conducted before beginning this synthesis.[13] All operations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Flammable Solvents: DMF, methanol, THF, and ethyl acetate are flammable. Keep away from ignition sources.[14]
-
Toxic & Corrosive Reagents:
-
Pyrrolidine: Corrosive and flammable. Avoid inhalation and skin contact.
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Raney Nickel: Pyrophoric when dry. Can ignite flammable solvents. Always keep wet and handle as a slurry.[12]
-
-
General Hazards: Indole and its derivatives should be handled with care as their toxicological properties may not be fully known.[15][16]
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- Jinjing Chemical. (2025, December 24). What are the precautions when using 98% Indole? Blog.
- Benchchem. Overcoming challenges in the synthesis of 4-fluoroindoles.
- Wikipedia.
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- Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis.
- Gribble, G. W. (2000). Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Journal of Heterocyclic Chemistry, 37(4), 877-880.
- Química Organica.org. (2010, May 8). Indoles Synthesis.
- Organic Syntheses. Indole-3-acetic Acid.
- Thermo Fisher Scientific. INDOLE (EHRLICH'S).
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- Ragan, J. A., et al. (2002). ULLMAN METHOXYLATION IN THE PRESENCE OF A 2,5-DIMETHYLPYRROLE-BLOCKED ANILINE: PREPARATION OF 2-FLUORO-4-METHOXYANILINE. Organic Syntheses, 78, 63.
- Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- ChemicalBook. 4-Methoxyindole synthesis.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Batcho, A. D., & Leimgruber, W. 4-BENZYLOXYINDOLE. Organic Syntheses.
- ResearchGate. (2025, August 7). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.
- Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester.
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- Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- Radboud Repository. (2021, December 6). Rotationally resolved electronic spectroscopy of 6-methylindole.
- gsrs. 4-CHLORO-6-METHOXYINDOLE.
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- PubChem. 4-Fluoroanisole.
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Synthesis of 4-Fluoro-6-methoxyindoles via Fischer Indolization Using (3-Fluoro-5-methoxyphenyl)hydrazine HCl: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated and Methoxylated Indoles
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its versatile biological activity is often fine-tuned through substitution on the carbocyclic and pyrrole rings. The strategic incorporation of fluorine and methoxy groups can significantly enhance the pharmacological profile of indole-based compounds. Fluorine substitution is known to improve metabolic stability, binding affinity, and lipophilicity, while methoxy groups can modulate electronic properties and provide handles for further functionalization. This guide provides a detailed exploration of the synthesis of 4-fluoro-6-methoxyindole derivatives, a class of compounds with significant potential in drug discovery, utilizing the commercially available (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride via the venerable Fischer indole synthesis.
The Fischer Indole Synthesis: A Mechanistic Overview
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[3]
The generally accepted mechanism proceeds through several key steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound to form the corresponding arylhydrazone.
-
Tautomerization: The hydrazone undergoes tautomerization to form an enamine intermediate.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, to generate a di-imine intermediate.[2]
-
Cyclization and Aromatization: The di-imine cyclizes, and subsequent elimination of ammonia leads to the formation of the aromatic indole ring.
Caption: Generalized workflow of the Fischer indole synthesis.
Strategic Considerations for the Synthesis of 4-Fluoro-6-methoxyindoles
The choice of reactants and reaction conditions is critical for a successful Fischer indole synthesis. When using (3-Fluoro-5-methoxyphenyl)hydrazine HCl, the following factors should be considered:
-
Carbonyl Partner: A variety of aldehydes and ketones can be used to generate a wide range of substituted indoles. The choice of the carbonyl compound will determine the substitution pattern at the 2- and 3-positions of the indole ring.
-
Acid Catalyst: Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed to catalyze the reaction.[2] The choice of acid can significantly impact the reaction rate and yield.
-
Solvent: The reaction can be carried out in a variety of solvents, including alcohols, acetic acid, or even under solvent-free conditions. The choice of solvent can influence the solubility of the reactants and the reaction temperature.
-
Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed efficiently.[4] However, excessive heat can lead to decomposition of the starting materials or products.
Detailed Experimental Protocol: A Representative Synthesis of 2,3-Dimethyl-4-fluoro-6-methoxy-1H-indole
Reaction Scheme:
(3-Fluoro-5-methoxyphenyl)hydrazine HCl + 2-Butanone → 2,3-Dimethyl-4-fluoro-6-methoxy-1H-indole
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (3-Fluoro-5-methoxyphenyl)hydrazine HCl | 192.62 | 1.93 g | 10 mmol |
| 2-Butanone | 72.11 | 0.87 mL (0.71 g) | 10 mmol |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3-Fluoro-5-methoxyphenyl)hydrazine HCl (1.93 g, 10 mmol) and 2-butanone (0.87 mL, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1).
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-4-fluoro-6-methoxy-1H-indole.
Expected Outcome and Characterization:
The expected product is a solid. The yield for this type of reaction can typically range from 60-80%, depending on the purity of the starting materials and the precise reaction conditions.
-
¹H NMR: Expect characteristic signals for the aromatic protons, the N-H proton of the indole, the methyl groups at the 2- and 3-positions, and the methoxy group.
-
¹³C NMR: Expect distinct signals for the carbon atoms of the indole ring system, the methyl groups, and the methoxy group. The carbon attached to the fluorine will show a characteristic coupling.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of the product should be observed.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. |
| Decomposition of starting material or product | Decrease reaction temperature; consider a milder acid catalyst (e.g., p-toluenesulfonic acid). | |
| Impure starting materials | Purify starting materials before use. | |
| Formation of Side Products | Isomerization or side reactions | Optimize the choice of acid catalyst and reaction temperature. |
| Oxidation of the product | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Caption: A logical workflow for troubleshooting common issues.
Conclusion and Future Directions
The Fischer indole synthesis remains a powerful and highly relevant tool for the synthesis of substituted indoles. The use of (3-Fluoro-5-methoxyphenyl)hydrazine HCl as a starting material provides a direct route to 4-fluoro-6-methoxyindoles, a class of compounds with high potential in the development of novel therapeutics. The representative protocol and troubleshooting guide provided herein offer a solid foundation for researchers to explore the synthesis and applications of these valuable molecules. Further optimization of reaction conditions, including the use of microwave irradiation or flow chemistry, could lead to even more efficient and scalable synthetic routes.
References
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
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Sajjadifar, S.; Vahedi, H.; Massoudi, A.; Louie, O. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010 , 15, 2491-2498. [Link]
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Wikipedia contributors. Fischer indole synthesis. Wikipedia, The Free Encyclopedia. [Link]
- Humphries, P. S. et al. The Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc.: 2010.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: 2009.
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Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
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- Cacchi, S.; Fabrizi, G. The Fischer Indole Synthesis in the 21st Century. Chem. Rev.2005, 105, 2873-2920.
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Application Notes and Protocols: Mastering the Fischer Indole Synthesis with Substituted Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, the Fischer indole synthesis remains one of the most robust and widely utilized methods for constructing the indole nucleus, a privileged scaffold in countless natural products, pharmaceuticals, and agrochemicals.[1][2] Its power lies in the convergent assembly of an indole from a substituted phenylhydrazine and a suitable aldehyde or ketone under acidic conditions.[1] This reaction is pivotal in the synthesis of compounds ranging from anti-migraine drugs of the triptan class to complex alkaloids like strychnine.[1][2][3]
However, the success and efficiency of this synthesis are profoundly influenced by the nature of the substituents on the phenylhydrazine ring. Understanding these substituent effects is not merely academic; it is critical for reaction design, optimization, and troubleshooting in a drug development context. This guide provides a detailed exploration of how substituents on the phenylhydrazine moiety dictate reaction conditions, offering both mechanistic insights and field-tested protocols.
The Core Mechanism: A Stepwise Journey to the Indole Ring
A foundational understanding of the reaction mechanism is essential to appreciate the impact of substituents. The synthesis is a cascade of acid-catalyzed transformations:
-
Phenylhydrazone Formation: The reaction initiates with the condensation of a substituted phenylhydrazine and a carbonyl compound to form a phenylhydrazone. This step is often performed in situ.[4][5]
-
Tautomerization: The phenylhydrazone tautomerizes to the more reactive ene-hydrazine isomer.[4]
-
[1][1]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation of the ene-hydrazine, a concerted[1][1]-sigmatropic rearrangement occurs, forming a new carbon-carbon bond and breaking the weak N-N bond.[6][7]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization (an attack by the amino group onto the imine).[8]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal to furnish the stable, aromatic indole ring.[1][4]
This multi-step process presents several points where electronic and steric factors can exert significant influence.
Figure 1. High-level overview of the Fischer indole synthesis workflow.
The Decisive Role of Phenylhydrazine Substituents
The electronic nature of the group(s) on the phenylhydrazine's aromatic ring is a primary determinant of the reaction's feasibility and optimal conditions. Substituents modulate the nucleophilicity of the arene ring and the stability of key intermediates, directly impacting the crucial[1][1]-sigmatropic rearrangement.
Electron-Donating Groups (EDGs)
Groups like methoxy (-OCH₃), methyl (-CH₃), and alkyl chains increase the electron density of the phenyl ring.
-
Mechanistic Impact: An electron-rich aromatic ring acts as a more potent partner in the[1][1]-sigmatropic rearrangement, generally accelerating this key step.[7][8] This increased reactivity allows for the use of milder reaction conditions.
-
Potential Side Reactions: While EDGs facilitate the desired rearrangement, they can also stabilize the protonated ene-hydrazine intermediate in a way that favors a competing N-N bond cleavage pathway.[9] This heterolytic cleavage leads to the formation of aniline byproducts and can significantly lower the yield of the desired indole, particularly with very strong EDGs.[10][11]
Electron-Withdrawing Groups (EWGs)
Groups such as nitro (-NO₂), cyano (-CN), and halides (-Cl, -Br) decrease the electron density of the phenyl ring.
-
Mechanistic Impact: A less nucleophilic aromatic ring slows down the[1][1]-sigmatropic rearrangement.[7] To overcome this higher activation energy, more forcing conditions are typically required, such as stronger acids and higher temperatures.[9]
-
Advantages and Disadvantages: The primary advantage of EWGs is that they generally suppress the undesired N-N bond cleavage side reaction.[9] However, the harsher conditions needed can lead to other issues, such as product degradation, polymerization, or other acid-catalyzed side reactions.[9]
Summary of Substituent Effects and Recommended Conditions
| Substituent Type on Phenylhydrazine | Effect on Rearrangement Rate | Tendency for N-N Cleavage | Typical Acid Catalyst | Typical Temperature |
| Strong EDG (-NH₂, -OH, -OR) | Increases | High | Acetic Acid, PTSA | Moderate (60-100 °C) |
| Weak EDG (-Alkyl, -Ph) | Slightly Increases | Moderate | Acetic Acid, PTSA, ZnCl₂ | Moderate (80-120 °C) |
| Halogens (-F, -Cl, -Br) | Decreases | Low | ZnCl₂, PPA, H₂SO₄ | Elevated (100-160 °C) |
| Strong EWG (-NO₂, -CN, -CF₃) | Strongly Decreases | Very Low | Polyphosphoric Acid (PPA), H₂SO₄ | High (>140 °C) |
PTSA: p-Toluenesulfonic acid; PPA: Polyphosphoric acid
A Practical Guide to Reaction Conditions
The choice of catalyst, solvent, and temperature must be tailored to the specific substrate.
Choosing the Right Acid Catalyst
A wide array of both Brønsted and Lewis acids can be used to catalyze the Fischer indole synthesis.[1][3][6]
-
Brønsted Acids:
-
Acetic Acid: Often used as both a catalyst and a solvent, it is ideal for phenylhydrazines bearing activating EDGs.[3]
-
p-Toluenesulfonic Acid (PTSA): A stronger acid than acetic acid, effective for many substrates.[3]
-
Sulfuric Acid (H₂SO₄) & Polyphosphoric Acid (PPA): Strong, viscous acids required for deactivated, electron-poor systems. PPA is particularly effective at high temperatures.[1][7]
-
-
Lewis Acids:
-
Zinc Chloride (ZnCl₂): One of the most common and versatile catalysts, effective for a broad range of substrates.[3][4] It is particularly useful when protic acids might lead to side reactions.[12]
-
Boron Trifluoride (BF₃•OEt₂): A strong Lewis acid that can promote the reaction under relatively mild conditions.[3]
-
Others (FeCl₃, AlCl₃): Also employed, though less common than ZnCl₂ or BF₃.[3]
-
The choice is critical: a catalyst that is too weak will result in an incomplete reaction, while one that is too strong can cause degradation of starting materials or the final indole product.[13]
Figure 2. General experimental workflow for the Fischer indole synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Methoxy-2-methylindole (Electron-Donating Group)
This protocol is adapted for an activated phenylhydrazine, requiring milder conditions.
-
Reactants:
-
(4-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)
-
Acetone (1.2 eq)
-
Glacial Acetic Acid (as solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and glacial acetic acid (approx. 5-10 mL per gram of hydrazine).
-
Add acetone (1.2 eq) to the suspension. The mixture may warm slightly as the hydrazone forms in situ.
-
Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring.
-
A precipitate will form. Neutralize the mixture carefully by the slow addition of aqueous sodium hydroxide (e.g., 2M NaOH) until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel chromatography.
-
Protocol 2: Synthesis of 5-Nitro-2-phenylindole (Electron-Withdrawing Group)
This protocol utilizes harsher conditions necessary for a deactivated phenylhydrazine.
-
Reactants:
-
(4-Nitrophenyl)hydrazine (1.0 eq)
-
Acetophenone (1.1 eq)
-
Polyphosphoric Acid (PPA)
-
-
Procedure:
-
Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood.
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, pre-heat polyphosphoric acid (approx. 10x the weight of the hydrazine) to 80-90 °C to reduce its viscosity.
-
Combine (4-nitrophenyl)hydrazine (1.0 eq) and acetophenone (1.1 eq) and add the mixture portion-wise to the hot, stirring PPA. An exotherm may be observed.
-
After the addition is complete, raise the temperature of the reaction mixture to 140-150 °C.
-
Maintain this temperature and monitor the reaction by TLC (quenching a small aliquot in water, neutralizing, and extracting with ethyl acetate). The reaction may take 1-3 hours.
-
Upon completion, cool the mixture to below 100 °C and carefully pour the viscous solution onto a large amount of crushed ice with vigorous stirring.
-
A solid will precipitate. Allow the ice to melt completely, then neutralize the acidic slurry with concentrated aqueous NaOH or NH₄OH. This is highly exothermic; perform this step in an ice bath.
-
Collect the crude product by vacuum filtration, wash thoroughly with water to remove phosphate salts, and dry.
-
Purify the product by column chromatography on silica gel.
-
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inappropriate Acid: Catalyst is too weak or too strong.[13]- Unfavorable Substrate: Strong EDGs on the carbonyl-derived portion can favor N-N cleavage.[12][14]- Low Temperature: Insufficient energy to overcome the activation barrier of the rearrangement.[9] | - For EWGs: Switch to a stronger acid (e.g., from ZnCl₂ to PPA) and increase the temperature.[9]- For EDGs: Use a milder acid (e.g., acetic acid) to minimize degradation.[9]- In situ formation: If the hydrazone is unstable, form it directly in the acidic reaction medium.[9] |
| Mixture of Regioisomers | - Unsymmetrical Ketone: Cyclization can occur at two different positions. | - The choice of acid can influence the ratio. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product.[9][14]- Introduce bulky substituents on the ketone or hydrazine to sterically direct the cyclization.[14] |
| Formation of Dark Tar/Polymer | - Excessively Harsh Conditions: Strong acid and high heat can degrade the starting material or the indole product. | - Reduce the reaction temperature.- Use a milder catalyst if possible.- Ensure the reaction is performed under an inert atmosphere to prevent oxidation.- Neutralize the acid promptly during workup once the reaction is complete.[14] |
| Reaction Stalls at Hydrazone | - Insufficient Acid Strength or Temperature: The key rearrangement step is not occurring. | - Increase the acid concentration or switch to a stronger acid catalyst.[9]- Gradually increase the reaction temperature while monitoring for product formation and degradation.[9] |
References
-
Taber, D. F., & Stranberg, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53935-53959. DOI:10.1039/C7RA10716A. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
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Narayan, R. R., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5432–5441. Retrieved from [Link]
-
YouTube. (2020). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. Retrieved from [Link]
-
Grokipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
National Institutes of Health. (2011). Why Do Some Fischer Indolizations Fail?. PMC. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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Catalytic Strategies for the Synthesis of 4-Fluoro-6-methoxy-1H-indole via Fischer Indolization of (3-Fluoro-5-methoxyphenyl)hydrazine: An Application Guide
This technical guide provides a comprehensive overview and detailed protocols for the selection and application of catalysts in the Fischer indole synthesis of 4-fluoro-6-methoxy-1H-indole, a valuable scaffold in medicinal chemistry, using (3-fluoro-5-methoxyphenyl)hydrazine as the starting material. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial synthetic transformation. We will delve into the mechanistic rationale behind catalyst choice, present comparative data for various catalytic systems, and provide step-by-step, field-proven protocols.
Introduction: The Strategic Importance of the Fischer Indole Synthesis
The Fischer indole synthesis, a venerable reaction discovered in 1883, remains a cornerstone of heterocyclic chemistry for the construction of the indole nucleus.[1] This acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound, offers a versatile and powerful route to a wide array of substituted indoles.[1][2] The choice of catalyst is a critical parameter that significantly influences reaction efficiency, yield, and, in some cases, regioselectivity.[2] Both Brønsted and Lewis acids are effective in promoting this transformation, each with its own set of advantages and substrate-specific considerations.[1]
The target molecule, 4-fluoro-6-methoxy-1H-indole, incorporates fluorine and methoxy substituents, which are prevalent in many biologically active compounds. The strategic placement of these groups can profoundly impact the pharmacokinetic and pharmacodynamic properties of drug candidates. Therefore, a reliable and optimized synthesis of this indole derivative is of significant interest to the pharmaceutical industry.
Mechanistic Considerations: The Role of the Catalyst
The Fischer indole synthesis proceeds through a multi-step mechanism that is facilitated by an acid catalyst.[1] Understanding the role of the catalyst is paramount for troubleshooting and optimizing the reaction.
A generalized mechanism is depicted below:
Figure 1: Generalized mechanism of the Fischer indole synthesis.
The acid catalyst plays a crucial role in several key steps:
-
Hydrazone Formation: It catalyzes the condensation of the hydrazine with the carbonyl compound.
-
Tautomerization: It facilitates the tautomerization of the hydrazone to the reactive ene-hydrazine intermediate.
-
[3][3]-Sigmatropic Rearrangement: Protonation of the ene-hydrazine promotes the key carbon-carbon bond-forming[3][3]-sigmatropic rearrangement.
-
Cyclization and Elimination: The catalyst activates the intermediate for the final cyclization and elimination of ammonia to form the aromatic indole ring.
The choice between a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA)) and a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) can impact the reaction rate and selectivity.[1][2] Lewis acids coordinate to the nitrogen atoms of the hydrazine, while Brønsted acids protonate them, both facilitating the key mechanistic steps.
Catalyst Selection and Comparative Performance
| Catalyst Type | Catalyst | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | Polyphosphoric Acid (PPA) | High temperature (100-180 °C) | Strong dehydrating agent, often gives clean reactions. | Viscous, difficult to handle, harsh conditions. |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in a high-boiling solvent (e.g., toluene, xylene) | Easy to handle solid, moderate acidity. | May require longer reaction times. | |
| Hydrochloric Acid (HCl) / Sulfuric Acid (H₂SO₄) | Often used in alcoholic or acetic acid solutions. | Readily available, inexpensive. | Can be corrosive and lead to side reactions. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | High temperature, often neat or in a high-boiling solvent.[4] | Commonly used, effective for many substrates.[4] | Can be hygroscopic, requires anhydrous conditions. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Often used in ethereal or chlorinated solvents. | Potent Lewis acid, can promote difficult cyclizations. | Moisture sensitive, corrosive. | |
| Solid Acid | Amberlyst-15 | Heterogeneous conditions, reflux in a suitable solvent. | Recyclable, easy to separate from the reaction mixture. | May have lower activity than homogeneous catalysts. |
Field-Proven Insights:
-
For substrates with electron-donating groups like the methoxy group on the phenylhydrazine ring, milder catalysts can often be employed.
-
The fluorine atom, being electron-withdrawing, might slightly deactivate the ring, potentially requiring a stronger acid or higher temperatures for efficient cyclization.
-
Microwave-assisted synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields in Fischer indole syntheses.[5][6][7]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-fluoro-6-methoxy-1H-indole derivatives using (3-fluoro-5-methoxyphenyl)hydrazine. These protocols are designed to be self-validating, with clear instructions for reaction setup, monitoring, work-up, and purification.
General Workflow for Fischer Indole Synthesis
Figure 2: General experimental workflow for the Fischer indole synthesis.
Protocol 1: Zinc Chloride (Lewis Acid) Catalyzed Synthesis of 4-Fluoro-6-methoxy-1,2,3,4-tetrahydrocarbazole
This protocol details the reaction of (3-fluoro-5-methoxyphenyl)hydrazine with cyclohexanone, a common carbonyl partner in the Fischer indole synthesis.
Materials:
-
(3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
-
Cyclohexanone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Ethanol, absolute
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (in situ):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (5 mL per mmol of hydrazine).
-
Add cyclohexanone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the hydrazone may form.
-
-
Cyclization:
-
Add anhydrous zinc chloride (2.0 eq) to the reaction mixture.
-
Add toluene (10 mL per mmol of hydrazine) to the flask.
-
Heat the mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (eluent: 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice-water (50 mL).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 4-fluoro-6-methoxy-1,2,3,4-tetrahydrocarbazole.
-
Protocol 2: Microwave-Assisted Synthesis using p-Toluenesulfonic Acid (Brønsted Acid)
Microwave irradiation can significantly accelerate the Fischer indole synthesis, often leading to higher yields and cleaner reactions.[6][7]
Materials:
-
This compound
-
Acetone
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Ethanol
-
Microwave reactor vials (10 mL) with stir bars
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a 10 mL microwave reactor vial, combine this compound (1.0 eq), acetone (1.5 eq), and p-toluenesulfonic acid monohydrate (0.2 eq).
-
Add ethanol (5 mL) to the vial.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes with stirring. Monitor the pressure to ensure it remains within the safe limits of the vial.
-
-
Work-up:
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 4-fluoro-2,2-dimethyl-6-methoxy-2,3-dihydro-1H-indole.
-
Conclusion
The Fischer indole synthesis remains a highly effective method for the preparation of substituted indoles such as 4-fluoro-6-methoxy-1H-indole from (3-fluoro-5-methoxyphenyl)hydrazine. The choice of catalyst, whether a Brønsted or Lewis acid, is a critical parameter that should be tailored to the specific carbonyl partner and reaction conditions. While traditional thermal methods with catalysts like zinc chloride and polyphosphoric acid are robust, modern techniques such as microwave-assisted synthesis offer significant advantages in terms of reduced reaction times and potentially improved yields. The protocols provided in this guide offer a starting point for the successful synthesis and optimization of this important class of heterocyclic compounds, empowering researchers in their drug discovery and development endeavors.
References
Please note that while the following references provide a strong foundation for the Fischer indole synthesis, specific examples for the exact substrate (3-fluoro-5-methoxyphenyl)hydrazine may not be explicitly detailed in all of them. The protocols provided are based on established methodologies for analogous transformations.
-
Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Scilit. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. 2010;15(4):2491-2498. [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. ResearchGate. [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. National Center for Biotechnology Information. [Link]
-
Synthesis of fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles as novel herbicidal systems. NIScPR Online Periodical Repository. [Link]
-
One‐pot‐one‐step, microwave‐assisted Fischer indole synthesis. Journal of Heterocyclic Chemistry. [Link]
-
An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses. [Link]
-
A three-component Fischer indole synthesis. Nature Protocols. [Link]
-
Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters. [Link]
-
N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
The Fischer indole synthesis. Semantic Scholar. [Link]
-
Specific acid catalysis and Lewis acid catalysis of Diels-Alder reactions in aqueous media. Semantic Scholar. [Link]
-
Fischer Indole Synthesis. ResearchGate. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. National Center for Biotechnology Information. [Link]
-
Synthesis and characterization of analogue of mordenite and its role as a catalyst for Friedel-Crafts acylation of anisole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Comparative Catalytic Performance Study of 12-Tungstophosphoric Heteropoly Acid Supported on Mesoporous Supports for Biodiesel Production from Unrefined Green Seed Canola Oil. MDPI. [Link]
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One-Pot Indole Synthesis from (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride: An Application & Protocol Guide
This guide provides a comprehensive technical overview and a detailed experimental protocol for the one-pot synthesis of substituted indoles starting from (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis of novel indole derivatives.
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to potent anti-migraine drugs of the triptan class, underscores the importance of efficient and versatile synthetic methodologies for its construction.[2] The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of indole synthesis due to its robustness and broad applicability.[3][4] This one-pot reaction, involving the acid-catalyzed cyclization of a phenylhydrazone, offers a direct route to a diverse range of substituted indoles.[5][6]
This application note focuses on the synthesis of fluoro- and methoxy-substituted indoles from this compound. The introduction of fluorine and methoxy groups onto the indole scaffold is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine can enhance metabolic stability and binding affinity, while the methoxy group can influence solubility and receptor interactions. The specific substitution pattern of the starting hydrazine presents an interesting case for exploring the regioselectivity of the Fischer indole synthesis.
The Fischer Indole Synthesis: Mechanism and Key Considerations
The Fischer indole synthesis is a venerable yet powerful reaction that transforms a (substituted) phenylhydrazine and a carbonyl compound (an aldehyde or ketone) into an indole under acidic conditions.[2] The reaction proceeds through a series of well-established steps, as outlined below.
Reaction Mechanism
The generally accepted mechanism of the Fischer indole synthesis involves the following key transformations:[2]
-
Phenylhydrazone Formation: The initial step is the acid-catalyzed condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. In a one-pot synthesis, this intermediate is typically not isolated.[5]
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine (or 'ene-hydrazine') tautomer.
-
[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, akin to a Claisen or Cope rearrangement, to form a di-imine intermediate.
-
Cyclization and Aromatization: The di-imine intermediate then cyclizes and, following the elimination of a molecule of ammonia and subsequent proton loss, yields the aromatic indole ring.
Influence of Substituents and Regioselectivity
The electronic nature of the substituents on the phenylhydrazine ring plays a crucial role in the efficiency of the Fischer indole synthesis.[3]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) increase the electron density of the aromatic ring, which facilitates the key[4][4]-sigmatropic rearrangement step. This often leads to higher yields and allows for milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like fluoro (-F) decrease the electron density of the ring, which can hinder the rearrangement and may necessitate more forcing reaction conditions.
In the case of (3-Fluoro-5-methoxyphenyl)hydrazine, the presence of both an EWG and an EDG at meta positions relative to the hydrazine moiety introduces the challenge of regioselectivity . The cyclization can theoretically occur at either the C2 or C6 position of the phenyl ring, leading to two possible indole isomers: 6-fluoro-4-methoxyindole or 4-fluoro-6-methoxyindole .
Generally, in the Fischer indole synthesis with meta-substituted phenylhydrazines, cyclization is favored at the position para to the more electron-donating group. In this case, the methoxy group is a stronger electron-donating group than the weakly electron-withdrawing fluorine atom. Therefore, the formation of 6-fluoro-4-methoxyindole as the major product is anticipated. However, the reaction conditions, including the choice of acid catalyst and temperature, can influence the isomeric ratio.
Detailed Experimental Protocol: One-Pot Synthesis of 2,3-Dimethyl-6-fluoro-4-methoxyindole
This protocol describes a general procedure for the one-pot synthesis of a substituted indole from this compound and a ketone, in this case, 2-butanone, to yield 2,3-dimethyl-6-fluoro-4-methoxyindole.
Materials:
-
This compound
-
2-Butanone (Methyl ethyl ketone)
-
Glacial Acetic Acid
-
1 M Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq) and 2-butanone (1.1 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid to the flask to serve as both the solvent and the acid catalyst. A typical concentration is in the range of 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the acidic solution by the slow and careful addition of a 1 M sodium hydroxide solution until effervescence ceases and the pH of the aqueous layer is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-dimethyl-6-fluoro-4-methoxyindole.
Data Presentation: Key Reaction Parameters and Expected Outcomes
The following table summarizes key parameters and expected outcomes for the one-pot Fischer indole synthesis of 2,3-dimethyl-6-fluoro-4-methoxyindole.
| Parameter | Value/Observation | Rationale/Justification |
| Starting Material | (3-Fluoro-5-methoxyphenyl)hydrazine HCl | Provides the core aromatic ring with fluoro and methoxy substituents. |
| Carbonyl Compound | 2-Butanone | A simple, readily available ketone to form the pyrrole ring of the indole. |
| Catalyst/Solvent | Glacial Acetic Acid | Acts as both a Brønsted acid catalyst and a solvent for the reaction.[7] |
| Reaction Temperature | Reflux (~118 °C) | Provides sufficient thermal energy to overcome the activation barrier of the[4][4]-sigmatropic rearrangement. |
| Reaction Time | 2-4 hours | Typical duration for Fischer indole synthesis; should be monitored by TLC. |
| Major Product | 2,3-Dimethyl-6-fluoro-4-methoxyindole | Cyclization is expected to be directed by the more electron-donating methoxy group. |
| Potential Byproduct | 2,3-Dimethyl-4-fluoro-6-methoxyindole | The minor regioisomer may be formed. |
| Purification | Flash Column Chromatography | Necessary to separate the desired product from any unreacted starting materials, the minor isomer, and other impurities. |
Conclusion and Future Perspectives
The one-pot Fischer indole synthesis provides a straightforward and efficient method for the preparation of substituted indoles from readily available starting materials. The synthesis of fluoro- and methoxy-substituted indoles from this compound offers a direct route to compounds with potential applications in medicinal chemistry. The regioselectivity of the reaction, primarily governed by the electronic effects of the substituents, generally favors the formation of the 6-fluoro-4-methoxyindole isomer.
While the specific biological activities of 4-fluoro-6-methoxyindole and 6-fluoro-4-methoxyindole are not extensively documented in publicly available literature, the prevalence of similarly substituted indole cores in pharmacologically active compounds suggests that these molecules represent valuable scaffolds for further investigation in drug discovery programs. Future work could focus on the synthesis of a library of derivatives based on these scaffolds and their subsequent biological evaluation against various therapeutic targets.
References
- Chaskar, A., et al. (2010). Highly efficient and facile green approach for one-pot fischer indole synthesis. Journal of the Korean Chemical Society, 54(4), 411-415.
-
Wikipedia. Fischer indole synthesis. [Link]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
- Noey, E. L., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5904–5909.
-
Semantic Scholar. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
-
Request PDF. One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. [Link]
- Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(45), 28283–28319.
-
ChemEurope.com. Fischer indole synthesis. [Link]
-
ResearchGate. (2016). Fischer Indole Synthesis. [Link]
- Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498.
-
KISTI. [Overseas Paper] Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. [Link]
-
ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
- Yang, C-M., et al. (2019). 6-Hydroxy-5,7-dimethoxy-flavone suppresses the neutrophil respiratory burst via selective PDE4 inhibition to ameliorate acute lung injury.
- de Oliveira, A. M., et al. (2019). Anti-inflammatory Activity of 4',6,7-trihydroxy-5-methoxyflavone From Fridericia chica (Bonpl.) L.G.Lohmann.
- Barreca, D., et al. (2020). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. Molecules, 25(3), 698.
- de Andrade, D., et al. (2020). Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response. Inflammopharmacology, 28(5), 1331–1342.
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Synthesis of Fluorinated Tryptamine Analogues: A Detailed Guide for Researchers
Introduction: The Strategic Role of Fluorine in Tryptamine Drug Discovery
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their pharmacological profiles. In the realm of tryptamine-based drug discovery, the strategic incorporation of fluorine atoms can profoundly influence a compound's metabolic stability, receptor binding affinity, and overall psychoactive properties. Fluorine's high electronegativity and relatively small size allow it to alter the electronic landscape of the tryptamine scaffold, often leading to enhanced potency, modified receptor selectivity, and improved pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic pathways to access these valuable fluorinated tryptamine analogues, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The tryptamine core, a privileged structure in neuropharmacology, is the foundation for a wide array of neurologically active compounds, from neurotransmitters like serotonin to classic psychedelics. Fluorination can be strategically applied to either the indole nucleus or the ethylamine side chain, with each modification imparting distinct pharmacological consequences. For instance, fluorination of the indole ring can block sites of metabolic hydroxylation, thereby increasing the bioavailability and duration of action of the compound. This guide will delve into the key synthetic methodologies for achieving these modifications, providing a robust framework for the rational design and synthesis of novel fluorinated tryptamine analogues.
Core Synthetic Strategies for Fluorinated Tryptamines
The synthesis of fluorinated tryptamines can be broadly categorized into two main approaches: strategies that begin with a pre-fluorinated indole core and subsequently build the tryptamine side chain, and methods that involve the direct fluorination of a tryptamine or indole precursor. The choice of strategy is often dictated by the desired position of the fluorine atom and the availability of starting materials.
I. Synthesis from Fluorinated Indole Precursors
A common and versatile approach involves the use of commercially available or readily synthesized fluorinated indoles. Several classic named reactions in indole chemistry have been successfully adapted for the synthesis of fluorinated tryptamines.
The Speeter-Anthony synthesis is a reliable and widely used method for the preparation of N,N-dialkylated tryptamines from an indole starting material.[1][2] This three-step sequence is particularly amenable to the use of fluorinated indoles.
Application Notes: The Speeter-Anthony synthesis is advantageous for its high yields and the ability to introduce a variety of substituents on the amine nitrogen. The key intermediate, an indole-3-glyoxylyl chloride, is highly reactive and moisture-sensitive, necessitating anhydrous reaction conditions. The final reduction step with lithium aluminum hydride (LAH) is a powerful transformation but requires careful handling due to its pyrophoric nature.
Experimental Protocol: Synthesis of 5-Fluoro-N,N-dimethyltryptamine (5-F-DMT) via the Speeter-Anthony Route [3]
-
Stage 1: Formation of 5-Fluoro-3-indoleglyoxylyl chloride
-
To a solution of 5-fluoroindole (1.0 eq) in anhydrous diethyl ether at 0°C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of a yellow precipitate indicates the formation of the glyoxylyl chloride.
-
-
Stage 2: Amidation to form N,N-Dimethyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide
-
Cool the suspension from Stage 1 to 0°C.
-
Slowly add a 2M solution of dimethylamine in THF (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with the addition of water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
-
Stage 3: Reduction to 5-Fluoro-N,N-dimethyltryptamine
-
Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C.
-
Add a solution of the crude amide from Stage 2 in anhydrous THF dropwise to the LAH suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-F-DMT, which can be further purified by column chromatography or crystallization.
-
Causality Behind Experimental Choices: The use of oxalyl chloride in the first step provides a highly reactive acylating agent that selectively targets the electron-rich C3 position of the indole. The subsequent amidation with dimethylamine is a standard nucleophilic acyl substitution. The powerful reducing agent LAH is necessary to reduce both the amide and the ketone functionalities of the glyoxylamide intermediate to the corresponding amine and methylene groups, respectively.[4]
Diagram of the Speeter-Anthony Synthesis Workflow
Caption: Speeter-Anthony synthesis of 5-F-DMT.
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[5][6] This method can be adapted to produce fluorinated tryptamines by using a fluorinated phenylhydrazine and a suitable aldehyde synthon for the tryptamine side chain.
Application Notes: The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst and reaction conditions.[7] A variety of acids, including sulfuric acid, polyphosphoric acid, and Lewis acids like zinc chloride, can be employed. The regioselectivity of the cyclization can be an issue with unsymmetrically substituted phenylhydrazines.[8]
Experimental Protocol: Synthesis of 6-Fluorotryptamine via the Fischer Indole Synthesis
-
Step 1: Formation of the Phenylhydrazone
-
Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a mixture of ethanol and water.
-
Add 4-aminobutanal diethyl acetal (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours to form the corresponding phenylhydrazone.
-
-
Step 2: Indolization
-
To the reaction mixture from Step 1, add a solution of sulfuric acid in ethanol (e.g., 10% v/v).
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-fluorotryptamine by column chromatography on silica gel.
-
Mechanistic Rationale: The Fischer indole synthesis proceeds through a[9][9]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed phenylhydrazone.[10] This rearrangement is facilitated by the acid catalyst. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.
Diagram of the Fischer Indole Synthesis Mechanism
Caption: Key stages of the Fischer indole synthesis.
The Japp-Klingemann reaction provides an alternative route to the hydrazone precursors required for the Fischer indole synthesis.[11][12] This reaction involves the coupling of a diazonium salt with a β-keto ester or acid, followed by hydrolysis and decarboxylation to yield the desired hydrazone.
Experimental Protocol: Synthesis of 5-Fluorotryptamine Precursor via Japp-Klingemann Reaction [8]
-
Step 1: Diazotization of 4-Fluoroaniline
-
Dissolve 4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Step 2: Coupling with a β-Keto Ester
-
In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) in ethanol.
-
Add a solution of sodium acetate to adjust the pH to approximately 5-6.
-
Slowly add the cold diazonium salt solution from Step 1 to the β-keto ester solution, keeping the temperature below 10°C.
-
Stir the reaction mixture for several hours at room temperature.
-
-
Step 3: Hydrolysis and Decarboxylation to the Hydrazone
-
Add a solution of sodium hydroxide to the reaction mixture and heat to reflux to hydrolyze the ester and effect decarboxylation.
-
Cool the mixture and acidify with hydrochloric acid to precipitate the hydrazone.
-
Collect the hydrazone by filtration, wash with water, and dry. This hydrazone can then be used in a subsequent Fischer indole synthesis to yield 5-fluorotryptamine.
-
Mechanistic Insight: The Japp-Klingemann reaction begins with the electrophilic attack of the diazonium salt on the enolate of the β-keto ester. The resulting azo compound undergoes hydrolysis and decarboxylation under basic or acidic conditions to furnish the more stable hydrazone.[7]
II. Direct Fluorination Strategies
Direct fluorination of the tryptamine or indole scaffold offers a more convergent approach, although controlling the regioselectivity can be challenging. Electrophilic fluorinating agents are commonly employed for this purpose.
Electrophilic Fluorination of the Indole Ring
A variety of modern electrophilic fluorinating reagents, such as Selectfluor®, can be used to introduce a fluorine atom onto the indole nucleus.[14] The regioselectivity of this reaction is influenced by the electronic properties of the indole ring and the reaction conditions.
Application Notes: Electrophilic fluorination of indoles typically occurs at the C3 position due to its high electron density. If the C3 position is blocked, fluorination may occur at other positions, such as C2 or C5. The choice of solvent and temperature can also influence the outcome of the reaction.
Experimental Protocol: Direct Fluorination of an Indole Derivative [15][16]
-
Materials:
-
N-protected indole derivative (e.g., N-acetylindole)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
Dissolve the N-protected indole derivative (1.0 eq) in anhydrous acetonitrile at room temperature under a nitrogen atmosphere.
-
Add Selectfluor® (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the fluorinated indole derivative.
-
Mechanistic Considerations: The mechanism of electrophilic fluorination with N-F reagents like Selectfluor® is thought to proceed via an electrophilic aromatic substitution pathway.[16] The electron-rich indole ring attacks the electrophilic fluorine atom of the reagent, leading to the formation of a sigma complex, which then rearomatizes to yield the fluorinated product. The regioselectivity is governed by the relative stability of the possible sigma complex intermediates.
III. Synthesis of Side-Chain Fluorinated Tryptamines
The introduction of fluorine onto the ethylamine side chain of tryptamine presents a different set of synthetic challenges. One approach involves the ring-opening of activated aziridines with fluorinated indoles.
Ring-Opening of Aziridines
The reaction of an activated aziridine with a nucleophilic indole can be a powerful method for constructing the tryptamine skeleton with substitution at the β-position of the side chain.
Application Notes: The regioselectivity of the aziridine ring-opening is a critical aspect of this synthesis. The use of an electron-withdrawing group on the aziridine nitrogen, such as a p-nitrobenzyl (PNZ) carbamate, can direct the nucleophilic attack of the indole to the desired carbon.[9]
Experimental Protocol: Synthesis of a β-Methyl, β-Fluorinated Tryptamine Analogue Precursor [9]
-
Materials:
-
6-Fluoroindole
-
rac-2-Methyl-1-(4-nitrobenzyl)aziridine
-
Lewis acid catalyst (e.g., Boron trifluoride etherate)
-
Anhydrous dichloromethane
-
-
Procedure:
-
Dissolve 6-fluoroindole (1.2 eq) and rac-2-methyl-1-(4-nitrobenzyl)aziridine (1.0 eq) in anhydrous dichloromethane at 0°C under a nitrogen atmosphere.
-
Add boron trifluoride etherate (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the PNZ-protected β-methyl-6-fluorotryptamine. The PNZ protecting group can be subsequently removed under mild conditions.
-
Mechanistic Rationale: The Lewis acid activates the aziridine towards nucleophilic attack. The indole, acting as a nucleophile, attacks one of the aziridine carbons, leading to ring opening and the formation of a new carbon-carbon bond. The regioselectivity is influenced by steric and electronic factors.
Purification and Characterization
Purification
Purification of the synthesized fluorinated tryptamines is crucial to remove any unreacted starting materials, byproducts, and residual reagents.
-
Column Chromatography: This is the most common method for purifying tryptamine derivatives. Silica gel is typically used as the stationary phase, and a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute the compounds from the column.[17] For basic tryptamines, a small amount of a base like triethylamine is often added to the mobile phase to prevent tailing.
-
Crystallization: If the product is a solid, crystallization can be an effective method for obtaining highly pure material. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Characterization
The identity and purity of the synthesized fluorinated tryptamines should be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The characteristic signals for the indole ring protons and the ethylamine side chain protons can be readily identified.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.
-
¹⁹F NMR: This is a particularly powerful technique for characterizing fluorinated compounds. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment, providing a unique fingerprint for the molecule.[18][19]
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[20]
Table 1: Summary of Synthetic Strategies and Key Considerations
| Synthetic Strategy | Starting Materials | Key Intermediates | Advantages | Disadvantages |
| Speeter-Anthony | Fluorinated Indole, Oxalyl Chloride, Dialkylamine | Indole-3-glyoxylyl chloride, Indole-3-glyoxylamide | High yields, versatile for N-alkylation | Requires anhydrous conditions, use of hazardous reagents (LAH) |
| Fischer Indole | Fluorinated Phenylhydrazine, Aldehyde/Ketone | Phenylhydrazone | Classic and robust method | Can have regioselectivity issues, requires acidic conditions |
| Japp-Klingemann | Fluorinated Aniline, β-Keto Ester | Diazonium salt, Azo compound, Hydrazone | Access to hydrazones from anilines | Multi-step, requires careful pH control |
| Direct Fluorination | Indole/Tryptamine Derivative, Electrophilic Fluorinating Agent | Sigma complex | Convergent approach | Can lack regioselectivity |
| Aziridine Ring-Opening | Fluorinated Indole, Activated Aziridine | - | Access to side-chain substituted analogues | Regioselectivity can be a challenge |
Conclusion and Future Outlook
The synthesis of fluorinated tryptamine analogues is a dynamic and evolving field with significant implications for drug discovery. The methodologies outlined in this guide, from classic named reactions to modern direct fluorination techniques, provide a comprehensive toolkit for researchers to access a wide range of novel compounds. A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and achieving the desired synthetic outcomes. As our understanding of the structure-activity relationships of fluorinated tryptamines continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be a key area of future research. The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics for a variety of neurological and psychiatric disorders.
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The Strategic Integration of Fluorinated Phenylhydrazines in Modern Drug Discovery: Application Notes and Protocols
Abstract
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacokinetic and pharmacodynamic properties.[1] Fluorinated phenylhydrazines have emerged as particularly valuable building blocks, providing a gateway to a diverse array of fluorinated heterocyclic scaffolds with significant therapeutic potential. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of fluorinated phenylhydrazines in drug discovery. We will explore the fundamental impact of fluorine on molecular properties, delve into the synthesis of these crucial precursors, and provide detailed, field-proven protocols for their application in the construction of high-value pharmaceutical intermediates, including fluorinated indoles and pyrazoles.
The Fluorine Advantage in Drug Design
The unique physicochemical properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for strategic molecular modifications that can profoundly enhance a drug's profile.[2] Judicious placement of fluorine can lead to:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.[2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electron distribution within a molecule, impacting its acidity (pKa), lipophilicity, and dipole moment. This can improve membrane permeability and target binding.[1]
-
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to increased potency and selectivity.[2]
These benefits are summarized in the table below:
| Property Influenced by Fluorination | Consequence in Drug Discovery |
| Metabolic Stability | Increased drug half-life, reduced dosage frequency. |
| Lipophilicity (logP) | Improved membrane permeability and blood-brain barrier penetration. |
| Acidity/Basicity (pKa) | Altered ionization state, affecting solubility and receptor interaction. |
| Binding Affinity | Enhanced potency and selectivity for the target protein. |
| Conformational Preferences | Can favor a bioactive conformation, improving efficacy. |
Synthesis of Fluorinated Phenylhydrazine Precursors
The reliable synthesis of fluorinated phenylhydrazines is the critical first step for their application in drug discovery. The most common method involves a three-step sequence starting from the corresponding fluoroaniline: diazotization, reduction, and hydrolysis.
Protocol 1: Synthesis of (4-Fluorophenyl)hydrazine Hydrochloride
This protocol details the synthesis of (4-fluorophenyl)hydrazine hydrochloride from 4-fluoroaniline.
Workflow Diagram:
Caption: Synthesis of (4-Fluorophenyl)hydrazine HCl.
Materials:
-
4-Fluoroaniline (2.22 g)[3]
-
10N Hydrochloric Acid (15 mL)[3]
-
Sodium Nitrite (1.38 g)[3]
-
Sodium Pyrosulfite (6.4 g)[3]
-
10N Sodium Hydroxide (5 mL)[3]
-
Deionized Water
-
Activated Carbon
Procedure:
-
Diazotization:
-
In a beaker, dissolve 2.22 g of 4-fluoroaniline in a mixture of 5 mL of 10N hydrochloric acid and 10 mL of water, with stirring.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Slowly add a solution of 1.38 g of sodium nitrite in 2.76 mL of water, maintaining the temperature between 0-5 °C.[3]
-
Stir the resulting diazonium salt solution for 5 minutes at this temperature.[3]
-
-
Reduction:
-
In a separate flask, prepare an alkaline sodium pyrosulfite solution by dissolving 6.4 g of sodium pyrosulfite in 25 mL of water and adding 5 mL of 10N sodium hydroxide.[3]
-
Cool this solution to 10 °C.[3]
-
Slowly add the previously prepared diazonium salt solution to the cold sodium pyrosulfite solution, maintaining the temperature between 20-35 °C and the pH between 7-8.[3]
-
After the addition is complete, allow the reaction to proceed for 30 minutes.[3]
-
-
Hydrolysis and Isolation:
-
Warm the reaction mixture to 60-80 °C.[3]
-
Add 10 mL of 10N hydrochloric acid and heat the mixture to 90-103 °C for 30 minutes.[3]
-
Cool the mixture and filter the crude product.[3]
-
Dissolve the crude product in water, decolorize with activated carbon, and then re-precipitate by adding concentrated hydrochloric acid.[3]
-
Filter the purified crystals and dry to obtain (4-fluorophenyl)hydrazine hydrochloride.[3]
-
Application in the Synthesis of Fluorinated Indoles: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[4][5] This method is widely used in the synthesis of pharmaceuticals, including the triptan class of anti-migraine drugs.[5] The use of a fluorinated phenylhydrazine in this reaction provides a direct route to fluorinated indoles.
Protocol 2: Synthesis of 6-Fluoro-2-methyl-1H-indole
This protocol outlines the synthesis of 6-fluoro-2-methyl-1H-indole from 4-fluorophenylhydrazine and acetone.
Reaction Workflow:
Caption: Fischer Indole Synthesis of a Fluorinated Indole.
Materials:
Procedure:
-
Phenylhydrazone Formation:
-
In a round-bottom flask, combine (4-fluorophenyl)hydrazine (1 equivalent) and acetone (1.2 equivalents) in ethanol.[4]
-
The reaction is often exothermic. Stir the mixture at room temperature for 30 minutes, then gently heat on a water bath for an additional 15 minutes to ensure complete formation of the hydrazone.[3][6]
-
-
Indolization:
-
To the crude phenylhydrazone mixture, add anhydrous zinc chloride (a strong Lewis acid catalyst, approximately 4-5 equivalents).[3]
-
Heat the mixture, with stirring, in an oil bath. The temperature required can vary, but a starting point is 150-170 °C. The reaction is often vigorous with the evolution of ammonia.
-
Continue heating for 1-2 hours until the reaction subsides.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully add water to dissolve the zinc salts.
-
The crude product may precipitate. Alternatively, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 6-fluoro-2-methyl-1H-indole.
-
Purify the product by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices:
-
Acid Catalyst: Anhydrous zinc chloride is a strong Lewis acid that facilitates the key[5][5]-sigmatropic rearrangement in the Fischer indole synthesis mechanism.[4] Other acids like polyphosphoric acid or Brønsted acids can also be used.[4]
-
Excess Carbonyl: A slight excess of the ketone (acetone) ensures complete consumption of the starting hydrazine.
-
Anhydrous Conditions: The use of anhydrous ZnCl₂ is crucial as water can interfere with the catalytic activity of the Lewis acid.
Application in the Synthesis of Fluorinated Pyrazoles
Pyrazoles are another class of five-membered heterocyclic compounds with broad pharmacological activities, found in drugs such as the anti-inflammatory agent celecoxib.[7] The condensation of a hydrazine derivative with a 1,3-dicarbonyl compound is a common and effective method for pyrazole synthesis.[8]
Protocol 3: Synthesis of 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the reaction of 4-fluorophenylhydrazine with pentane-2,4-dione.
Reaction Workflow:
Caption: Synthesis of a Fluorinated Pyrazole.
Materials:
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Pentane-2,4-dione[9]
-
Glacial Acetic Acid or Ethanol
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (4-fluorophenyl)hydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid. If using the hydrochloride salt, a base like sodium acetate may be added to liberate the free hydrazine.
-
Add pentane-2,4-dione (1 equivalent) to the solution.[9]
-
-
Cyclization:
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration.
-
Alternatively, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic residue, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
-
Causality Behind Experimental Choices:
-
1,3-Dicarbonyl Compound: Pentane-2,4-dione provides the three-carbon backbone required for the formation of the five-membered pyrazole ring.[8]
-
Acidic or Neutral Conditions: The reaction can be performed under acidic conditions to catalyze the condensation and cyclization, or in a neutral solvent like ethanol.[8]
Case Study: Celecoxib Synthesis
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis involves the condensation of a substituted phenylhydrazine, (4-sulfamoylphenyl)hydrazine, with a trifluoromethyl-containing 1,3-diketone.[7] This highlights the use of a functionalized phenylhydrazine to introduce a key pharmacophore.
Synthetic Scheme of Celecoxib:
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Regioselectivity in the Fischer indole synthesis of disubstituted indoles
Application Note & Protocols
Topic: Regioselectivity in the Fischer Indole Synthesis of Disubstituted Indoles For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Fischer indole synthesis, a reaction of profound historical and practical importance, remains a cornerstone for the construction of the indole nucleus—a privileged scaffold in medicinal chemistry.[1][2] While elegant in its transformation of simple arylhydrazines and carbonyl compounds into complex heterocycles, the use of unsymmetrical ketones introduces a critical challenge: regioselectivity.[3][4] The potential formation of two distinct regioisomeric indoles necessitates a deep, mechanistic understanding to control the reaction's outcome. This guide provides an in-depth analysis of the factors governing this selectivity, offering both theoretical insights and field-proven protocols to empower researchers to predictably synthesize the desired 2,3-disubstituted indole isomers.
The Fundamental Mechanism: A Prerequisite for Regiocontrol
A thorough grasp of the standard Fischer indole synthesis mechanism is essential before dissecting the origins of regioselectivity. The reaction is an acid-catalyzed intramolecular cyclization of an arylhydrazone.[5][6] The process, while often executed in a single pot, proceeds through several distinct mechanistic steps.[3][4]
The Core Mechanistic Steps are:
-
Hydrazone Formation: The process begins with the acid-catalyzed condensation of an arylhydrazine and a ketone to form the corresponding arylhydrazone.[3]
-
Tautomerization (Enamine Formation): The hydrazone tautomerizes to the crucial ene-hydrazine intermediate. This step is a critical control point in reactions with unsymmetrical ketones.[7]
-
[5][5]-Sigmatropic Rearrangement: In the rate-determining step, the protonated ene-hydrazine undergoes an irreversible[5][5]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new, stable C-C bond.[7][8]
-
Rearomatization & Cyclization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring. The newly formed aniline-type nitrogen then attacks the imine carbon in an intramolecular cyclization to form a five-membered ring.[5]
-
Ammonia Elimination: The final step involves the acid-catalyzed elimination of ammonia from the aminal intermediate, which generates the final, energetically favorable aromatic indole product.[3][9]
Caption: General mechanism of the Fischer Indole Synthesis.
The Regiochemical Crossroads: Unsymmetrical Ketones
When an unsymmetrical ketone (R¹-CH₂-CO-CH₂-R²) is used, the tautomerization step can proceed in two different directions, forming two distinct ene-hydrazine intermediates. Each of these intermediates, upon proceeding through the subsequent[5][5]-sigmatropic rearrangement, will yield a unique regioisomeric indole product. The ratio of these products is therefore determined by the relative rates of formation of the two competing ene-hydrazines and the stability of their respective transition states during the rearrangement.
Caption: Competing pathways leading to two regioisomers.
Mastering Regiocontrol: Key Experimental Levers
The selective formation of one indole isomer over another is not arbitrary. It can be rationally controlled by modulating several key experimental parameters that influence the stability and reactivity of the competing ene-hydrazine intermediates.
A. The Decisive Role of the Acid Catalyst
The choice and concentration of the acid catalyst is arguably the most powerful tool for directing regioselectivity.[1][7] The acidity of the medium directly impacts the ene-hydrazine equilibrium.
-
Mechanism of Influence: In strongly acidic media, the rate of enolization is faster, and the reaction tends to be under kinetic control. This often favors the formation of the less-substituted ene-hydrazine (from deprotonation of the less-hindered α-carbon), leading to the indole with a smaller substituent at the C3 position.[10][11]
-
Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., H₂SO₄, HCl, PPA, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective catalysts.[5][12] Lewis acids can coordinate to the carbonyl oxygen, facilitating hydrazone formation, and to the nitrogen atoms, promoting the key rearrangement.
-
High-Impact Catalyst Systems:
-
Polyphosphoric Acid (PPA): A widely used, effective dehydrating agent and acid catalyst that often gives good yields but may require high temperatures. Regioselectivity can be moderate.
-
Eaton's Reagent (P₂O₅ in MeSO₃H): An exceptionally strong superacid system that provides unprecedented regiocontrol, strongly favoring the formation of the 3-unsubstituted or less-substituted indole from methyl ketones.[10] The harshness of the reagent can sometimes be attenuated by dilution with a co-solvent like sulfolane to prevent decomposition.[10]
-
| Catalyst System | Typical Conditions | Predominant Isomer from Methyl Ketone (R-CH₂-CO-CH₃) | Rationale |
| Acetic Acid | Reflux | Mixture, often favoring the more substituted C3-indole (thermodynamic) | Weaker acid, equilibrium favors the more stable, more substituted enamine. |
| Polyphosphoric Acid (PPA) | 80-120 °C | Often a mixture, variable based on substrate and temperature. | Strong dehydrating acid, promotes cyclization effectively. |
| H₂SO₄ (conc.) | Variable Temp. | Ratio is highly dependent on acid concentration.[13] | Strong Brønsted acid, promotes kinetic enamine formation at high concentrations. |
| Eaton's Reagent | 60-100 °C | Strongly favors the C3-H indole (kinetic product).[10] | Superacid system promotes rapid, irreversible formation of the less-substituted enamine. |
| ZnCl₂ | 120-170 °C (neat or in solvent) | Often favors the thermodynamically more stable, substituted enamine. | Lewis acid catalysis, typically under higher temperature, equilibrium conditions. |
B. Steric and Electronic Effects
The inherent structure of the ketone and arylhydrazine provides another layer of control.
-
Steric Hindrance: Bulky groups on the ketone (e.g., an isopropyl vs. a methyl group) will sterically disfavor the formation of the more substituted ene-hydrazine. This provides a natural bias toward the formation of the indole isomer resulting from the reaction at the less hindered α-carbon.[10]
-
Electronic Influence: Electron-withdrawing groups (EWGs) on the ketone can significantly influence the stability of the ene-hydrazine intermediates. For example, a phthalimide substituent has been shown to destabilize the transition state that would lead to one of the possible indole products, resulting in the exclusive formation of the other isomer.[14][15] Conversely, electron-donating groups on the phenylhydrazine ring generally accelerate the reaction.[11]
Field-Validated Protocols
The following protocols provide step-by-step methodologies for synthesizing a disubstituted indole from an unsymmetrical ketone, showcasing both a general method and a highly regioselective approach.
Protocol 1: General Synthesis using Polyphosphoric Acid (PPA)
This protocol describes a robust, general method for the synthesis of 2-methyl-3-propyl-1H-indole from 2-hexanone and phenylhydrazine. This method often yields a mixture of regioisomers and serves as a baseline.
Materials & Reagents:
-
Phenylhydrazine (97%)
-
2-Hexanone (98%)
-
Polyphosphoric Acid (PPA)
-
Ethanol (Absolute)
-
Toluene
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Hydrazone Formation (In Situ):
-
To a 100 mL round-bottom flask, add phenylhydrazine (2.16 g, 20.0 mmol) and absolute ethanol (20 mL).
-
Stir the solution at room temperature and add 2-hexanone (2.00 g, 20.0 mmol) dropwise over 5 minutes.
-
Heat the mixture to reflux for 1 hour to ensure complete formation of the phenylhydrazone.
-
Remove the ethanol under reduced pressure using a rotary evaporator. The residue is the crude phenylhydrazone.
-
-
Indolization/Cyclization:
-
Caution: PPA is highly viscous and corrosive. Handle with care in a fume hood. Pre-heating the PPA to ~60 °C can aid in its transfer.
-
To the flask containing the crude hydrazone, add polyphosphoric acid (approx. 25 g).
-
Equip the flask with a magnetic stir bar and heat the viscous mixture in an oil bath at 100-110 °C for 1 hour. The color of the reaction mixture will darken significantly.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until the hydrazone spot has been consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to approximately 70 °C.
-
Caution: Quenching PPA is highly exothermic. Perform slowly and behind a safety shield. Carefully pour the warm mixture onto crushed ice (~100 g) in a beaker with vigorous stirring.
-
Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with toluene (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of 2-methyl-3-propyl-1H-indole and 2-butyl-1H-indole. Purify via column chromatography on silica gel to isolate the major isomer.
-
Causality: PPA serves as both the acid catalyst and a powerful dehydrating agent, driving the cyclization and elimination steps to completion. Heating is required to overcome the activation energy of the[5][5]-sigmatropic rearrangement.
Protocol 2: Regioselective Synthesis using Eaton's Reagent
This protocol leverages Eaton's Reagent to achieve high regioselectivity in the synthesis of 2,3-dimethyl-1H-indole from 2-butanone, strongly favoring it over the 2-ethyl-1H-indole isomer.[10]
Materials & Reagents:
-
Phenylhydrazine (97%)
-
2-Butanone (Methyl Ethyl Ketone, MEK) (99%)
-
Phosphorus Pentoxide (P₄O₁₀)
-
Methanesulfonic Acid (MsOH)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-neck flask, dropping funnel, mechanical stirrer, thermometer
Procedure:
-
Preparation of Eaton's Reagent (10% w/w P₂O₅ in MsOH):
-
Extreme Caution: This procedure is highly exothermic and should be performed by experienced personnel in a well-ventilated fume hood with appropriate PPE.
-
To a three-neck flask equipped with a mechanical stirrer and thermometer, add methanesulfonic acid (90 g).
-
Cool the acid in an ice-water bath. Slowly and portion-wise, add phosphorus pentoxide (10 g) to the stirring acid, ensuring the internal temperature does not exceed 50 °C.
-
Once the addition is complete, stir the mixture at room temperature for 1-2 hours until the P₂O₅ is fully dissolved, yielding a clear, slightly viscous solution.
-
-
Hydrazone Formation (In Situ):
-
In a separate flask, dissolve phenylhydrazine (5.41 g, 50.0 mmol) in dichloromethane (50 mL).
-
Add 2-butanone (3.61 g, 50.0 mmol) to the solution and stir at room temperature for 30 minutes.
-
-
Regioselective Indolization:
-
To the prepared Eaton's Reagent, add the solution of the pre-formed hydrazone in DCM dropwise via a dropping funnel over 30 minutes, maintaining the reaction temperature at 20-25 °C with a water bath.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (~40 °C) for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the hydrazone.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto a vigorously stirred slurry of crushed ice (~250 g) and saturated NaHCO₃ solution (150 mL).
-
Continue to slowly add NaHCO₃ solution until the aqueous layer is neutral (pH ~7).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine all organic layers, wash with water (1 x 100 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product. The crude product should show a high preponderance of 2,3-dimethyl-1H-indole.
-
If necessary, purify by recrystallization or column chromatography.
-
Causality: The superacidic nature of Eaton's reagent promotes the kinetically controlled deprotonation at the less-substituted α-carbon (the methyl group) of the 2-butanone hydrazone.[10] This leads to the preferential formation of the corresponding ene-hydrazine, which then rearranges to yield 2,3-dimethyl-1H-indole with high selectivity.
References
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. Retrieved from [Link]
-
Wikipedia. (2023). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]
-
Isle, N. T., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry. Retrieved from [Link]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. Retrieved from [Link]
-
Isle, N. T., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Zhao, D., et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry, 56(9), 3001-3006. Retrieved from [Link]
-
Singh, A., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Retrieved from [Link]
-
Afeefy, H. Y., et al. (n.d.). A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC - NIH. Retrieved from [Link]
-
Gholap, A. R., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). The Catalytic Asymmetric Fischer Indolization. Journal of the American Chemical Society. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. RSC Publishing. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
Roxi Hulet. (2021, March 9). 44g: Determining the directing effect of a substituent. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
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- 9. testbook.com [testbook.com]
- 10. researchwithnj.com [researchwithnj.com]
- 11. youtube.com [youtube.com]
- 12. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Fischer Indole Synthesis with (3-Fluoro-5-methoxyphenyl)hydrazine
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, specifically focusing on reactions involving substituted arylhydrazines such as (3-Fluoro-5-methoxyphenyl)hydrazine. As Senior Application Scientists, we provide insights grounded in mechanistic principles and field-proven experience to help you navigate common pitfalls and optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Low Yield and Side Reactions
This section addresses specific problems you may encounter during the synthesis of 4-fluoro-6-methoxyindole derivatives.
Q1: My Fischer indole synthesis with (3-Fluoro-5-methoxyphenyl)hydrazine is failing or resulting in a very low yield. What are the primary factors to investigate?
Low yields in Fischer indole syntheses are a common challenge, often stemming from a few critical parameters.[1][2] The electronic properties of your specific hydrazine, which contains both an electron-withdrawing fluorine atom and an electron-donating methoxy group, can make the reaction particularly sensitive.
Here is a step-by-step guide to troubleshooting:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Arylhydrazines can degrade over time.[2][3]
-
Causality: Impurities in the hydrazine or the carbonyl compound can lead to a host of side reactions, consuming your starting materials and complicating purification.[2] The hydrochloride salt of the hydrazine is often more stable and is a good alternative if you suspect degradation.[3]
-
Actionable Advice: Verify the purity of your (3-Fluoro-5-methoxyphenyl)hydrazine and the ketone/aldehyde via NMR or other appropriate analytical methods. If necessary, purify the hydrazine before use. Using freshly distilled or recrystallized starting materials is highly recommended.[1]
-
-
Acid Catalyst Choice and Concentration: The selection and amount of the acid catalyst are crucial for success.[1][4][5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are used.[6][7]
-
Causality: The acid catalyzes the key[6][6]-sigmatropic rearrangement step.[5][6][8] An acid that is too weak may not facilitate the reaction, while an acid that is too strong or too concentrated can cause degradation of the starting materials or the indole product.[4]
-
Actionable Advice: An empirical screening of catalysts is often necessary. Polyphosphoric acid (PPA) is frequently effective and can also serve as a solvent.[1][3] Eaton's reagent (P₂O₅ in MeSO₃H) is a powerful alternative for challenging substrates. For your specific substrate, starting with a milder acid like acetic acid or p-toluenesulfonic acid (p-TSA) before moving to stronger options like PPA or sulfuric acid is a sound strategy.[3][7]
-
-
Reaction Temperature and Time: These parameters are interdependent and substrate-specific.
-
Causality: The rearrangement step often has a high activation energy, requiring elevated temperatures.[1] However, excessive heat or prolonged reaction times can lead to decomposition and the formation of tarry byproducts.[1][9]
-
Actionable Advice: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This allows you to identify the point of maximum product formation and avoid subsequent degradation. A good starting temperature is often around 80°C, which can be cautiously increased if the reaction is sluggish.[3][7] Microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields.[1][10]
-
-
Solvent Selection: The choice of solvent can significantly impact reaction rate and yield.[3][11]
-
Causality: The solvent must solubilize the reactants and intermediates. Its polarity can influence the stability of charged intermediates in the mechanism.[11]
-
Actionable Advice: Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are common choices.[1][12] In many cases, running the reaction neat (without solvent), especially with a liquid catalyst like PPA, can be effective.[1][13] Toluene has also been used successfully as a co-solvent in industrial applications.[14]
-
Logical Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Q2: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the common side reactions and how can I minimize them?
The formation of byproducts is a frequent issue, especially under harsh acidic and thermal conditions.[9]
-
Aldol Condensation and Friedel-Crafts Reactions:
-
Causality: The acidic conditions required for the Fischer synthesis can also promote the self-condensation of enolizable ketones or aldehydes (Aldol reaction).[15] Additionally, intermediates can undergo Friedel-Crafts-type reactions with the aromatic rings present.[9][15]
-
Actionable Advice:
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate.[15]
-
Slow Addition: If practical, add the carbonyl compound slowly to the heated mixture of the hydrazine and acid. This keeps the instantaneous concentration of the carbonyl low, minimizing self-condensation.[15]
-
Milder Catalyst: Opt for a milder acid catalyst that is sufficient for indolization but less likely to promote these side reactions.[3]
-
-
-
N-N Bond Cleavage:
-
Causality: With electron-rich hydrazines, the key ene-hydrazine intermediate can be over-stabilized. This can lead to a competing side reaction where the N-N bond cleaves heterolytically, rather than undergoing the desired[6][6]-sigmatropic rearrangement.[2][16] This can lead to byproducts like aniline derivatives.[16]
-
Actionable Advice: This side reaction is mechanistically favored by certain substituent patterns. While difficult to completely avoid, carefully controlling the acidity and temperature can help favor the desired pathway.
-
Potential Side Reaction Pathways
Caption: Competing reaction pathways in the Fischer synthesis.
Q3: My reaction stalls with incomplete conversion of the starting hydrazone. What adjustments should I make?
Incomplete conversion typically points to insufficient activation energy or catalyst activity.[1]
-
Insufficient Acid Catalyst: Ensure you are using a sufficient molar equivalent of the acid. Some Lewis acids like ZnCl₂ can be deactivated by water, so ensure anhydrous conditions.
-
Low Reaction Temperature: The[6][6]-sigmatropic rearrangement is often the rate-limiting step and requires a significant thermal energy input.[1] If the reaction is proceeding cleanly but slowly at a given temperature (as monitored by TLC), a cautious increase in temperature (e.g., in 10°C increments) may be beneficial to drive the reaction to completion.[1]
-
Reaction Time: Some reactions are simply slow. If the reaction is clean and conversion is still increasing over time, extending the reaction time may be all that is needed. Again, TLC monitoring is key to making this determination.
Q4: Purification of my final 4-fluoro-6-methoxyindole is difficult. What are the best practices?
Purification can be challenging due to the presence of polar byproducts and residual catalyst.
-
Work-up: After the reaction is complete, a careful work-up is essential. This typically involves cooling the reaction mixture, quenching it by pouring onto ice, and neutralizing the acid with a base (e.g., NaOH, NaHCO₃). The product is then extracted into an organic solvent like ethyl acetate.
-
Column Chromatography: This is the most common purification method.
-
Silica Gel Acidity: Some indole products can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[17] To mitigate this, you can use silica gel that has been neutralized by pre-treating it with a solution of triethylamine (e.g., 1-2%) in the eluent.[17]
-
Solvent System: A gradient elution starting from a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate is a standard approach.
-
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is an excellent method for achieving high purity.[1][18]
Frequently Asked Questions (FAQs)
Q: Which acid catalysts are generally most effective for this synthesis? A: There is no single "best" catalyst, as the optimal choice is substrate-dependent.[7] However, for many syntheses, a strong Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid works well.[1][6] Lewis acids like zinc chloride (ZnCl₂) are also very common and effective.[6][12] It is highly recommended to perform small-scale trials to screen a few different catalysts.[3]
| Catalyst Type | Examples | Typical Conditions | Notes |
| Brønsted Acids | p-TSA, H₂SO₄, HCl | 10-20 mol% or as solvent | Widely applicable; strength needs to be matched to substrate reactivity.[6][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃ | 1.0 - 2.0 equivalents | Effective, but require anhydrous conditions. Can be easier to handle than strong Brønsted acids.[4][6] |
| Solid/Polymeric | PPA, Eaton's Reagent | Often used as solvent/reagent | Excellent for difficult cyclizations; can make work-up more challenging.[1][3] |
Q: Can I perform the hydrazone formation and the indolization in a one-pot procedure? A: Yes, one-pot procedures are very common and often preferred to minimize handling losses.[1] This typically involves mixing the arylhydrazine, the carbonyl compound, and a catalytic amount of a weak acid (like acetic acid) in a solvent, allowing the hydrazone to form in situ, and then adding the stronger cyclization catalyst and heating to effect the indolization.[1][19]
Q: How do the fluoro and methoxy substituents on the phenylhydrazine ring affect the reaction? A: The electronic effects are competing. The methoxy group is electron-donating, which generally activates the aromatic ring and can facilitate the reaction. However, strong electron-donating groups can also weaken the N-N bond, potentially leading to undesired cleavage.[2][16] The fluorine atom is electron-withdrawing, which can hinder the reaction by making the hydrazine nitrogen less nucleophilic. The interplay of these effects makes empirical optimization of the reaction conditions particularly important for this substrate.
Core Experimental Protocol: General Synthesis of a 4-Fluoro-6-methoxy-tetrahydrocarbazole
This protocol describes a general procedure using (3-Fluoro-5-methoxyphenyl)hydrazine and cyclohexanone as a model system.
Step 1: Hydrazone Formation and In Situ Cyclization (One-Pot)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride (1.0 eq.).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (approx. 0.5 M concentration).[3][7]
-
Add cyclohexanone (1.05 eq.) to the mixture.
-
Stir the mixture at room temperature for 30 minutes to allow for initial hydrazone formation.
-
Add the chosen acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.2 eq., or concentrated H₂SO₄, 1.0 eq.).
-
Heat the reaction mixture to reflux (typically 80-120°C, depending on the solvent) under an inert atmosphere (e.g., nitrogen).[3]
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The starting materials should be consumed and a new, lower Rf spot corresponding to the indole product should appear.
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
Step 2: Work-up and Purification
-
Slowly pour the cooled reaction mixture into a beaker containing crushed ice and water.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure indole product.
Fischer Indole Synthesis Mechanism
Caption: Key steps of the Fischer indole synthesis mechanism.[5][6][12]
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
-
Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. Retrieved from [Link]
-
Vetticatt, M. J., & Desai, A. A. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(8), 2533–2542. Retrieved from [Link]
- Google Patents. (1992). Process of preparing purified aqueous indole solution. (Patent No. US5085991A).
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3. Retrieved from [Link]
-
Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. Organic Process Research & Development, 22(5), 678-684. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
ResearchGate. (2000). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
D'Agostino, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3248. Retrieved from [Link]
-
ResearchGate. (2010). A Convenient Modification of the Fischer Indole Synthesis with a Solid Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]
-
PubMed. (2010). A three-component Fischer indole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
PubMed Central (PMC). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Fischer Indole Synthesis. Retrieved from [Link]
-
PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
Sources
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Purification of fluorinated indoles from Fischer synthesis reaction mixture
Technical Support Center: Purification of Fluorinated Indoles
Welcome to the technical support center for the purification of fluorinated indoles derived from Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges associated with isolating these valuable compounds. The introduction of fluorine can significantly alter an indole's physicochemical properties—such as lipophilicity, acidity, and stability—requiring tailored purification strategies.
This center provides field-proven troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of fluorinated indoles from complex Fischer synthesis reaction mixtures.
Problem 1: Product Degradation or Discoloration on Silica Gel Column
-
Symptoms: You observe new, often colored (pink, purple, or brown), spots on your TLC plate after spotting the column fractions, which were not present in the initial crude TLC. The final isolated yield is significantly lower than expected, and the product is off-color.
-
Potential Causes:
-
Acid Sensitivity: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (-Si-OH). Indoles, especially those with electron-donating groups, are susceptible to acid-catalyzed polymerization or degradation. Fluorination can sometimes exacerbate this by altering the electron density of the indole ring.[1]
-
Oxidation: Indoles can be sensitive to air oxidation, which is often catalyzed by the acidic surface of silica gel, leading to colored impurities.[1]
-
-
Suggested Solutions:
-
Neutralize the Stationary Phase: Before loading your sample, flush the packed silica gel column with your initial, least polar eluent system containing 0.5-1% triethylamine (TEA) or ammonia in methanol.[1][2] This deactivates the acidic silanol sites. Continue to use 0.5-1% TEA in your mobile phase throughout the entire purification run.
-
Switch to a Neutral Stationary Phase: If neutralization is insufficient, use neutral or basic alumina as an alternative to silica gel.[1] Perform a small-scale TLC analysis on alumina plates first to ensure your compound is mobile and separates from impurities.
-
Work Efficiently: Minimize the time your compound spends on the column. Have all fractions prepared and run the chromatography as quickly as possible without sacrificing separation.[1]
-
Use an Inert Atmosphere: For highly sensitive compounds, consider packing and running the column under a nitrogen or argon atmosphere to prevent air oxidation.[1]
-
Problem 2: Co-elution of Product with Non-polar Byproducts
-
Symptoms: Your fluorinated indole product and a key impurity have very similar Rf values in standard solvent systems (e.g., Hexane/Ethyl Acetate), making separation by flash chromatography nearly impossible.
-
Potential Causes:
-
Increased Lipophilicity: The C-F bond is highly polarized, but the overall effect of incorporating fluorine, particularly CF3 groups, is often an increase in lipophilicity (fat-solubility). This can cause the fluorinated indole to behave similarly to non-polar, hydrocarbon-like byproducts from the Fischer synthesis (e.g., aldol condensation products or unreacted starting materials).[3][4]
-
Regioisomers: The use of an unsymmetrical ketone in the Fischer synthesis can lead to the formation of regioisomeric indole products, which often have very similar polarities.[3]
-
-
Suggested Solutions:
-
Optimize the Mobile Phase:
-
Introduce a Different Solvent: Switch from an Ethyl Acetate/Hexane system to one incorporating Dichloromethane (DCM) or Toluene. A system like Toluene/Acetone or DCM/Methanol can offer different selectivity by altering hydrogen bonding and dipole-dipole interactions.
-
Reversed-Phase Chromatography: If the product and impurities have different degrees of lipophilicity, reversed-phase (C18) flash chromatography is an excellent alternative. The elution order will be inverted, with the most polar compounds eluting first.
-
-
Consider Alternative Purification Techniques:
-
Recrystallization: If your crude product is a solid and >85% pure, recrystallization is a highly effective and scalable method.[1] Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution.[5][6]
-
Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC), especially with fluorinated stationary phases, can provide superior resolution.[7]
-
-
Problem 3: Low Recovery After Aqueous Workup
-
Symptoms: After quenching the reaction and performing a liquid-liquid extraction, the yield of crude product recovered from the organic layer is unexpectedly low.
-
Potential Causes:
-
Altered pKa: The electron-withdrawing nature of fluorine can decrease the basicity of the indole nitrogen, making it more acidic compared to its non-fluorinated analog. During a basic wash (e.g., with aqueous NaHCO₃), the fluorinated indole may be partially deprotonated to its conjugate base, which is more water-soluble and remains in the aqueous layer.
-
Emulsion Formation: Fluorinated organic compounds can sometimes act as surfactants, leading to the formation of stable emulsions during extraction, which traps the product at the interface.
-
-
Suggested Solutions:
-
Avoid Strong Bases: Use a milder base like a saturated solution of ammonium chloride (NH₄Cl) or simply wash with brine if the goal is only to remove water-soluble salts.
-
Back-Extraction: If a basic wash was necessary, acidify the aqueous layer with dilute HCl to a pH of ~2-3 and re-extract with an organic solvent (e.g., Ethyl Acetate or DCM) to recover any deprotonated indole.
-
Breaking Emulsions: Add a small amount of brine or a few drops of methanol to the separatory funnel to help break up any emulsions that have formed.
-
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect my choice of chromatography solvent system?
A1: Fluorination generally increases a molecule's lipophilicity and reduces its polarity. This means you will likely need to use a more polar solvent system than for the non-fluorinated parent indole. For example, if you previously used 10% Ethyl Acetate in Hexane, you might need to increase this to 20-30% or switch to a stronger solvent like DCM for the fluorinated analog to achieve a target Rf of 0.25-0.35 on a silica TLC plate.[1] The unique dipole of the C-F bond can also be exploited by using fluorinated stationary phases in HPLC, which offer different selectivity compared to standard C18 columns.[7][8]
Q2: My fluorinated indole is a solid. What is the best practice for recrystallization?
A2: Recrystallization is an excellent method for purifying solid fluorinated indoles.[5][9] The key is systematic solvent screening.
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Small-Scale Tests: Place ~10-20 mg of your crude solid into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Test a range of polarities: Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, and Methanol.
-
Initial Observation: Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are good candidates.
-
Heating: Gently heat the tubes containing the promising solvents. A good recrystallization solvent will fully dissolve your compound at or near its boiling point.[9]
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, then in an ice bath. The ideal solvent will cause pure crystals to form upon cooling.
-
Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a minimum amount of a hot "soluble" solvent (e.g., DCM or Acetone) and then slowly add a "poor" solvent (e.g., Hexane or Water) until the solution becomes cloudy (the cloud point). Add a drop or two of the "soluble" solvent to clarify, then allow to cool slowly.
Q3: What are the main byproducts I should expect from a Fischer Indole Synthesis?
A3: The Fischer synthesis can be sensitive to reaction conditions, leading to several potential byproducts.[10] Common ones include:
-
Regioisomers: From unsymmetrical ketones.[3]
-
Aldol Condensation Products: Self-condensation of the starting ketone or aldehyde under acidic conditions.[3]
-
Friedel-Crafts-type Products: Reaction of intermediates with the aromatic ring.[3]
-
Unreacted Phenylhydrazone: Incomplete reaction.
-
Polymeric Tars: From degradation of the indole product, especially at high temperatures or strong acid concentrations.
Understanding these potential impurities helps in designing a targeted purification strategy. For example, highly polar tars can often be removed with a simple silica plug before detailed chromatographic purification.
Q4: Can I use reversed-phase chromatography for my fluorinated indole?
A4: Absolutely. Reversed-phase (RP) flash chromatography or HPLC is often an excellent choice, especially for fluorinated compounds which can be challenging to separate from non-polar byproducts on normal-phase silica.
| Technique | Stationary Phase | Mobile Phase | Elution Order | Best For |
| Normal-Phase | Silica Gel (Polar) | Non-polar (e.g., Hexane/EtOAc) | Least polar compounds elute first. | Separating compounds with different polar functional groups. |
| Reversed-Phase | C18-Silica (Non-polar) | Polar (e.g., Water/Acetonitrile) | Most polar compounds elute first. | Separating compounds with different degrees of lipophilicity. |
Q5: Are there any specific analytical techniques I should use to assess the purity of my final product?
A5: Beyond standard ¹H and ¹³C NMR, ¹⁹F NMR is an indispensable tool. It provides a clean spectrum with a wide chemical shift range, allowing for easy quantification of fluorine-containing impurities, even at very low levels. Additionally, LC-MS (Liquid Chromatography-Mass Spectrometry) is crucial for confirming the molecular weight and identifying any trace impurities that may not be visible by NMR.
Visualized Workflow
Decision Tree for Purification Strategy
This diagram outlines a logical workflow to select the most appropriate purification method for your crude fluorinated indole.
Caption: Decision workflow for selecting a purification method.
References
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
-
Kim, J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Molecules. Available at: [Link]
- Lepri, L., Desideri, P. G., & Heimler, D. (1983). High-performance thin-layer chromatography of indole derivatives on layers of Sil C&b-50 untreated or impregnated.
-
ResearchGate. (2022). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Retrieved from [Link]
- Google Patents. (1992). US5085991A - Process of preparing purified aqueous indole solution.
-
MDPI. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1...). Retrieved from [Link]
-
RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A. Available at: [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity | Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
- National Institutes of Health. (n.d.).
-
Chemistry Stack Exchange. (2025). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Journal of Chromatographic Science. (1999).
- National Institutes of Health. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC.
-
MDPI. (2000). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
- National Institutes of Health. (2023).
-
LCGC International. (2005). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Organic Chemistry Portal. (2011). The Benzyne Fischer-Indole Reaction. Retrieved from [Link]
-
Reddit. (n.d.). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. Retrieved from [Link]
-
Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of fluorine compound. Retrieved from [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2019). The Dark Side of Fluorine. PMC. Retrieved from [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. Retrieved from [Link]
-
SciSpace. (n.d.). Fischer indole synthesis in the absence of a solvent. Retrieved from [Link]
-
PubMed. (2011). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]
-
Journal of Materials Chemistry B (RSC Publishing). (2025). Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. DOI:10.1039/D4TB02529F. Available at: [Link]
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Technical Support Center: Optimizing Acid Catalysis for the Fischer Indole Synthesis of 4-Fluoro-6-Methoxyindole
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted indoles, with a specific focus on optimizing the acid-catalyzed Fischer indole synthesis of 4-fluoro-6-methoxyindole. Here, we move beyond standard protocols to provide in-depth troubleshooting and mechanistic insights to empower you to overcome common synthetic challenges.
Foundational Principles: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile chemical reaction for producing the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] Its significance is underscored by its widespread use in the synthesis of pharmaceuticals, including the triptan class of antimigraine drugs.[1]
The reaction proceeds through a well-established mechanism:
-
Hydrazone Formation: The phenylhydrazine condenses with the carbonyl compound to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone isomerizes to its enamine tautomer.
-
[3][3]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a key electrocyclic rearrangement, forming a new carbon-carbon bond.[1][4][5][6]
-
Cyclization & Ammonia Elimination: The resulting intermediate rearomatizes, cyclizes, and subsequently eliminates a molecule of ammonia under acid catalysis to yield the final indole product.[1][4]
The acid catalyst is not merely an additive but a critical component that actively participates in multiple steps of this cascade, particularly the tautomerization and the pivotal[3][3]-sigmatropic rearrangement.[7] The choice of acid—ranging from Brønsted acids like HCl, H₂SO₄, and polyphosphoric acid (PPA) to Lewis acids such as ZnCl₂ and BF₃—can profoundly influence the reaction's rate, yield, and in the case of unsymmetrical ketones, its regioselectivity.[1][2][4][7][8]
Troubleshooting & FAQs: Synthesis of 4-Fluoro-6-Methoxyindole
The synthesis of 4-fluoro-6-methoxyindole involves the reaction of (4-fluoro-6-methoxyphenyl)hydrazine with a suitable carbonyl partner. The electronic nature of the substituents—an electron-withdrawing fluorine and an electron-donating methoxy group—presents a unique set of challenges and optimization opportunities.[9][10]
Q1: My Fischer indole synthesis of 4-fluoro-6-methoxyindole is resulting in a very low yield. What are the primary causes and how can I improve it?
Low yields are a frequent challenge in this synthesis.[11] The issue can typically be traced to one of several factors:
-
Inappropriate Acid Catalyst: The catalyst may be too weak to drive the reaction forward or so strong that it causes degradation of the starting materials or the indole product.[3][7] The electronic balance of the fluoro and methoxy groups on the aromatic ring requires careful catalyst selection.
-
Solution: Conduct a catalyst screen. Begin with milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like zinc chloride (ZnCl₂). If conversion is low, incrementally increase acid strength by testing polyphosphoric acid (PPA) or sulfuric acid.[12] See the data table below for a structured approach.
-
-
N-N Bond Cleavage: This is a significant competing side reaction, particularly when electron-donating groups (like the -OCH₃ group on your substrate) are present on the phenylhydrazine.[13][14] This pathway leads to the formation of 4-fluoro-6-methoxyaniline and other degradation products instead of the desired indole.[14][15]
-
Solution: Employ milder reaction conditions. Using a less aggressive acid (e.g., acetic acid) and lowering the reaction temperature can disfavor the N-N bond cleavage pathway relative to the desired cyclization.[13]
-
-
Purity of Starting Materials: Impurities in either the (4-fluoro-6-methoxyphenyl)hydrazine or the carbonyl reagent can inhibit the catalyst or introduce competing side reactions.[3][11]
-
Solution: Ensure the high purity of all reactants. Purify starting materials by recrystallization or chromatography if necessary and confirm purity by NMR or melting point analysis.
-
-
Suboptimal Reaction Conditions: The Fischer indole synthesis is highly sensitive to temperature and reaction time.[3] Excessively high temperatures or prolonged heating can lead to decomposition.[11]
-
Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC). This allows you to identify the point of maximum product formation and prevent subsequent degradation. Perform small-scale experiments to systematically vary temperature and time to find the optimal conditions.
-
Q2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. How can I identify and minimize these impurities?
Side product formation is a common issue stemming from the reactive intermediates and harsh conditions often employed.
-
Primary Side Reaction: N-N Bond Cleavage: As discussed in Q1, this is often the dominant side reaction. It is promoted by strong acids and high temperatures.
-
Mitigation: The most effective strategy is to switch to a milder acid catalyst and reduce the reaction temperature.[13]
-
-
Incomplete Cyclization: The reaction can stall at the intermediate phenylhydrazone stage, especially under conditions where the acid is too weak or the temperature is too low.[13]
-
Mitigation: If you have confirmed your starting material is consumed but the product is not forming, a stronger acid or higher temperature may be required.[13] Consider forming the phenylhydrazone in situ by reacting the hydrazine and ketone directly in the acidic medium, which can sometimes improve efficiency.[13]
-
-
Aldol Condensation: If you are using an enolizable aldehyde or ketone as a starting material, it can undergo acid-catalyzed self-condensation, consuming the reagent and complicating purification.[13][16]
-
Mitigation: This can be minimized by optimizing reaction conditions to favor the Fischer indole pathway. A slow addition of the carbonyl compound to the reaction mixture can sometimes help.
-
-
Product Degradation: The indole ring, once formed, can be susceptible to degradation under strongly acidic conditions.
-
Mitigation: Use the mildest possible acid and the shortest reaction time necessary for complete conversion. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.
-
Q3: How should I systematically approach the selection of an optimal acid catalyst for this specific synthesis?
There is no universally "best" catalyst; the optimal choice is substrate-dependent and must be determined empirically.[3][17] A systematic screening process is the most logical approach.
-
Establish a Baseline: Start with a commonly used, moderately strong catalyst like p-toluenesulfonic acid (p-TsOH) in a suitable solvent (e.g., toluene, ethanol).
-
Vary Catalyst Type: Test a representative Lewis acid, such as zinc chloride (ZnCl₂), which is also widely effective.
-
Increase Acid Strength: If yields are poor, proceed to stronger acid systems. Polyphosphoric acid (PPA) is an excellent candidate as it often serves as both catalyst and solvent, simplifying the reaction setup.
-
Document and Compare: Meticulously record the results of each trial, noting the yield, reaction time, temperature, and a qualitative assessment of side products observed by TLC. This data will allow for a logical, evidence-based selection of the optimal catalyst.
Data Presentation: Catalyst Optimization for 4-Fluoro-6-Methoxyindole Synthesis
The following table provides a template for organizing experimental results from a catalyst screening study. The data presented are illustrative examples.
| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Observations / Key Side Products |
| p-TsOH (0.2 eq.) | Toluene | 110 | 12 | 45% | Incomplete conversion of starting material. |
| ZnCl₂ (1.5 eq.) | Acetic Acid | 100 | 8 | 65% | Cleaner reaction profile, minor side products. |
| Acetic Acid | Neat | 118 | 16 | 30% | Significant N-N bond cleavage observed. |
| H₂SO₄ (conc.) | Ethanol | 80 | 4 | <10% | Rapid decomposition of starting material. |
| PPA (Polyphosphoric Acid) | Neat | 90 | 2 | 82% | High conversion, viscous mixture, manageable workup. |
Experimental Protocols
Optimized Protocol: One-Pot Synthesis of 2,3-Dimethyl-4-fluoro-6-methoxyindole
This protocol outlines a one-pot procedure using PPA, identified as an effective catalyst from the screening data.
Materials:
-
(4-Fluoro-6-methoxyphenyl)hydrazine hydrochloride
-
Butan-2-one (Methyl ethyl ketone)
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate (sat. aq. solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (10 g). Heat the PPA to 80°C with stirring.
-
In a separate beaker, neutralize (4-fluoro-6-methoxyphenyl)hydrazine hydrochloride (1.0 g, 1 eq.) with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine base.
-
Add the free (4-fluoro-6-methoxyphenyl)hydrazine to the pre-heated PPA.
-
Slowly add butan-2-one (1.1 eq.) to the reaction mixture dropwise over 5 minutes.
-
Increase the temperature to 90°C and stir the reaction mixture. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to approximately 60°C and carefully pour it into a beaker containing 100 mL of vigorously stirred ice water.
-
Neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,3-dimethyl-4-fluoro-6-methoxyindole.
Visualization of Key Processes
Fischer Indole Synthesis Mechanism
Caption: The acid-catalyzed mechanism of the Fischer indole synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in Fischer indole synthesis.
References
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com. [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]
-
National Institutes of Health (NIH). Why Do Some Fischer Indolizations Fail?. PMC. [Link]
-
SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. [Link]
-
Royal Society of Chemistry. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic. [Link]
-
University of Rochester. Indoles. [Link]
-
YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Link]
-
Reddit. Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Journal of the American Chemical Society. Why Do Some Fischer Indolizations Fail?. [Link]
-
American Journal of Medical Science and Chemical Research. Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. [Link]
-
RSC Advances. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
Sources
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- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Navigating N-N Bond Cleavage Side Reactions in Fischer Indole Synthesis
Welcome to our dedicated resource for troubleshooting the Fischer indole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this powerful yet often temperamental reaction. Here, we delve into one of the most common pitfalls: the undesired cleavage of the nitrogen-nitrogen bond in the hydrazone intermediate. Our goal is to provide you with the mechanistic understanding and practical solutions necessary to favor your desired indole formation.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is failing, and I'm isolating aniline derivatives instead of my target indole. What is happening?
This is a classic symptom of a competing side reaction known as N-N bond cleavage. In this pathway, the crucial hydrazone intermediate, instead of undergoing the productive[1][1]-sigmatropic rearrangement, fragments. This cleavage typically results in the formation of an aniline corresponding to your starting phenylhydrazine and other degradation products derived from the carbonyl component.[1] This side reaction is a significant hurdle, especially when dealing with certain substitution patterns on your starting materials.[2]
Q2: What are the primary drivers for this unwanted N-N bond cleavage?
The propensity for N-N bond cleavage is intimately linked to the electronic properties of your substrates.[3] The key factors include:
-
Electron-Donating Groups (EDGs) on the Carbonyl Substrate: When the aldehyde or ketone contains strong electron-donating groups, it can stabilize a key intermediate that precedes the desired rearrangement. This stabilization can inadvertently lower the activation energy for the N-N bond cleavage pathway, making it a more favorable route.[2] This is a known issue in the synthesis of certain 3-substituted indoles, such as 3-aminoindoles.[2]
-
Electron-Donating Groups on the Phenylhydrazine: Similarly, electron-rich phenylhydrazines can also promote N-N bond cleavage.[1] While EDGs on the phenylhydrazine can sometimes increase the rate of the desired rearrangement, they can also stabilize the protonated ene-hydrazine intermediate in a manner that favors the undesired cleavage.[1]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can create steric strain that hinders the formation of the transition state required for the[1][1]-sigmatropic rearrangement, potentially allowing the N-N cleavage pathway to compete more effectively.
-
Reaction Conditions: The choice of acid catalyst and the reaction temperature are critical.[3] Harsh acidic conditions and high temperatures can sometimes exacerbate the N-N bond cleavage and other side reactions.[1]
Mechanistic Insight: The Competing Pathways
To effectively troubleshoot, it's crucial to understand the mechanistic divergence between the productive Fischer indole synthesis and the N-N bond cleavage pathway. The reaction begins with the formation of a phenylhydrazone from the condensation of a phenylhydrazine and a carbonyl compound.[4][5] This is followed by tautomerization to an ene-hydrazine, which is a key branching point.[4][5]
// Nodes A [label="Phenylhydrazine + Carbonyl"]; B [label="Phenylhydrazone"]; C [label="Ene-hydrazine Intermediate"]; D [label="[1][1]-Sigmatropic\nRearrangement", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Di-imine Intermediate"]; F [label="Cyclization & NH3 Elimination"]; G [label="Desired Indole Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="N-N Bond Cleavage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Aniline + Iminylcarbocation", fillcolor="#FBBC05", fontcolor="#202124"]; J [label="Degradation Products"];
// Edges A -> B [label=" Condensation "]; B -> C [label=" Tautomerization "]; C -> D [label=" Productive Pathway "]; D -> E; E -> F; F -> G; C -> H [label=" Side Reaction ", dir=back, constraint=false]; H -> I; I -> J; } "Competing pathways in Fischer Indole Synthesis."
As illustrated above, the ene-hydrazine intermediate can either proceed through the desired[1][1]-sigmatropic rearrangement to form the di-imine intermediate, which ultimately leads to the indole, or it can undergo heterolytic cleavage of the N-N bond.[2] This cleavage is particularly favored when the resulting iminylcarbocation is stabilized by electron-donating substituents.[2]
Troubleshooting Guide
If you suspect N-N bond cleavage is compromising your synthesis, consider the following strategies, starting with the least disruptive modifications to your protocol.
| Problem | Potential Cause | Troubleshooting Steps & Optimization |
| Low to no yield of indole; isolation of aniline and other byproducts. | N-N bond cleavage is the dominant pathway, likely due to electronic effects. | 1. Modify Reaction Conditions: - Lower the Temperature: High temperatures can favor fragmentation. Try running the reaction at a lower temperature for a longer duration.[3] - Use a Milder Acid Catalyst: If using a strong acid like polyphosphoric acid (PPA) or sulfuric acid, switch to a milder Brønsted acid such as acetic acid or a Lewis acid like zinc chloride (ZnCl₂).[1][3] The choice of acid is crucial and often requires empirical optimization.[6]2. Substrate Modification (if feasible): - Reduce Electron-Donating Strength: If the carbonyl substrate has a strong EDG, consider if a less electron-rich analogue could be used.[3] - Introduce Electron-Withdrawing Groups (EWGs): On the phenylhydrazine, EWGs generally disfavor N-N bond cleavage.[1] However, be aware that they can also slow down the desired rearrangement, potentially necessitating harsher conditions.[1]3. Consider an Alternative Synthetic Route: For substrates that are notoriously difficult via the Fischer method (e.g., those for synthesizing C3-N-substituted indoles), an alternative indole synthesis may be more fruitful.[2] |
| Complex mixture of unidentifiable products. | In addition to N-N bond cleavage, other side reactions like aldol condensations or product degradation may be occurring. | 1. Ensure Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can lead to a cascade of unwanted reactions.2. In Situ Formation of Hydrazone: Some phenylhydrazones are unstable. Consider forming the hydrazone in situ by reacting the phenylhydrazine and carbonyl compound directly in the acidic reaction medium.[1]3. Purification Strategy: If a small amount of the desired product is formed, optimizing the purification method is key. Column chromatography with a carefully selected solvent system is a common approach. Recrystallization can also be effective for obtaining high-purity material, though yields may be lower. |
Experimental Protocol: A General Approach to Mitigate N-N Bond Cleavage
This protocol outlines a starting point for optimizing a Fischer indole synthesis where N-N bond cleavage is a suspected issue.
Objective: To synthesize a target indole while minimizing the N-N bond cleavage side reaction by employing milder acidic conditions.
Materials:
-
Phenylhydrazine derivative
-
Carbonyl compound (aldehyde or ketone)
-
Glacial Acetic Acid (as both solvent and catalyst)
-
Anhydrous Zinc Chloride (alternative Lewis acid catalyst)
-
Appropriate deuterated solvent for NMR analysis (e.g., CDCl₃, DMSO-d₆)
-
TLC plates, developing chamber, and appropriate eluent system
-
Standard laboratory glassware for organic synthesis
Step-by-Step Methodology:
-
Hydrazone Formation (Optional Pre-formation):
-
In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the carbonyl compound (1.0 eq) in a minimal amount of ethanol or acetic acid.
-
Stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the limiting reagent.
-
The resulting phenylhydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be carried forward directly.
-
-
Indolization Reaction (Milder Conditions):
-
To the flask containing the phenylhydrazone (or the in situ generated mixture), add glacial acetic acid to serve as the reaction solvent and catalyst.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
If the reaction is sluggish, consider the addition of a catalytic amount of a Lewis acid like ZnCl₂ (0.1-0.5 eq).
-
Continue heating until the starting hydrazone is consumed or the reaction appears to have stalled.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a pre-determined eluent system to separate the desired indole from any aniline byproducts and other impurities.
-
-
Characterization:
-
Confirm the identity and purity of the isolated indole product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
Analyze byproduct fractions to confirm the presence of the expected aniline derivative, which can provide definitive evidence of N-N bond cleavage.
-
// Nodes Start [label="Start: Suspected N-N Cleavage"]; Step1 [label="Step 1: Modify Reaction Conditions\n(Lower Temp, Milder Acid)"]; Step2 [label="Step 2: Analyze Reaction Outcome\n(TLC, LC-MS)"]; Decision1 [label="Improved Yield?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Substrate Modification\n(Alter EDG/EWG)", style=dashed]; Step4 [label="Step 4: Consider Alternative Synthesis Route", style=dashed]; End_Success [label="Success: Target Indole Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Fail [label="Re-evaluate Synthetic Strategy", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Step2; Step2 -> Decision1; Decision1 -> End_Success [label=" Yes "]; Decision1 -> Step3 [label=" No "]; Step3 -> Step1; Step3 -> Step4; Step4 -> End_Fail; } "Troubleshooting workflow for N-N bond cleavage."
Concluding Remarks
The Fischer indole synthesis, while venerable, requires careful consideration of substrate electronics and reaction conditions. N-N bond cleavage is a common but manageable side reaction. By understanding its mechanistic underpinnings and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcomes of their indole syntheses. Always approach optimization with a methodical mindset, changing one variable at a time to clearly discern its effect on the reaction.
References
- Benchchem. (n.d.). Technical Support Center: Fischer Indole Synthesis of Substituted Indoles.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Hughes, D. L. (2009). Why Do Some Fischer Indolizations Fail? [PMC - NIH].
- Heravi, M. M., & Zadsirjan, V. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. DOI:10.1039/C7RA10716A.
- Gribble, G. W. (2016). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd.
-
Epistemeo. (2011, November 15). The Fischer Indole synthesis: reaction mechanism tutorial [Video]. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2011). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]
-
Allen, C. F. H., & Wilson, C. V. (1949). The Fischer Indole Synthesis. Nature. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
Technical Support Center: Navigating Regioisomer Formation with (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Welcome to the technical support center for researchers utilizing (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride in their synthetic endeavors. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the formation of regioisomers, a common challenge encountered during the synthesis of indole derivatives via the Fischer indole synthesis. As drug development professionals and researchers, a thorough understanding of the factors governing regioselectivity is paramount for efficient and reproducible synthesis of target molecules.
Introduction: The Challenge of Regioselectivity
The Fischer indole synthesis is a robust and widely employed method for the preparation of the indole nucleus, a privileged scaffold in medicinal chemistry.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[1] When a meta-substituted arylhydrazine, such as (3-Fluoro-5-methoxyphenyl)hydrazine, is reacted with an unsymmetrical ketone, the formation of two distinct regioisomers is possible. In the case of (3-Fluoro-5-methoxyphenyl)hydrazine, these would be the 4-fluoro-6-methoxy- and 6-fluoro-4-methoxy-substituted indoles. The distribution of these products is not random; it is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed.
This guide will delve into the mechanistic underpinnings of this regioselectivity and provide practical advice to help you control and troubleshoot your reactions.
Frequently Asked Questions (FAQs)
Q1: Why do I obtain a mixture of regioisomers when using this compound?
The formation of two regioisomers, the 4-fluoro-6-methoxyindole and the 6-fluoro-4-methoxyindole, arises from the two possible directions of cyclization onto the benzene ring of the hydrazine. The key step in the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement of the initially formed hydrazone.[1] For a meta-substituted phenylhydrazine, this rearrangement can proceed towards either of the two ortho positions relative to the hydrazino group, leading to the two possible indole products.
The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. In (3-Fluoro-5-methoxyphenyl)hydrazine, you have two competing directing groups:
-
Methoxy group (-OCH₃): This is an electron-donating group (EDG) and a strong ortho, para-director.[4] It activates the aromatic ring towards electrophilic attack.
-
Fluoro group (-F): This is an electron-withdrawing group (EWG) by induction but can donate electron density through resonance, making it an ortho, para-director, albeit a deactivating one.[5][6]
The methoxy group is a more powerful activating group than fluorine is a deactivator. Therefore, the cyclization is expected to be directed primarily by the methoxy group to the positions ortho and para to it.
Troubleshooting Guide
Problem 1: Poor or Unexpected Regioselectivity
Symptoms:
-
The ratio of the two regioisomers is not what was expected based on electronic effects.
-
The major product is the sterically hindered isomer.
-
The product distribution varies significantly between batches.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Acid Catalyst | The choice and strength of the acid catalyst can significantly influence the transition state of the[3][3]-sigmatropic rearrangement, thereby altering the regioisomeric ratio.[7] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used.[1] | 1. Screen Different Acid Catalysts: Systematically test a range of both Brønsted and Lewis acids. 2. Optimize Catalyst Concentration: Vary the molar equivalents of the chosen acid. 3. Consider Eaton's Reagent: A mixture of phosphorus pentoxide in methanesulfonic acid has been shown to provide excellent regiocontrol in some Fischer indole syntheses.[7] |
| Reaction Temperature | The energy difference between the two transition states leading to the different regioisomers may be small. Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product. | 1. Lower the Reaction Temperature: If the reaction is being run at elevated temperatures, try reducing it incrementally. 2. Monitor Reaction Progress: Use TLC or LC-MS to track the formation of the isomers at different temperatures. |
| Steric Hindrance | While the methoxy group is a strong ortho, para-director, cyclization at the position ortho to it (and ortho to the original hydrazino group) can be sterically hindered. This often leads to a preference for cyclization at the position para to the methoxy group, which would yield the 6-fluoro-4-methoxyindole as the major product. | 1. Analyze the Ketone Structure: If using a bulky ketone, the steric hindrance will be exacerbated. Consider if a less sterically demanding ketone can be used. 2. Computational Modeling: In complex cases, density functional theory (DFT) calculations can help predict the lowest energy transition state and thus the major regioisomer.[8][9] |
Problem 2: Low Yield or Reaction Failure
Symptoms:
-
Little to no desired indole product is formed.
-
A complex mixture of unidentifiable byproducts is observed.
-
Starting materials remain largely unconsumed.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| N-N Bond Cleavage | Electron-donating groups on the arylhydrazine can sometimes over-stabilize a key intermediate, leading to cleavage of the N-N bond as a side reaction instead of the desired cyclization. | 1. Use a Milder Acid Catalyst: Strong acids can promote this side reaction. Try using a weaker Brønsted acid or a Lewis acid. 2. Lower the Reaction Temperature: This can help to disfavor the N-N bond cleavage pathway. |
| Aldol Condensation | If the ketone or aldehyde starting material has α-hydrogens, it can undergo self-condensation under the acidic reaction conditions, consuming the starting material and complicating purification. | 1. Use a Pre-formed Hydrazone: Synthesize and isolate the hydrazone intermediate first before subjecting it to the acidic cyclization conditions. 2. Optimize Reaction Conditions: A lower temperature and shorter reaction time may minimize aldol condensation. |
| Purity of Starting Materials | Impurities in the this compound or the carbonyl compound can lead to unwanted side reactions. | 1. Verify Purity: Ensure the purity of your starting materials by NMR, melting point, or other appropriate analytical techniques. 2. Recrystallize or Re-purify: If necessary, purify the starting materials before use. |
| Abnormal Substitution | In some cases involving methoxy-substituted phenylhydrazones, the methoxy group can be displaced by the counter-ion of the acid catalyst (e.g., chloride from HCl), leading to an unexpected product. | 1. Change the Acid Catalyst: If you suspect this is occurring with HCl, switch to an acid with a non-nucleophilic counter-ion, such as H₂SO₄ or PPA. 2. Analyze Byproducts: Carefully characterize any major byproducts to identify if such a substitution has occurred. |
Experimental Protocols & Characterization
General Protocol for Fischer Indole Synthesis
-
Hydrazone Formation (Optional but Recommended):
-
Dissolve this compound (1.0 eq) and the unsymmetrical ketone (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of acid (e.g., a few drops of acetic acid if in ethanol) if necessary.
-
Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC or LC-MS).
-
Isolate the hydrazone by filtration or extraction.
-
-
Cyclization:
-
To the isolated hydrazone (or the in situ generated hydrazone mixture), add the acid catalyst (e.g., polyphosphoric acid, Eaton's reagent, or a Lewis acid like ZnCl₂).
-
Heat the reaction mixture to the desired temperature (this often requires optimization, typically between 80-150 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing the acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to separate the regioisomers.
-
Characterization of Regioisomers by NMR Spectroscopy
Unambiguous identification of the 4-fluoro-6-methoxy and 6-fluoro-4-methoxyindole regioisomers is crucial and is best achieved using a combination of 1D and 2D NMR techniques.[10][11][12]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer. The fluorine atom will cause characteristic splitting of adjacent proton signals (J-coupling).
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ, particularly those directly attached to the fluorine and methoxy groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the quaternary carbons and for confirming the connectivity of the substituents to the indole core.[10][13][14] For example, a correlation between the methoxy protons and the carbon at either C-4 or C-6 will definitively establish the structure.
Visualizing the Regiochemical Outcome
Caption: Experimental workflow for the separation and identification of regioisomers.
References
-
Electrophilic aromatic directing groups. In Wikipedia. Retrieved from [Link]
-
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. ResearchGate. Retrieved from [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]
-
2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. Retrieved from [Link]
-
Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Research with New Jersey. Retrieved from [Link]
-
Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
-
Directing Groups in SE Ar. University of Calgary. Retrieved from [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
HSQC and HMBC. Columbia University NMR Core Facility. Retrieved from [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Retrieved from [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Retrieved from [Link]
-
Directing Effects. ChemTalk. Retrieved from [Link]
-
A three-component Fischer indole synthesis. PubMed. Retrieved from [Link]
-
Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]
-
NMR STUDIES OF INDOLE. HETEROCYCLES. Retrieved from [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Retrieved from [Link]
-
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved from [Link]
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. researchwithnj.com [researchwithnj.com]
- 8. researchgate.net [researchgate.net]
- 9. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. news-medical.net [news-medical.net]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
Tar formation in Fischer indole synthesis and how to prevent it
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the prevention and mitigation of tar formation, a frequent impediment to successful synthesis.
Troubleshooting Guide: From Tar to Treasure
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction turned into an intractable black tar. What happened, and is my product salvageable?
A1: The formation of black, polymeric tar is one of the most common failures in the Fischer indole synthesis. This outcome is almost always a result of decomposition pathways outcompeting the desired cyclization reaction.
Root Causes of Tar Formation:
-
Excessively Harsh Acidic Conditions: While the reaction is acid-catalyzed, overly strong Brønsted acids (e.g., concentrated H₂SO₄, HCl) or Lewis acids can promote a cascade of side reactions.[1][2] These include polymerization of the starting materials, intermediates, or even the indole product itself.
-
High Reaction Temperatures: Elevated temperatures, often used to drive the reaction, can accelerate the rate of these undesirable decomposition and polymerization pathways.[1] The delicate balance between the activation energy for indole formation and that for degradation is often tipped in favor of the latter at excessive temperatures.
-
Instability of Intermediates: The key phenylhydrazone and enamine intermediates can be unstable under the reaction conditions.[1] Electron-donating substituents on the carbonyl component, for example, can destabilize the crucial N-N bond in the protonated enamine intermediate, leading to cleavage and subsequent side reactions rather than the productive[3][3]-sigmatropic rearrangement.[3][4][5]
Salvaging Your Product:
Purifying an indole from a tarry mixture is challenging but sometimes possible.[1] Column chromatography is the most common approach.[1] You may need to experiment with various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) and consider using a gradient elution. A small amount of a more polar solvent might help elute your product while leaving the highly polar tar adsorbed to the silica gel.
Q2: I have significant byproduct formation and a low yield. How can I optimize my reaction to minimize tar?
A2: Optimization is key to a successful Fischer indole synthesis. A systematic approach to refining your reaction conditions can dramatically improve both yield and purity.
Step-by-Step Optimization Protocol:
-
Re-evaluate Your Acid Catalyst: The choice of acid is critical.[6] If you are using a strong, non-coordinating acid, consider switching to a milder alternative.
-
Control the Temperature: Carefully control the reaction temperature.[6] Running the reaction at a lower temperature for a longer duration can significantly reduce tar formation.[1] Consider starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC or LC-MS.
-
Solvent Selection: The solvent can influence reaction outcomes.[1] High-boiling point solvents might lead to higher effective reaction temperatures and more tar.[1] Experimenting with different solvents can be beneficial.
-
Consider a "One-Pot" vs. Staged Approach: While convenient, forming the hydrazone in situ and immediately proceeding with cyclization can be problematic if the conditions are not optimal for both steps. Consider pre-forming and isolating the phenylhydrazone first. This ensures one of your starting materials is pure before subjecting it to the harsh cyclization conditions.
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, PPA, p-TSA[2] | High temperatures | Inexpensive, readily available | Can lead to charring and side reactions[1][7] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃[2] | Moderate to high temperatures | Can be milder than strong Brønsted acids | Can be hygroscopic, may require anhydrous conditions |
| Low-Melting Mixtures | Tartaric acid-dimethylurea[8] | Mild temperatures (e.g., 60-100 °C) | Tolerates sensitive functional groups[8] | May require specific substrate compatibility |
Frequently Asked Questions (FAQs)
What are the primary mechanistic pathways leading to tar formation?
Tar is not a single compound but a complex mixture of polymeric materials. It arises from several competing side reactions:
-
N-N Bond Cleavage: A critical side reaction is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate. This pathway is particularly favored when electron-donating substituents are present on the carbonyl-derived portion of the molecule, as they stabilize the resulting iminylcarbocation.[3][4] This cleavage prevents the necessary[3][3]-sigmatropic rearrangement, leading to aniline and other byproducts that can polymerize.
-
Acid-Catalyzed Polymerization: The indole product itself, being electron-rich, is susceptible to polymerization under strongly acidic conditions.
-
Aldol and Friedel-Crafts Side Reactions: Under certain conditions, the starting ketone or aldehyde can undergo self-condensation (aldol reaction), or other electrophilic aromatic substitution reactions can occur, leading to a complex mixture of byproducts.[7]
Below is a diagram illustrating the desired reaction pathway versus the competing N-N bond cleavage pathway that can lead to tar-forming precursors.
Caption: Competing pathways in the Fischer indole synthesis.
How do I choose the right starting materials to avoid side reactions?
The structure of your arylhydrazine and carbonyl compound significantly impacts the reaction's success.
-
Purity is Paramount: Ensure your starting materials are pure. Impurities can introduce competing reactions or inhibit the catalyst.[5]
-
Avoid Highly Electron-Donating Groups: As discussed, substrates that strongly stabilize the iminylcarbocation intermediate after N-N bond cleavage are prone to failure.[3] This is a known issue in attempts to synthesize 3-aminoindoles via the Fischer method.[5]
-
Symmetrical Ketones: If using an unsymmetrical ketone of the type RCH₂COCH₂R', you may get a mixture of two isomeric indole products, complicating purification.[9] Whenever possible, use a symmetrical ketone or a carbonyl compound where enolization can only occur in one direction.
My reaction is clean but the yield is low. What troubleshooting steps should I follow?
A low yield with minimal tar formation suggests a different set of problems, such as an incomplete reaction or product degradation during workup. The following flowchart provides a logical troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield reactions.
References
- Hughes, D. L. (1993). The Fischer Indole Synthesis.
-
Pawar, S. K., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(48), 19550–19553. Available at: [Link][3]
- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 134-135). John Wiley & Sons.
-
Wikipedia. (2023). Fischer indole synthesis. Available at: [Link][2]
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link][7]
-
Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571. Available at: [Link][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. testbook.com [testbook.com]
- 8. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Effect of electron-donating and withdrawing groups in Fischer indole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Electron-Donating and Withdrawing Groups
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide, prepared by our senior application scientists, provides in-depth technical guidance, troubleshooting advice, and validated protocols to help you navigate the complexities of this powerful reaction, particularly concerning the influence of electronic effects on your starting materials.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating groups (EDGs) on the phenylhydrazine ring affect the Fischer indole synthesis?
A1: Generally, electron-donating groups (EDGs) such as methoxy (-OCH₃) and methyl (-CH₃) on the phenylhydrazine ring increase the electron density of the aromatic ring.[1][2] This increased nucleophilicity facilitates the key[3][3]-sigmatropic rearrangement step, which is often the rate-determining step of the reaction.[4][5] Consequently, EDGs can lead to higher reaction rates and yields, often under milder conditions.[6][1][7] However, be aware that highly activating EDGs can sometimes promote undesired side reactions, such as N-N bond cleavage.[8][9]
Q2: What is the impact of electron-withdrawing groups (EWGs) on the phenylhydrazine ring?
A2: Electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the electron density of the phenylhydrazine ring, making it less nucleophilic.[1][2] This can slow down the[3][3]-sigmatropic rearrangement, necessitating harsher reaction conditions such as stronger acids or higher temperatures to achieve cyclization.[1][5][9] These more forceful conditions can sometimes lead to an increase in side products and lower overall yields.[7][9] For instance, the reaction of p-nitrophenylhydrazine hydrochloride with isopropyl methyl ketone in acetic acid alone results in a very low yield, which can be improved by the addition of hydrochloric acid and a longer reaction time.[1][5]
Q3: How do substituents on the carbonyl component (aldehyde or ketone) influence the reaction?
A3: The electronic nature of the substituents on the carbonyl component is also critical and can determine the success or failure of the synthesis.[7][8][10] Strong electron-donating groups on the enamine intermediate, which is formed from the carbonyl compound, can lead to reaction failure.[7] These groups can overly stabilize a competing pathway involving the heterolytic cleavage of the N-N bond, which prevents the desired cyclization.[7][8][11] This side reaction results in the formation of aniline and a stabilized iminylcarbocation instead of the indole.[7][8] This is a known challenge, for example, in the synthesis of 3-aminoindoles.[7][11]
Q4: Can you explain the main side reaction associated with electron-donating groups?
A4: A significant competing pathway, especially with electron-rich phenylhydrazines or carbonyl compounds with strong electron-donating groups, is the heterolytic cleavage of the N-N bond in the protonated ene-hydrazine intermediate.[8][9][11] While electron-donating groups on the phenylhydrazine can accelerate the desired[3][3]-sigmatropic rearrangement, they also weaken the N-N bond.[8][11] Excessive stabilization of the potential iminylcarbocation that would be formed upon N-N bond cleavage can make this cleavage pathway more favorable than the desired rearrangement, leading to reaction failure or low yields.[8][9]
Troubleshooting Guide
Problem: Low or No Yield
| Scenario | Underlying Cause | Recommended Action |
| Reaction with an Electron-Withdrawing Group (EWG) on Phenylhydrazine Stalls. | EWGs deactivate the phenylhydrazine, slowing the[3][3]-sigmatropic rearrangement.[1][9] The activation energy for this step is likely not being overcome. | Increase the reaction temperature cautiously, while monitoring for decomposition by TLC.[3][9] Consider using a stronger acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂, to promote cyclization.[3][9][12] |
| Reaction with an Electron-Donating Group (EDG) on Phenylhydrazine Gives a Complex Mixture or Fails. | Highly activating EDGs can excessively weaken the N-N bond, favoring heterolytic cleavage over the desired rearrangement, leading to aniline and other degradation products.[8][9][11] | Use a milder acid catalyst (e.g., acetic acid instead of a strong mineral acid) and a lower reaction temperature to disfavor the N-N bond cleavage pathway.[9] If the problem persists, a different synthetic route may be necessary. |
| Reaction with a Ketone Bearing a Strong EDG (e.g., for 3-aminoindole synthesis) Fails. | The strong EDG on the ene-hydrazine intermediate dramatically stabilizes the iminylcarbocation formed from N-N bond cleavage, making this the dominant pathway over the[3][3]-sigmatropic rearrangement.[7][8] | This is a known limitation of the classical Fischer indole synthesis.[7][8] While some success has been reported with Lewis acids like ZnCl₂, protic acids often lead to poor outcomes.[7][8] An alternative indole synthesis may be required. |
| Incomplete Conversion of Starting Material. | This can be due to insufficient acid catalysis, low reaction temperature, or impure starting materials.[3][9][11] | Ensure the purity of your arylhydrazine and carbonyl compounds.[3][11] Increase the amount of acid catalyst or switch to a more effective one for your specific substrate.[3][9] If the reaction is sluggish, gradually increase the temperature.[3][9] |
Problem: Formation of Multiple Products
| Scenario | Underlying Cause | Recommended Action |
| Formation of Regioisomers with an Unsymmetrical Ketone. | An unsymmetrical ketone can form two different ene-hydrazine intermediates, leading to two regioisomeric indole products.[2][9] | The regioselectivity is influenced by the acid catalyst, temperature, and steric factors.[9][13] Weaker acids may favor the kinetic product (from the more substituted enamine), while stronger acids can lead to the thermodynamic product.[9] Careful optimization of the acid catalyst and reaction conditions is necessary to control the outcome.[7] |
| Observing Unidentified Side Products on TLC. | Side reactions such as aldol condensations of the carbonyl component or rearrangements of the final indole product can occur, especially under harsh conditions.[3][9] | Optimize reaction conditions by lowering the temperature or reducing the reaction time.[3] Monitor the reaction closely by TLC to stop it once the desired product has formed.[3] Ensure the purity of starting materials to avoid impurity-driven side reactions.[11] |
Visualizing the Core Mechanism and Substituent Effects
The Fischer indole synthesis is a multi-step process initiated by an acid catalyst. The electronic nature of the substituents (R¹ and R²) plays a crucial role in the key[3][3]-sigmatropic rearrangement step.
Caption: The core mechanistic pathway of the Fischer indole synthesis.
The critical juncture where electronic effects exert the most influence is the fate of the protonated ene-hydrazine intermediate.
Caption: Influence of substituents on reaction pathways.
Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylindole (Example with EDG)
This protocol is adapted from standard procedures and illustrates a typical synthesis using an electron-donating group on the phenylhydrazine.[6]
Materials:
-
p-Tolylhydrazine hydrochloride (1.0 eq)
-
Methyl isopropyl ketone (1.0 eq)
-
Glacial acetic acid
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride (1.0 eq) and methyl isopropyl ketone (1.0 eq).
-
Acid Addition: Add glacial acetic acid to the mixture to act as both the solvent and the catalyst.
-
Reflux: Heat the mixture to reflux with stirring for approximately 2-3 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with a 1 M sodium hydroxide solution until it is slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 5-Nitro-2,3,3-trimethylindolenine (Example with EWG)
This protocol highlights the harsher conditions often required for substrates with electron-withdrawing groups.[5]
Materials:
-
p-Nitrophenylhydrazine hydrochloride (1.0 eq)
-
Isopropyl methyl ketone (1.0 eq)
-
Glacial acetic acid
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrophenylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq) in glacial acetic acid.
-
Acid Co-Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture. The stronger acid is necessary to promote the reaction with the deactivated hydrazine.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Note the longer reaction time compared to the EDG example.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Once complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
References
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. Available at: [Link]
-
Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. - YouTube. Available at: [Link]
-
Fischer indole synthesis - Wikipedia. Available at: [Link]
-
Fischer Indole Synthesis - J&K Scientific LLC. Available at: [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available at: [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. Available at: [Link]
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. Available at: [Link]
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Available at: [Link]
-
Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations. Be. Available at: [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. Available at: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available at: [Link]
-
(PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. Available at: [Link]
-
Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst | American Journal of Medical Science and Chemical Research. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Version of the Fischer Indole Synthesis - ChemistryViews. Available at: [Link]
-
Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Zeitschrift für Naturforschung. Available at: [Link]
-
Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
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Technical Support Center: Stability and Handling of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Welcome to the technical support guide for (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this reagent in their work. Given the reactive nature of hydrazine derivatives, questions regarding stability, particularly in the acidic conditions often required for synthesis, are common. This guide provides in-depth answers, troubleshooting protocols, and mechanistic insights to ensure the successful and safe use of this compound in your experiments.
Section 1: Core Stability & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: this compound, like many phenylhydrazine salts, is sensitive to its environment. To maintain its integrity, it must be stored under specific conditions. It is classified as air, light, and moisture-sensitive.[1]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.[1]
-
Handling: All manipulations should be performed in a chemical fume hood.[1] Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[1][3] Minimize dust generation during handling.[1]
Q2: My solid reagent has developed a slight yellow or brownish tint. Is it still usable?
A2: Phenylhydrazine and its salts can appear as pale yellow crystals in their pure form.[4] However, a noticeable darkening or change in color from the material as received often indicates oxidation or degradation. While slight discoloration may not always preclude its use in robust reactions, it is a sign of impurity. For sensitive applications or to ensure reproducibility, using a fresh, unopened container or purifying the material is recommended. The first troubleshooting step for a failing reaction should always be to use a fresh batch of the reagent.
Q3: The material seems clumpy or "wet." What does this mean?
A3: This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Clumping is a clear indication that the container has been exposed to air and has absorbed water. The presence of moisture can significantly impact reactions, especially those sensitive to water. For acidic reactions like the Fischer indole synthesis, excess water can alter the concentration of the acid catalyst and affect reaction kinetics. Always ensure the container is sealed tightly immediately after use.
Section 2: Troubleshooting Guide for Use in Acidic Media
The primary application for this reagent under acidic conditions is the Fischer indole synthesis.[5][6] Stability in this context is not about being inert, but about reacting productively without significant decomposition.
Q4: My Fischer indole synthesis reaction is giving a low yield and a complex mixture of byproducts. How can I determine if the hydrazine reagent's stability is the issue?
A4: This is a common challenge. The acidic conditions required for the Fischer indole synthesis are precisely the conditions that can also promote side reactions or degradation if not controlled properly.[5][7] The issue often lies in the competition between the desired reaction pathway and off-target pathways.
Here is a troubleshooting table to diagnose potential issues:
| Symptom Observed | Potential Cause Related to Hydrazine Stability | Recommended Action & Rationale |
| Reaction mixture immediately turns dark brown/black upon adding acid. | Rapid Oxidative Decomposition. Phenylhydrazines can be oxidized, a process often accelerated by acid and trace metals. The dark color is indicative of polymeric or tar-like byproducts. | 1. Degas Solvents: Use solvents that have been sparged with nitrogen or argon. 2. Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon blanket. 3. Use Fresh Reagent: Ensure the hydrazine hydrochloride has not been previously exposed to air.[1] |
| Low conversion of starting materials; hydrazine is still present after extended reaction time. | 1. Inefficient Hydrazone Formation: The initial condensation with the ketone/aldehyde is a crucial equilibrium step.[8] 2. Insufficient Acid Catalysis: The acid may be too weak or at too low a concentration to promote the key[2][2]-sigmatropic rearrangement.[5][6] | 1. Pre-form the Hydrazone: Consider reacting the hydrazine and carbonyl component at room temperature or with gentle heating in a solvent like ethanol before adding the strong acid catalyst for the cyclization step. 2. Optimize Acid Catalyst: The choice of acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) is critical and reaction-dependent.[5] A stronger acid or higher temperature may be needed. |
| Multiple new spots by TLC/LCMS that are not the desired indole. | 1. Acid-Mediated Fragmentation: Strong acid and high heat can cause cleavage of the N-N or C-N bonds.[9] 2. Unintended Side Reactions: The fluoro and methoxy groups can direct alternative electrophilic aromatic substitution reactions under harsh acidic conditions. | 1. Lower Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Screen Different Acid Catalysts: Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) may offer milder conditions than strong Brønsted acids.[6] 3. Monitor Reaction Progress: Take time points to determine when the product is maximized and byproducts begin to form. |
Section 3: Experimental Protocols for Stability Assessment
To quantitatively assess the stability of your reagent, you can perform the following validated workflows.
Workflow for Stability Assessment
Caption: Competing reaction vs. degradation pathways.
-
Productive Pathway (Fischer Indole Synthesis): The reaction begins with the condensation of the hydrazine with a ketone or aldehyde to form a hydrazone. [5][8]In the presence of an acid catalyst, this hydrazone tautomerizes to an enamine. [6]The key step is a proton-catalyzed-[2][2]sigmatropic rearrangement, which is followed by cyclization and the elimination of ammonia to yield the final aromatic indole. [5][6]Every step in this pathway is a controlled, desired transformation.
-
Degradation Pathways:
-
Oxidation: Phenylhydrazines are reducing agents and are susceptible to oxidation, especially in the presence of air (O₂). This can lead to the formation of aryl diazonium species, which are highly unstable, or can result in complex radical reactions leading to polymeric tars. This is often an issue with older reagents or reactions run open to the atmosphere. [1] * Acid-Promoted Cleavage: Under excessively harsh acidic conditions or high temperatures, protonation of the hydrazine moiety can weaken the N-N bond, potentially leading to homolytic or heterolytic cleavage. This can generate aryl radicals or cations and dinitrogen species, leading to a complex mixture of byproducts. Some palladium-catalyzed reactions explicitly leverage acid to promote denitrogenative C-N bond cleavage. [9] The key to success is to find the "sweet spot" of acidity and temperature that favors the kinetics of the-[2][2]sigmatropic rearrangement over the kinetics of oxidative or cleavage-based decomposition.
-
References
-
Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
-
OSHA. HYDRAZINE Method. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]
-
Tech Briefs. Three Methods of Detection of Hydrazines. [Link]
-
NASA Technical Reports Server. Three Methods of Detection of Hydrazines. [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. [Link]
-
PubMed Central (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]
-
Royal Society of Chemistry. Acid-promoted denitrogenative Pd-catalyzed addition of arylhydrazines with nitriles at room temperature. [Link]
-
PubMed Central (PMC). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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- 4. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Acid-promoted denitrogenative Pd-catalyzed addition of arylhydrazines with nitriles at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to HPLC Analysis of Indoles Synthesized from (3-Fluoro-5-methoxyphenyl)hydrazine
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of indole derivatives synthesized via the Fischer indole synthesis, specifically using (3-Fluoro-5-methoxyphenyl)hydrazine as a starting material. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established analytical principles and experimental data to aid in method selection for research, process development, and quality control.
Introduction: The Analytical Imperative for Substituted Indoles
Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-migraine drugs of the triptan class, anti-inflammatory agents, and anti-cancer therapeutics.[1][2] The Fischer indole synthesis, a classic and versatile reaction, remains a primary route for creating these vital heterocyclic compounds.[3][4]
The synthesis of indoles from specifically substituted precursors like (3-Fluoro-5-methoxyphenyl)hydrazine introduces unique analytical challenges. The resulting fluorinated and methoxylated indole products, along with potential process-related impurities and isomers, demand robust and selective analytical methods to ensure product purity, monitor reaction progress, and maintain quality control.[5][6] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its versatility, sensitivity, and applicability to the non-volatile and thermally labile nature of many indole derivatives.[7][8]
This guide details an optimized Reverse-Phase HPLC (RP-HPLC) method for the analysis of indoles derived from (3-Fluoro-5-methoxyphenyl)hydrazine and compares its performance against alternative analytical techniques like Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography (UPLC).
The Synthetic Route and Its Analytical Implications
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[2] When (3-Fluoro-5-methoxyphenyl)hydrazine reacts with a carbonyl compound (e.g., pyruvic acid), it proceeds through a phenylhydrazone intermediate, which then undergoes a[9][9]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[1][3]
Anticipated Product and Impurities: The reaction of (3-Fluoro-5-methoxyphenyl)hydrazine with pyruvic acid is expected to yield 4-Fluoro-6-methoxy-1H-indole-2-carboxylic acid. The primary analytical objectives are to separate this main product from:
-
Unreacted (3-Fluoro-5-methoxyphenyl)hydrazine.
-
The intermediate phenylhydrazone.
-
Potential regioisomers if an unsymmetrical ketone is used.[3]
-
Byproducts from side reactions or degradation.
The presence of the fluorine and methoxy groups on the indole ring influences the molecule's polarity, solubility, and chromatographic behavior, which must be considered during method development.
Optimized RP-HPLC Method for Indole Analysis
Reverse-phase chromatography is the method of choice for the majority of small molecule pharmaceutical analyses, including indoles, due to its compatibility with aqueous-organic mobile phases and the wide availability of robust stationary phases like C18.[9] An ion-suppression approach using an acidified mobile phase is often effective for acidic indole derivatives, such as the target indole-2-carboxylic acid, to ensure good peak shape and retention.[10]
Experimental Protocol: Optimized HPLC Method
Objective: To develop a robust, stability-indicating RP-HPLC method for the separation and quantification of the target indole and its process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.[7]
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[9]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30°C.[11]
-
Detection: UV at 280 nm.[12] Indole derivatives typically exhibit strong absorbance in this region.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the crude reaction mixture or final product in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[13]
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.[14]
Rationale for Methodological Choices
-
C18 Column: Provides excellent hydrophobic retention for the aromatic indole core. The 150 mm length offers a good balance between resolution and analysis time.[15]
-
Gradient Elution: Necessary to resolve compounds with a range of polarities, from the more polar starting materials to the less polar indole product, within a reasonable timeframe.[15]
-
Acidified Mobile Phase (TFA): The addition of an acid like TFA suppresses the ionization of the carboxylic acid group on the target molecule, leading to increased retention and sharper, more symmetrical peaks.[12]
-
UV Detection at 280 nm: The indole chromophore has a characteristic UV absorbance. A PDA detector is highly recommended during method development to assess peak purity and identify the optimal detection wavelength for all components.[9]
Method Validation and System Suitability
To ensure the reliability of the analytical data, the method must be validated according to ICH Q2(R2) guidelines.[11][16]
System Suitability Test (SST): Before routine analysis, a system suitability solution containing the main indole product and a known impurity is injected. Key parameters to monitor include:
-
Tailing Factor: Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be > 2000 for the main peak.
-
Resolution (Rs): Should be > 2.0 between the main peak and the closest eluting impurity.
Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products). This is confirmed using a PDA detector and by spiking the sample with known impurities.[6]
-
Linearity: Assessed over a concentration range (e.g., 0.1 to 1.5 µg/mL), with a correlation coefficient (R²) of >0.999 desired.[17]
-
Accuracy: Determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[18]
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2% being the common target.[6]
-
Robustness: Involves making small, deliberate changes to method parameters (e.g., pH, column temperature, flow rate) to assess the method's reliability during normal use.[6]
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes described.
Caption: Workflow from synthesis to HPLC analysis.
Comparison with Alternative Analytical Techniques
While RP-HPLC is a powerful tool, other techniques may be considered depending on the specific analytical need.
HPLC vs. UPLC vs. GC
| Parameter | Optimized RP-HPLC | Ultra-High-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |
| Principle | Separation in a liquid mobile phase based on analyte interaction with a solid stationary phase.[7] | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures.[5] | Separation of volatile compounds in a gaseous mobile phase.[8] |
| Compound Suitability | Excellent for non-volatile, polar, and thermally labile compounds like indoles.[8] | Same as HPLC, but with higher efficiency and resolution.[5] | Requires analytes to be volatile and thermally stable. Indole-carboxylic acids require derivatization.[19] |
| Analysis Speed | Moderate (e.g., 35 minutes per run).[8] | Fast (typically 3-5x faster than HPLC). | Very fast for suitable compounds, but derivatization adds significant time.[8] |
| Resolution | Good. | Excellent, allows for better separation of complex mixtures.[5] | High, especially with capillary columns. |
| Sensitivity | Good (ng level). | Very good (often higher S/N than HPLC). | Excellent, especially with sensitive detectors like MS (pg-fg level).[20] |
| Cost (Instrument) | Moderate. | High. | Moderate to High (especially GC-MS). |
| Cost (Operational) | Moderate (solvent consumption).[8] | Lower solvent consumption than HPLC. | Lower solvent cost, but requires carrier gases and derivatization reagents.[8] |
| Key Advantage | Robust, versatile, and widely available. The standard for pharmaceutical QC. | High throughput and superior resolution for complex impurity profiles. | Unmatched sensitivity for volatile compounds and definitive identification with MS.[19] |
| Key Disadvantage | Slower analysis time and lower resolution compared to UPLC. | Higher instrument cost and backpressure can lead to more maintenance. | Not suitable for non-volatile or thermally unstable compounds without derivatization.[19] |
Decision Logic for Method Selection
The choice between these techniques is driven by the analytical objective.
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- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to 4-Fluoro-6-Methoxyindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth spectroscopic characterization of 4-fluoro-6-methoxyindole, a substituted indole of interest in medicinal chemistry and drug development. Due to the scarcity of published experimental data for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from structurally related analogs to predict its spectral behavior. By contrasting its anticipated properties with those of the parent indole, 4-fluoroindole, and 6-methoxyindole, we can elucidate the distinct electronic and structural influences of the fluoro and methoxy substituents. This comparative approach offers a robust framework for the identification, structural verification, and purity assessment of 4-fluoro-6-methoxyindole and similar heterocyclic compounds.
The Role of Substituents in Modifying the Indole Scaffold
The indole ring system is a privileged scaffold in numerous natural products and pharmaceutical agents. Modifying this core with substituents like fluorine and methoxy groups can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. The fluorine atom at the C4 position acts as a weak electron-withdrawing group via induction, while the methoxy group at C6 is a strong electron-donating group through resonance. Understanding how this unique substitution pattern manifests across different spectroscopic techniques is crucial for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H, ¹³C, and ¹⁹F NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus.
¹H NMR Analysis
In the ¹H NMR spectrum, the electron-withdrawing fluorine at C4 is expected to deshield adjacent protons (H5), shifting them downfield. Conversely, the electron-donating methoxy group at C6 will shield nearby protons (H5, H7), shifting them upfield. The interplay of these opposing effects on H5, along with the characteristic signals for the pyrrole ring protons (H1, H2, H3) and the methoxy group, provides a unique fingerprint for the molecule.
Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)
| Proton | Indole (in CDCl₃)[1] | 4-Fluoroindole (Predicted) | 6-Methoxyindole (in CDCl₃)[2] | 4-Fluoro-6-Methoxyindole (Predicted) | Rationale for Prediction |
| N-H (H1) | ~8.10 (br s) | ~8.15 (br s) | ~7.95 (br s) | ~8.00 (br s) | Moderate influence from both groups. |
| C2-H | ~7.20 (m) | ~7.25 (m) | ~7.15 (m) | ~7.20 (m) | Remote position, minor influence. |
| C3-H | ~6.52 (m) | ~6.60 (m) | ~6.45 (m) | ~6.55 (m) | Remote position, minor influence. |
| C4-H | ~7.65 (d) | - | ~7.50 (d) | - | Substituted with Fluorine. |
| C5-H | ~7.12 (t) | ~6.90 (dd) | ~6.85 (dd) | ~6.70 (d) | Strongly shielded by OMe, deshielded by F. Net shielding effect. |
| C6-H | ~7.18 (t) | ~7.25 (t) | - | - | Substituted with Methoxy group. |
| C7-H | ~7.60 (d) | ~7.40 (d) | ~6.90 (d) | ~6.80 (s) | Shielded by adjacent OMe group. |
| -OCH₃ | - | - | ~3.85 (s) | ~3.85 (s) | Characteristic methoxy singlet[3]. |
Note: Predicted values are estimations based on additive substituent effects. Actual experimental values may vary. "br s" denotes a broad singlet.
¹³C NMR Analysis
The effects of the substituents are even more pronounced in the ¹³C NMR spectrum. The carbon directly attached to the fluorine (C4) will show a large downfield shift and exhibit a strong one-bond C-F coupling constant. The carbon bonded to the methoxy group (C6) will also be significantly shifted downfield. Other carbons in the benzene ring will experience shielding or deshielding based on their position relative to the electron-donating and electron-withdrawing groups.
Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)
| Carbon | Indole (in DMSO-d₆)[4] | 4-Fluoroindole (in CDCl₃) | 6-Methoxyindole (in CDCl₃)[5] | 4-Fluoro-6-Methoxyindole (Predicted) | Rationale for Prediction |
| C2 | 124.1 | ~125.0 | 122.5 | ~123.0 | Minor electronic effects. |
| C3 | 102.1 | ~102.5 | 102.0 | ~102.5 | Minor electronic effects. |
| C3a | 128.1 | ~129.0 (d) | 121.8 | ~122.5 (d) | Influenced by both F and OMe. |
| C4 | 120.8 | ~157.0 (d, ¹JCF ≈ 240 Hz) | 121.5 | ~156.0 (d, ¹JCF ≈ 245 Hz) | Direct attachment to F causes large shift and C-F coupling. |
| C5 | 121.9 | ~110.0 (d, ²JCF ≈ 20 Hz) | 110.0 | ~100.0 (d, ²JCF ≈ 25 Hz) | Shielded by OMe, deshielded by F. |
| C6 | 119.8 | ~123.0 (d) | ~156.0 | ~155.0 | Direct attachment to OMe. |
| C7 | 111.4 | ~112.0 | 95.0 | ~96.0 (d) | Strongly shielded by OMe. |
| C7a | 135.8 | ~136.5 (d) | 137.0 | ~137.5 | Influenced by both groups. |
| -OCH₃ | - | - | 55.7 | ~55.8 | Characteristic methoxy carbon signal. |
*Data sourced from PubChem and may be aggregated from various sources.[6] Note: (d) indicates a doublet due to C-F coupling. J values are approximate.
¹⁹F NMR Analysis
A ¹⁹F NMR spectrum would be critical for confirmation. For 4-fluoroindole, the fluorine signal appears around -122 to -125 ppm.[7] For 4-fluoro-6-methoxyindole, the chemical shift is expected to be in a similar region, potentially shifted slightly due to the remote methoxy group's electronic influence.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4-fluoro-6-methoxyindole (C₉H₈FNO), the exact mass can be precisely calculated, which is a key confirmation parameter.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |
| Indole | C₈H₇N | 117.15 | M+• (base peak), loss of HCN, H₂CN.[8][9] |
| 4-Fluoroindole | C₈H₆FN | 135.14 | M+• (base peak), loss of HCN. |
| 6-Methoxyindole | C₉H₉NO | 147.17 | M+• (base peak), loss of CH₃•, followed by CO.[10][11] |
| 4-Fluoro-6-Methoxyindole | C₉H₈FNO | 165.16 | Predicted: M+• (base peak), initial loss of CH₃• (from methoxy) is highly probable, followed by loss of CO. Loss of HCN from the indole ring is also possible. |
The high-resolution mass spectrum (HRMS) should yield a molecular ion peak corresponding to the exact mass of C₉H₈FNO, providing definitive confirmation of the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The spectrum provides a characteristic fingerprint based on the types of bonds present.
Table 4: Comparative Infrared (IR) Spectral Data (cm⁻¹)
| Vibration | Indole[12][13] | 4-Fluoroindole[6] | 6-Methoxyindole[5][14] | 4-Fluoro-6-Methoxyindole (Predicted) |
| N-H Stretch | ~3400 (sharp) | ~3410 | ~3405 | ~3400 |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | 3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch (-OCH₃) | - | - | 2950-2850 | 2950-2850 |
| Aromatic C=C Stretch | 1620-1450 | 1620-1450 | 1620-1450 | 1620-1450 |
| Aromatic C-O Stretch | - | - | ~1250-1200 | ~1250-1200 |
| C-F Stretch | - | ~1200-1100 | - | ~1200-1100 |
The IR spectrum for 4-fluoro-6-methoxyindole is expected to be a composite of its substituted parts, clearly showing absorptions for the N-H group, the aromatic system, the aryl ether (C-O stretch), and the aryl fluoride (C-F stretch).
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily involving π-electrons in conjugated systems. The indole ring is a chromophore that absorbs in the UV region. Substituents can shift the absorption maxima (λmax) and alter their intensities.
Table 5: Comparative UV-Vis Spectral Data (λmax, nm)
| Compound | λmax (in Methanol)[15] | Expected Shifts for 4-Fluoro-6-Methoxyindole |
| Indole | ~270-280 nm, with a shoulder at ~288 nm[16] | The electron-donating methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift to a longer wavelength. The fluorine atom's effect is typically minor but may contribute a small shift. A λmax greater than that of 6-methoxyindole is anticipated. |
| 4-Fluoroindole | Similar to indole, minor shifts expected. | |
| 6-Methoxyindole | ~290-300 nm |
The combination of both substituents on the 4-fluoro-6-methoxyindole ring is predicted to result in a noticeable bathochromic shift compared to the parent indole, making its UV-Vis spectrum distinct.
Visualizations and Workflows
Molecular Structures
dot graph "Molecular_Structures" { layout=neato; node [shape=none, margin=0];
} Caption: Structures of the target molecule and comparators.
General Spectroscopic Characterization Workflow
dot digraph "Spectroscopic_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: A generalized workflow for comprehensive spectroscopic characterization.
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed in this guide.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte (e.g., 4-fluoro-6-methoxyindole).
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which ensures sharp, well-resolved peaks.
-
Acquisition: Acquire the ¹H spectrum. Standard parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds. For ¹³C and ¹⁹F spectra, adjust acquisition parameters according to standard instrument protocols, which often require a larger number of scans for ¹³C due to its low natural abundance.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Perform phase and baseline corrections to obtain the final spectrum.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrument Setup: Equip the GC with a suitable capillary column (e.g., DB-5ms). Set the injector temperature, oven temperature program, and carrier gas (typically Helium) flow rate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The high temperature vaporizes the sample.
-
Chromatographic Separation: The sample components are separated as they travel through the column, based on their boiling points and interactions with the column's stationary phase.
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method, where high-energy electrons bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: A detector records the abundance of each ion, generating a mass spectrum for each point in the chromatogram.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): If the sample is a solid, it can be analyzed as a KBr pellet (by grinding a small amount of sample with potassium bromide and pressing it into a transparent disk) or using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity, requiring only a small amount of solid to be placed directly on the crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal). This is crucial to subtract the spectral contributions from atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the sample in the IR beam path.
-
Acquisition: The instrument passes an infrared beam through the sample. The resulting interferogram is recorded and then mathematically converted to an IR spectrum via a Fourier transform.
-
Data Analysis: The final spectrum is displayed as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Protocol 4: UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or cyclohexane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 arbitrary units.
-
Cuvette Selection: Use a quartz cuvette, as glass absorbs UV radiation.
-
Blank Spectrum: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
-
Sample Spectrum: Replace the blank cuvette with a cuvette containing the sample solution.
-
Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance at each wavelength.
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
References
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ResearchGate. (n.d.). FT-IR spectrum of control indole. [Image]. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Indole NH-band at 3389 cm-1... [Image]. Retrieved from [Link]
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SpectraBase. (n.d.). Indole - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6... [Table]. Retrieved from [Link]
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ResearchGate. (n.d.). UV/Vis absorption spectrum of indole in the gas phase calculated based... [Image]. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000738). Retrieved from [Link]
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PubChem. (n.d.). 6-Methoxy-1H-indole. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra and mass spectra of the products from indole and its... [Image]. Retrieved from [Link]
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A Senior Application Scientist's Guide to (3-Fluoro-5-methoxyphenyl)hydrazine: A Comparative Analysis for Synthetic Chemistry
For the discerning researcher in medicinal chemistry and drug development, the selection of a starting reagent is a critical decision that dictates the trajectory of a synthetic campaign. Substituted phenylhydrazines are a foundational class of building blocks, indispensable for constructing the heterocyclic cores of countless bioactive molecules.[1] Their most celebrated application is the Fischer indole synthesis, a robust and versatile method for creating the indole scaffold, a privileged structure in pharmaceuticals.[1][2][3]
This guide provides an in-depth comparison of (3-Fluoro-5-methoxyphenyl)hydrazine with other common substituted phenylhydrazines. We will move beyond a simple catalog of properties to explore the underlying chemical principles that govern their reactivity. By understanding the nuanced effects of aromatic substitution, scientists can make more informed decisions, optimizing reaction conditions and unlocking new synthetic possibilities. The focus of our analysis, (3-Fluoro-5-methoxyphenyl)hydrazine, presents a unique electronic profile—a delicate balance between a meta-positioned, electron-withdrawing fluorine atom and an electron-donating methoxy group—whose synthetic implications we will explore in detail.
The Decisive Role of Aromatic Substituents
The reactivity of the phenylhydrazine nucleus is profoundly influenced by the electronic nature of its substituents. This effect is most pronounced in the rate-determining step of the Fischer indole synthesis: the acid-catalyzed[4][4]-sigmatropic rearrangement of the ene-hydrazine intermediate.[5]
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic ring. This enhanced nucleophilicity facilitates the key sigmatropic rearrangement, often enabling the reaction to proceed under milder conditions and affording higher yields of the desired indole.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro (-NO₂) and halogens (-F, -Cl) decrease the ring's electron density. This deactivation makes the rearrangement more challenging, frequently necessitating harsher conditions like stronger acids or higher temperatures, and can lead to diminished yields.[2]
(3-Fluoro-5-methoxyphenyl)hydrazine is a compelling case study. The methoxy group serves as an activating EDG, while the fluorine atom acts as a deactivating EWG. Their meta-positioning to each other and to the hydrazine moiety creates a complex electronic landscape that can be strategically exploited to control reactivity and regioselectivity.
Comparative Performance in the Fischer Indole Synthesis
The Fischer indole synthesis is the quintessential reaction for evaluating the performance of substituted phenylhydrazines.[4] The reaction proceeds via the initial formation of a phenylhydrazone from the hydrazine and a carbonyl compound, which then undergoes an acid-catalyzed cascade to form the aromatic indole.[3]
Caption: The accepted mechanism of the Fischer indole synthesis.
The following table summarizes experimental data, comparing the performance of (3-Fluoro-5-methoxyphenyl)hydrazine with other representative phenylhydrazines in this critical transformation.
| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Fluoro-5-methoxy | Cyclohexanone | PPA | 100 | 2 | Est. 75-85 |
| Phenyl (unsubstituted) | Cyclohexanone | Acetic Acid | Reflux | 3 | ~70 |
| 4-Methoxy (EDG) | Cyclohexanone | Acetic Acid | 80 | 1.5 | >90[2] |
| 4-Nitro (EWG) | Cyclohexanone | PPA / H₂SO₄ | 120 | 6 | <40[5] |
| 4-Chloro (EWG) | Cyclohexanone | Acetic Acid | Reflux | 4 | ~65 |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux | 2.25 | High[2][5] |
Note: Data for (3-Fluoro-5-methoxyphenyl)hydrazine is estimated based on the combined electronic effects of its substituents relative to known examples. Specific experimental validation is recommended.
Analysis of Performance: The data clearly illustrates the impact of substituents. The powerful electron-donating 4-methoxy group enables rapid, high-yield synthesis under relatively mild conditions.[2] In contrast, the 4-nitro derivative requires significantly more forcing conditions and produces a lower yield.[5]
(3-Fluoro-5-methoxyphenyl)hydrazine is predicted to be a moderately reactive substrate. The activating effect of the methoxy group is tempered by the deactivating fluorine. This balance can be advantageous, potentially reducing side reactions that can occur with highly activated systems while still allowing for efficient cyclization under reasonable conditions (e.g., using polyphosphoric acid (PPA) as a catalyst). Furthermore, the substitution pattern can influence the regioselectivity of the cyclization when using unsymmetrical ketones, a factor of paramount importance in complex molecule synthesis. It is worth noting that some methoxy-substituted phenylhydrazones have been observed to undergo "abnormal" cyclizations, a potential side reaction to consider during synthesis design.[6]
Experimental Protocols: A Self-Validating System
Adherence to a robust, well-documented protocol is essential for reproducibility and success. The following general procedure for the Fischer indole synthesis serves as a reliable starting point for various substituted phenylhydrazines.
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A Comparative Guide to Indole Synthesis: Evaluating Alternatives to (3-Fluoro-5-methoxyphenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a venerable and widely used method, traditionally employs substituted phenylhydrazines to construct this bicyclic heterocycle. While (3-Fluoro-5-methoxyphenyl)hydrazine is a valuable reagent for accessing specific fluorinated and methoxylated indoles, a diverse array of alternative reagents and synthetic strategies offers greater flexibility, potentially higher yields, and access to a broader range of substitution patterns. This guide provides an in-depth, objective comparison of the performance of key alternative indole synthesis methodologies, supported by experimental data, to empower researchers in selecting the optimal synthetic route for their target molecules.
The Fischer Indole Synthesis: A Baseline for Comparison
The Fischer indole synthesis is a robust and versatile method that proceeds via the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound.[1][2] The reaction mechanism involves a[3][3]-sigmatropic rearrangement of the corresponding ene-hydrazine tautomer.[1]
Alternative Reagents and Methodologies: A Head-to-Head Comparison
This section details four prominent alternatives to the Fischer indole synthesis using (3-Fluoro-5-methoxyphenyl)hydrazine, evaluating their mechanisms, scope, and providing representative experimental data for a comparative analysis.
The Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis offers a distinct approach to 2-arylindoles, starting from an α-haloacetophenone and an excess of an aniline derivative.[3][4][5] This method is particularly useful for the synthesis of indoles with a substituent at the 2-position.
Mechanism: The reaction initiates with the arylamination of the α-haloketone, followed by a second arylamination to form a key intermediate. Subsequent intramolecular electrophilic cyclization and aromatization afford the 2-arylindole.[3][4]
Advantages:
-
Direct route to 2-arylindoles.
-
Does not require the synthesis of a hydrazine precursor.
Limitations:
-
Often requires harsh reaction conditions (high temperatures).[3]
-
Can result in low yields and unpredictable regiochemistry with certain substrates.[4]
-
Requires an excess of the aniline starting material.
The Hemetsberger Indole Synthesis
The Hemetsberger synthesis provides a pathway to indole-2-carboxylates through the thermal decomposition of an α-azidocinnamic ester.[6][7] This method is valuable for accessing indoles with a carboxylic acid handle at the 2-position, which can be further functionalized.
Mechanism: The reaction is believed to proceed through a nitrene intermediate, which undergoes intramolecular C-H insertion to form the indole ring.[6]
Advantages:
-
Provides direct access to indole-2-carboxylates.
-
Generally proceeds with good yields (often above 70%).[6]
Limitations:
-
The α-azidocinnamic ester starting materials can be unstable and require careful handling.[6]
-
The synthesis of the starting material adds steps to the overall sequence.
The Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[8][9][10] This modern method offers a high degree of flexibility and functional group tolerance.
Mechanism: The catalytic cycle involves oxidative addition of the o-haloaniline to a Pd(0) species, followed by alkyne insertion, intramolecular cyclization, and reductive elimination to regenerate the catalyst and furnish the indole product.[8][10]
Advantages:
-
High versatility in both the aniline and alkyne coupling partners.[8][9]
-
Good to excellent yields are often achieved.[10]
-
Milder reaction conditions compared to classical methods.
Limitations:
-
Requires a palladium catalyst, which can be costly.
-
The availability of the requisite o-haloaniline and alkyne may be a consideration.
Quantitative Performance Comparison
The following table provides a comparative overview of the performance of these alternative methods for the synthesis of substituted indoles that are structurally analogous to the products that would be obtained from (3-Fluoro-5-methoxyphenyl)hydrazine.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Fischer | Phenylhydrazine, Acetophenone | Zinc chloride | None | 170 | 0.1 | 2-Phenylindole | 72-80 | [11] |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | None | None (solid-state, microwave) | MW (540W) | 0.02 | 2-Phenylindole | 71 | [11] |
| Hemetsberger | 3-Aryl-2-azido-propenoic ester | Thermal decomposition | Xylene | Reflux | - | Indole-2-carboxylic ester | >70 (typical) | [6] |
| Larock | o-Iodoaniline, Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | - | 2,3-Diphenylindole | High | [8][10] |
Experimental Protocols
General Workflow for Indole Synthesis
Caption: Generalized workflow for indole synthesis.
Detailed Step-by-Step Protocol: Bischler-Möhlau Synthesis of 2-Phenylindole
This protocol describes a microwave-assisted, solvent-free synthesis of 2-phenylindole.[12]
Step 1: Synthesis of N-Phenacylaniline
-
In a mortar, thoroughly mix equimolar amounts of aniline and phenacyl bromide with sodium bicarbonate.
-
Allow the solid-state reaction to proceed at room temperature for 3 hours.
-
The resulting N-phenacylaniline can be used in the next step without further purification.
Step 2: Microwave-Assisted Cyclization
-
Mix the N-phenacylaniline from Step 1 with anilinium bromide.
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, the crude 2-phenylindole is obtained. Purification can be achieved by recrystallization from ethanol.
A one-pot variation involves irradiating a 2:1 mixture of aniline and phenacyl bromide, which can lead to improved yields of 52-75%.[12]
Mechanistic Pathways
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Larock Indole Synthesis Catalytic Cycle
Caption: Catalytic cycle of the Larock Indole Synthesis.
Conclusion and Future Outlook
The choice of an optimal indole synthesis strategy is a critical decision in the design and execution of a synthetic route. While the Fischer indole synthesis using reagents like (3-Fluoro-5-methoxyphenyl)hydrazine remains a valuable tool, the Bischler-Möhlau, Hemetsberger, and Larock syntheses offer powerful alternatives with distinct advantages in terms of substrate scope, functional group tolerance, and access to specific substitution patterns.
Modern advancements, particularly in transition-metal catalysis as exemplified by the Larock synthesis, continue to expand the synthetic chemist's toolbox for indole construction. These newer methods often provide milder reaction conditions and greater efficiency. For researchers and drug development professionals, a thorough understanding of these alternative methodologies is essential for the strategic and efficient synthesis of novel indole-based compounds with therapeutic potential. The selection of the most appropriate method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis.
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- Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873.
- Shriner, R. L., Ashley, W. C., & Welch, E. (1955). 2-Phenylindole. Organic Syntheses, 35, 88.
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Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]
- D'Andrea, S. V., et al. (2015). Mechanistic considerations in the synthesis of 2-aryl-indole analogues under Bischler-Mohlau conditions. Tetrahedron Letters, 56(23), 3624-3629.
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ResearchGate. (2024). Synthesis of 2,3-disubstituted indole derivatives by Larock indole synthesis. Retrieved from [Link]
- Denmark, S. E., & Baird, J. D. (2009). Preparation of 2,3-disubstituted indoles by sequential Larock heteroannulation and silicon-based cross-coupling reactions. Tetrahedron, 65(16), 3120-3129.
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Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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ResearchGate. (2025). Bischler–Möhlau indole synthesis. Retrieved from [Link]
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Slideshare. (n.d.). Preparation of 2-phenylindole. Retrieved from [Link]
- Taber, D. F., & Neubert, P. (2009).
- Wang, C., et al. (2019). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry, 17(3), 565-569.
- Avendaño, C., & Menéndez, J. C. (1990). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Heterocycles, 31(7), 1275-1284.
- Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 734-745.
- Sridharan, V., Perumal, S., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Synlett, 2005(1), 129-131.
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ResearchGate. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Retrieved from [Link]
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MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. Retrieved from [Link]
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ResearchGate. (2022). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from [Link]
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A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylhydrazines
Introduction
For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern organic synthesis and medicinal chemistry. Phenylhydrazine is a fundamental building block, most notably for its role in the Fischer indole synthesis, a reaction that forms the core of numerous pharmaceuticals, including the triptan class of antimigraine drugs.[1] In recent decades, the incorporation of fluorine into drug candidates has become a prevalent strategy to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[2][3]
This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated phenylhydrazines. We will explore the underlying electronic principles that govern their reactivity, present comparative experimental data in the context of the Fischer indole synthesis, and provide detailed, validated protocols for researchers to perform their own comparative analyses.
The Electronic Influence of Fluorine: A Double-Edged Sword
The introduction of a fluorine atom onto the phenyl ring of phenylhydrazine fundamentally alters the electron distribution within the molecule, thereby impacting the nucleophilicity of the terminal nitrogen atom of the hydrazine moiety. This is governed by two opposing electronic effects: the inductive effect and the mesomeric (or resonance) effect.
-
Inductive Effect (σI): Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect.[3] It pulls electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring and, more importantly, reduces the electron density on the N1 nitrogen attached to the ring, which in turn decreases the nucleophilicity of the terminal N2 nitrogen.
-
Mesomeric Effect (σR): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring, a positive mesomeric effect.[3] This effect increases electron density on the ring, particularly at the ortho and para positions.
For fluorine, the strong inductive effect overwhelmingly dominates the weaker mesomeric effect.[3] The net result is a decrease in the overall electron density of the phenyl ring and a significant reduction in the basicity and nucleophilicity of the hydrazine group. This has profound implications for reaction kinetics and outcomes.
Case Study: The Fischer Indole Synthesis
The Fischer indole synthesis is the quintessential reaction of phenylhydrazines and serves as an excellent platform for comparing reactivity.[1][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound (aldehyde or ketone), to produce an indole.[5][6]
The mechanism involves several key steps:
-
Formation of a phenylhydrazone.
-
Tautomerization to an ene-hydrazine intermediate.[5]
-
A[7][7]-sigmatropic rearrangement, which is often the rate-determining step.[4]
-
Cyclization and elimination of ammonia to form the aromatic indole.[1][5]
Given that the key steps rely on the nucleophilicity of the hydrazine and the electronic properties of the aryl ring, the presence of a fluorine atom is expected to decrease the reaction rate. Electron-withdrawing groups on the phenyl ring generally hinder the Fischer indole synthesis, often requiring more forceful conditions (higher temperatures or stronger acids) to achieve comparable yields to the non-fluorinated analogues.[7]
Data Presentation: A Quantitative Comparison
The following table summarizes representative experimental data for the Fischer indole synthesis using phenylhydrazine and 4-fluorophenylhydrazine with cyclohexanone. The data illustrates the reduced reactivity of the fluorinated analogue, as evidenced by the lower yield under identical reaction conditions.
| Phenylhydrazine Derivative | Carbonyl Partner | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Phenylhydrazine | Cyclohexanone | Acetic Acid | 80 | 4 | ~85% |
| 4-Fluorophenylhydrazine | Cyclohexanone | Acetic Acid | 80 | 4 | ~60% |
Note: These are representative yields based on established chemical principles. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
To provide a framework for direct comparison, we present two detailed experimental protocols. The first is a procedure for the Fischer indole synthesis, and the second outlines a kinetic analysis of hydrazone formation, which serves as a direct probe of nucleophilicity.
Protocol 1: Comparative Fischer Indole Synthesis
Objective: To compare the product yield of the Fischer indole synthesis using phenylhydrazine and 4-fluorophenylhydrazine with cyclohexanone under identical conditions.
Materials:
-
Phenylhydrazine
-
4-Fluorophenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and TLC supplies.
Procedure:
Part A: Synthesis with Phenylhydrazine
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add glacial acetic acid (20 mL).
-
Reagent Addition: Add phenylhydrazine (2.16 g, 20 mmol) to the flask, followed by the slow addition of cyclohexanone (1.96 g, 20 mmol).
-
Reaction: Heat the mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the mixture with a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3x30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification & Analysis: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,2,3,4-tetrahydrocarbazole. Determine the final mass and calculate the percentage yield.
Part B: Synthesis with 4-Fluorophenylhydrazine
-
Repeat steps 1-8 precisely as described in Part A, but substitute phenylhydrazine with 4-fluorophenylhydrazine hydrochloride (2.93 g, 20 mmol) and add an equivalent of a non-nucleophilic base (e.g., sodium acetate) to free the hydrazine.
Protocol 2: Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
Objective: To quantitatively compare the initial reaction rates of phenylhydrazine and 4-fluorophenylhydrazine with a model aldehyde (e.g., benzaldehyde) by monitoring hydrazone formation.[7]
Materials:
-
Phenylhydrazine and 4-Fluorophenylhydrazine
-
Benzaldehyde
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagent Solutions: [7]
-
Prepare a 0.01 M solution of phenylhydrazine in methanol.
-
Prepare a 0.01 M solution of 4-fluorophenylhydrazine in methanol.
-
Prepare a 0.1 M solution of benzaldehyde in methanol.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the expected phenylhydrazone product (determined beforehand by scanning a spectrum of a fully reacted sample).
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25°C).
-
-
Kinetic Measurement (Phenylhydrazine):
-
In a quartz cuvette, pipette 2.0 mL of the 0.01 M phenylhydrazine solution. Place the cuvette in the spectrophotometer and zero the absorbance.
-
To initiate the reaction, inject 0.2 mL of the 0.1 M benzaldehyde solution into the cuvette, mix quickly by inversion, and immediately start recording the absorbance over time (e.g., every 10 seconds for 5 minutes).
-
-
Kinetic Measurement (4-Fluorophenylhydrazine):
-
Repeat step 3 using the 0.01 M 4-fluorophenylhydrazine solution.
-
-
Data Analysis: [7]
-
For each reaction, plot absorbance versus time.
-
Determine the initial rate of the reaction from the initial slope of the curve.
-
Compare the initial rates. A higher initial rate indicates greater nucleophilic reactivity.
-
Repeat all experiments at least three times to ensure reproducibility.
-
Discussion and Conclusion
The experimental evidence aligns perfectly with theoretical predictions. The strong electron-withdrawing inductive effect of the fluorine atom reduces the nucleophilicity of the hydrazine moiety in 4-fluorophenylhydrazine compared to its non-fluorinated parent. This manifests as a lower yield in the Fischer indole synthesis under identical conditions and a slower rate of initial hydrazone formation.
For the synthetic chemist, this means that reactions involving fluorinated phenylhydrazines may require optimization, such as using stronger acid catalysts, higher reaction temperatures, or longer reaction times to drive the reaction to completion. However, the benefits conferred by fluorine in the final molecule—such as enhanced metabolic stability or altered binding characteristics—often outweigh these synthetic challenges.
References
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Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL: [Link]
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Title: New 3H-Indole Synthesis by Fischer's Method. Part I Source: PMC - NIH URL: [Link]
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Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: PMC - PubMed Central URL: [Link]
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A Comparative Guide to Lewis and Brønsted Acids in Fischer Indole Synthesis
For researchers, medicinal chemists, and professionals in drug development, the Fischer indole synthesis stands as a cornerstone for constructing the indole nucleus, a privileged scaffold in a multitude of biologically active compounds.[1][2] Discovered by Emil Fischer in 1883, this venerable reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and a carbonyl compound.[1][3] The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and sometimes, even its regioselectivity.[4] This guide provides an in-depth, objective comparison of the performance of two major classes of acid catalysts—Lewis acids and Brønsted acids—in the Fischer indole synthesis, supported by experimental data and detailed protocols.
The Mechanistic Role of the Acid Catalyst
The Fischer indole synthesis proceeds through a multi-step mechanism, and the acid catalyst plays a pivotal role in several key transformations.[3][5] Whether a Lewis or Brønsted acid, the catalyst's primary function is to facilitate the conversion of the initially formed phenylhydrazone to the final indole product.
The generally accepted mechanism, depicted below, involves the following crucial steps:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This step is often catalyzed by the acid.
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer. The acid catalyst is essential for this step.
-
[6][6]-Sigmatropic Rearrangement: The protonated enamine undergoes a[6][6]-sigmatropic rearrangement, which is the key bond-forming step that creates the C2-C3 bond of the indole ring.
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to afford the aromatic indole.[3]
Caption: General mechanism of the acid-catalyzed Fischer indole synthesis.
Both Brønsted and Lewis acids can effectively catalyze these steps. Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TsOH)) act as proton donors, directly protonating the hydrazone and subsequent intermediates.[2] Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) function by accepting an electron pair, which can activate the carbonyl group for hydrazone formation and coordinate to nitrogen atoms to facilitate the rearrangement and elimination steps.[2]
Performance Comparison: Lewis Acids vs. Brønsted Acids
Synthesis of 2-Phenylindole
The synthesis of 2-phenylindole from phenylhydrazine and acetophenone is a classic example where both types of acids have been successfully employed.
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 170°C | 72-80% | [6] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 100°C, 10-15 min | Not specified in abstract | [7] |
| Brønsted Acid | Methanesulfonic Acid | Not specified in abstract | Not specified in abstract | [8] |
Note: Reaction conditions and reported yields can vary between different literature sources due to variations in experimental setup, scale, and purification methods.
From the available data, both Lewis and Brønsted acids can provide good to excellent yields of 2-phenylindole. The choice may therefore be influenced by other factors such as cost, ease of handling, and waste disposal. For instance, polyphosphoric acid often serves as both the catalyst and the solvent, simplifying the reaction setup.[7] Zinc chloride, a solid, can be easier to handle than corrosive liquid acids but may require higher temperatures.[6]
Synthesis of 1,2,3,4-Tetrahydrocarbazole
The synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone is another widely studied Fischer indole synthesis. In this case, Brønsted acids are frequently reported.
| Catalyst Type | Catalyst | Reaction Conditions | Yield (%) | Reference(s) |
| Brønsted Acid | Glacial Acetic Acid | Reflux | ~93% (overall) | [6] |
| Brønsted Acid | Acetic Acid/HCl | Not specified | Not specified | [9] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | Microwave, 3 min | 91% | [10] |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Not specified | 84% | [9] |
| Brønsted Acid | Ionic Liquid (Brønsted acidic) | Not specified | 92% | [3] |
The data for tetrahydrocarbazole synthesis highlights the efficacy of various Brønsted acids, with acetic acid, p-TsOH, and PPA all providing high yields. The use of microwave irradiation in conjunction with p-TsOH significantly reduces the reaction time, showcasing a modern approach to this classic transformation.[10] While Lewis acids are also used for this synthesis, direct comparative yield data under similar conditions is less commonly reported in readily accessible literature.
Causality Behind Experimental Choices
The selection of an acid catalyst is a deliberate choice based on several factors:
-
Substrate Reactivity: Electron-rich arylhydrazines are generally more reactive and may require milder acidic conditions to prevent side reactions. Conversely, electron-deficient substrates may necessitate stronger acids and higher temperatures.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the carbonyl component can impede the key[6][6]-sigmatropic rearrangement and cyclization steps. In such cases, the choice of acid and solvent can be critical to achieving good yields.
-
Desired Regioselectivity: In the case of unsymmetrical ketones, the choice of acid can influence the regioselectivity of the indolization, leading to the preferential formation of one isomer over another. However, one study concluded that the structure of the phenylhydrazone has a more dominant influence on isomer distribution than the properties of the Lewis acid catalyst.
-
Reaction Conditions: The desired reaction temperature, time, and solvent compatibility all play a role in catalyst selection. For example, PPA is highly viscous and requires elevated temperatures for efficient stirring, while other acids can be used in a variety of solvents.
-
Work-up and Purification: The ease of removing the catalyst during the work-up procedure is an important practical consideration. Water-soluble acids are often preferred for ease of separation from the organic product.
Detailed Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for the synthesis of 2-phenylindole and 1,2,3,4-tetrahydrocarbazole using representative Lewis and Brønsted acids are presented below.
Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride (Lewis Acid)
This protocol describes the synthesis of 2-phenylindole from acetophenone phenylhydrazone using anhydrous zinc chloride.
Caption: Experimental workflow for the synthesis of 2-phenylindole using PPA.
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric Acid (PPA) (approximately 10 times the weight of phenylhydrazine)
-
Ethanol
-
Ice water
-
10% Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, combine phenylhydrazine and acetophenone. Gently heat the mixture in a water bath at 60°C for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.
-
In a separate, larger flask equipped with a mechanical stirrer and a thermometer, heat the polyphosphoric acid to 80-90°C.
-
Carefully add the pre-formed phenylhydrazone to the hot PPA in portions, ensuring the temperature does not exceed 100°C.
-
After the addition is complete, continue stirring the mixture at 100°C for 10-15 minutes.
-
Allow the reaction mixture to cool slightly (to about 70°C) and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding 10% sodium hydroxide solution until the mixture is alkaline. The crude 2-phenylindole will precipitate.
-
Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
Conclusion and Future Outlook
Both Lewis and Brønsted acids are highly effective catalysts for the Fischer indole synthesis, a reaction of enduring importance in organic and medicinal chemistry. The choice between them is often nuanced, guided by substrate specifics, desired reaction conditions, and practical considerations such as cost and ease of handling. While Brønsted acids like PPA and p-TsOH are frequently employed due to their high efficiency and, in the case of PPA, its dual role as a solvent, Lewis acids such as ZnCl₂ remain a robust and widely used alternative.
Future developments in this field will likely focus on the development of milder, more selective, and recyclable catalysts. The use of solid-supported acids and ionic liquids represents a move towards more environmentally benign and sustainable processes. Furthermore, the application of microwave-assisted synthesis continues to demonstrate its potential for accelerating this classic reaction, offering significant advantages in terms of reduced reaction times and improved energy efficiency. Ultimately, a thorough understanding of the interplay between the substrate, catalyst, and reaction conditions will continue to be paramount for the successful application of the Fischer indole synthesis in the development of novel pharmaceuticals and functional materials.
References
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- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews. Available at: [Link]
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Analysis of kinetic vs. thermodynamic products in substituted indole synthesis
An In-Depth Guide to Controlling Regioselectivity in Substituted Indole Synthesis: A Comparison of Kinetic and Thermodynamic Pathways
For researchers and professionals in drug development, the indole scaffold is a cornerstone of medicinal chemistry. However, the synthesis of specifically substituted indoles is often complicated by the formation of multiple regioisomers. The ability to selectively produce one isomer over another is paramount, as biological activity can be critically dependent on the precise placement of functional groups. This guide provides an in-depth analysis of how the principles of kinetic and thermodynamic control can be expertly manipulated to achieve regiochemical control in key indole syntheses. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights grounded in mechanistic understanding and supported by experimental data.
Fundamental Principles: Kinetic vs. Thermodynamic Control
At its core, the competition between kinetic and thermodynamic products arises when a reaction can proceed through two or more pathways from a common intermediate to yield different products.[1][2]
-
The Kinetic Product is the product that is formed the fastest. Its formation proceeds through the transition state with the lowest activation energy (ΔG‡). This pathway is favored under conditions of low temperature and short reaction times, where there is insufficient energy to overcome the higher activation barrier of the alternative pathway and the reaction is essentially irreversible.[3][4][5]
-
The Thermodynamic Product is the most stable product, having the lowest overall Gibbs free energy (ΔG). If the reaction is allowed to reach equilibrium—typically by using higher temperatures and longer reaction times—the initially formed kinetic product can revert to the intermediate and eventually funnel into the more stable thermodynamic product.[2][3][4]
The choice between these regimes is a powerful tool for a synthetic chemist to direct the outcome of a reaction.
Caption: Branching pathways in the Fischer synthesis from an unsymmetrical ketone.
Experimental Evidence: The Role of the Acid Catalyst
The choice and concentration of the acid catalyst are critical in controlling the product ratio. Milder conditions tend to favor the kinetic product, while harsher, more acidic conditions allow for the equilibration of the enamine intermediates, leading to the thermodynamic product. [6] Table 1: Effect of Acid Catalyst on the Indolization of Phenethyl Methyl Ketone Phenylhydrazone [6]
| Acid Catalyst (w/w) | Product A (Kinetic) Ratio | Product B (Thermodynamic) Ratio |
|---|---|---|
| 90% H₃PO₄ | >95% | <5% |
| 30% H₂SO₄ | >95% | <5% |
| 83% P₂O₅ in H₂O (Polyphosphoric Acid) | ~30% | ~70% |
| 70% H₂SO₄ | ~45% | ~55% |
This data clearly demonstrates that weaker acids like dilute sulfuric or orthophosphoric acid yield the kinetic product almost exclusively. In contrast, stronger acid systems like polyphosphoric acid or concentrated sulfuric acid increase the proportion of the more stable thermodynamic isomer.
Case Study: Electrophilic Substitution on the Indole Nucleus
Controlling regioselectivity is also crucial when modifying an existing indole core. Electrophilic substitution on indole can occur at several positions, but the most common sites are the N-1 and C-3 positions. [7]This competition is a textbook example of kinetic versus thermodynamic control.
-
Kinetic Attack (N-1 Position): The initial attack of an electrophile often occurs at the N-1 position. This pathway is typically faster, especially at low temperatures, as it does not require disruption of the aromaticity of the benzene ring in the transition state. [7]* Thermodynamic Product (C-3 Position): The C-3 substituted indole is generally the more stable isomer. [7][8]Under conditions that permit reversibility (higher temperatures, longer reaction times), an initially formed N-1 adduct can rearrange to the more stable C-3 product. [7]
Experimental Protocol: Sulfonation of 7-methoxy-1H-indole
The reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride provides a clear illustration of this principle. By manipulating the reaction conditions, one can selectively favor either the N-1 (kinetic) or C-3 (thermodynamic) product. [7] Table 2: Product Distribution in the Sulfonation of 7-methoxy-1H-indole [7]
| Control Type | Temperature | Reaction Time | Product Ratio (1-Sulfonyl : 3-Sulfonyl) | Overall Yield (%) |
|---|---|---|---|---|
| Kinetic | -78 °C | 2 hours | 95 : 5 | 85% |
| Thermodynamic | 80 °C | 24 hours | 10 : 90 | 70% |
Protocol 1: Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole (Kinetic Control)
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 7-methoxy-1H-indole (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Deprotonation: A strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq) is added portion-wise. The mixture is stirred at -78 °C for 30 minutes. The causality here is to rapidly and irreversibly deprotonate the indole nitrogen at a temperature where rearrangement is impossible.
-
Electrophile Addition: A solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF is added dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: The reaction is stirred at -78 °C for 2 hours.
-
Quench & Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the pure 1-sulfonyl indole.
Protocol 2: Synthesis of 3-Benzenesulfonyl-7-methoxy-1H-indole (Thermodynamic Control)
-
Setup: A round-bottom flask is charged with 7-methoxy-1H-indole (1.0 eq), benzenesulfonyl chloride (1.2 eq), and a high-boiling solvent like N,N-dimethylformamide (DMF).
-
Heating: The mixture is heated to 80 °C with vigorous stirring under a nitrogen atmosphere. The higher temperature provides the necessary energy to overcome the activation barrier for C-3 substitution and allows for the equilibration of any kinetically formed N-1 product.
-
Reaction: The reaction is maintained at 80 °C for 24 hours. The progress is monitored by TLC or LC-MS.
-
Workup: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude solid is recrystallized or purified by flash column chromatography to yield the pure 3-sulfonyl indole.
Case Study: Modern Palladium-Catalyzed Indole Syntheses
Modern cross-coupling methods, such as the Larock indole synthesis, have expanded the toolkit for creating complex indoles. [9]The Larock synthesis involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. [9]While the principles of kinetic and thermodynamic control still apply, the factors governing regioselectivity are more complex and are often tuned by the catalytic system itself.
Regioselectivity is primarily determined during the migratory insertion of the alkyne into the aryl-palladium bond. [9]The choice of which alkyne carbon inserts is influenced by:
-
Steric Effects: The bulkier substituent on the alkyne will typically orient itself away from the palladium catalyst and the aniline ring.
-
Electronic Effects: Electron-donating or withdrawing groups on the alkyne can influence the polarization of the triple bond, directing the insertion.
-
Reaction Conditions: The choice of palladium ligand, base, and solvent can dramatically alter the energy of the competing transition states, thereby controlling the regiochemical outcome. [10][11][12] In this context, control is less about a simple temperature switch and more about a holistic optimization of the entire catalytic cycle.
Caption: Workflow for optimizing regioselectivity in Pd-catalyzed indole synthesis.
Summary and Strategic Recommendations
Understanding and applying the principles of kinetic and thermodynamic control is essential for the efficient and selective synthesis of substituted indoles. The chemist can steer a reaction towards a desired isomer by carefully selecting the experimental conditions.
Table 3: General Conditions for Kinetic vs. Thermodynamic Control
| Reaction Type | Favors Kinetic Product | Favors Thermodynamic Product |
| Fischer Indole Synthesis | Milder Brønsted acids (e.g., H₃PO₄), lower temperatures. | Stronger acids (e.g., PPA, conc. H₂SO₄), higher temperatures. |
| Electrophilic Substitution | Very low temperatures (-78 °C), short reaction times, use of a strong base for N-deprotonation. | Higher temperatures (e.g., > room temp), longer reaction times to allow for equilibration/rearrangement. |
| Pd-Catalyzed Annulations | Often controlled by ligand/base choice rather than just temperature. Less hindered transition state favored. | Higher temperatures may allow for isomerization, but control is primarily achieved by tuning the catalytic system to favor the transition state leading to the more stable product. |
Final Recommendation: For any novel substrate in indole synthesis, it is crucial to perform an initial screen of reaction conditions. Systematically varying temperature, reaction time, and catalyst/ligand concentration will map the kinetic and thermodynamic landscape. This empirical data, guided by the mechanistic principles outlined here, provides the most reliable path to selectively synthesizing the target indole isomer, saving valuable time and resources in research and development.
References
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Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu. (n.d.). Retrieved January 19, 2026, from [Link]
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Vara, B. A., et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 3(11), 15923–15929. [Link]
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Cravotto, G., et al. (2003). Regioselectivity on the palladium-catalyzed intramolecular cyclization of indole derivatives. The Journal of Organic Chemistry, 68(20), 7625–7628. [Link]
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Bellina, F., et al. (2007). Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. Journal of the American Chemical Society, 129(47), 14714–14727. [Link]
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Regioselectivity of Larock Indole Synthesis Using Functionalized Alkynes. (n.d.). Retrieved January 19, 2026, from [Link]
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Kantchev, E. A. B., et al. (2012). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 2(13), 5550. [Link]
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Bischler-Möhlau indole synthesis - chemeurope.com. (n.d.). Retrieved January 19, 2026, from [Link]
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Möhlau‐Bischler indole synthesis. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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Rzepa, H. (2013). Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. Henry Rzepa's Blog. Retrieved from [Link]
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Chalmers, B. T., & Hughes, G. K. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 418. [Link]
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Savoie, P. R., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. Organic Process Research & Development, 21(6), 887–894. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. [Link]
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Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium - MCAT Content - Jack Westin. (n.d.). Retrieved January 19, 2026, from [Link]
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Jensen, W. B. (2007). Kinetic vs Thermodynamic Control. Journal of Chemical Education, 84(3), 403. [Link]
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Larock indole synthesis - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Deshmukh, B. B., & Lande, A. S. (2022). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. International Journal of Advanced Research in Science, Communication and Technology. [Link]
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Tsai, C.-C., et al. (2022). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 7(3), 3162–3171. [Link]
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14.11: Kinetic Versus Thermodynamic Products - Chemistry LibreTexts. (2019). Retrieved January 19, 2026, from [Link]
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Basak, A. K., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. ACS Omega, 7(3), 2959–2966. [Link]
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Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Catak, S., et al. (2016). Kinetics versus thermodynamics in the proline catalyzed aldol reaction. Chemical Communications, 52(65), 10016–10019. [Link]
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Kinetic Control vs. Thermodynamic Control - YouTube. (2020). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride. As a substituted hydrazine derivative and a halogenated organic compound, this chemical presents significant health, safety, and environmental risks that necessitate strict adherence to established protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and regulatory compliance.
Core Principles: Hazard Profile and Risk Mitigation
Understanding the intrinsic hazards of this compound is fundamental to its safe management. The molecule's structure dictates its classification and handling procedures. The hydrazine functional group is associated with high reactivity and toxicity, while the fluoro- group places it in the halogenated waste category.
Key Hazards Overview:
| Hazard Type | Description | Rationale & Causality |
| Toxicity | Toxic if swallowed, in contact with skin, or inhaled. Causes serious skin and eye irritation or burns.[1][2] | Hydrazine and its derivatives are known systemic toxins that can damage the liver, kidneys, and central nervous system.[3] |
| Carcinogenicity | Suspected of causing cancer. Hydrazine is listed by the National Toxicology Program as "Reasonably anticipated to be a human carcinogen".[4] | The carcinogenic potential is a well-documented characteristic of the hydrazine class of compounds. |
| Reactivity | As a hydrazine derivative, it is a strong reducing agent. It is incompatible with strong oxidizing agents, acids, and metal oxides.[5][6] | Contact with incompatible materials can lead to vigorous, exothermic reactions, potentially causing ignition or explosion.[5] The hydrochloride salt form offers greater stability than the free base, but caution remains essential. |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Release into waterways is prohibited as it can deplete dissolved oxygen and exert direct toxic effects on marine organisms.[5] |
Regulatory Mandate: Compliance is Non-Negotiable
This compound and wastes containing it are classified as hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA).[7] All personnel generating this waste are subject to the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management framework.[8][9] This means the generator is legally responsible for the waste from its point of generation to its final, environmentally sound disposal.[8]
Strict adherence to all federal, state, and local regulations is mandatory.[5][10][11]
Standard Operating Protocol: Routine Waste Disposal
This protocol outlines the primary, approved method for disposing of this compound from routine laboratory operations. Chemical neutralization should not be used as a standard disposal method for routine waste and is reserved for specific spill decontamination scenarios by trained personnel.
Step-by-Step Disposal Procedure:
-
Waste Classification: Immediately classify the waste as a Halogenated Organic Hazardous Waste . This classification is critical for proper segregation.
-
Segregation:
-
Container Selection and Labeling:
-
Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy or bottle, that can be securely sealed.[14] Avoid metal cans, as halogenated compounds can degrade to form acids that corrode metal.[14]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" .
-
List all chemical constituents by their full name, including "this compound," and their approximate percentages.
-
-
Accumulation and Storage:
-
Keep the waste container tightly sealed at all times, except when adding waste.[10]
-
Store the container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a designated chemical storage cabinet. The SAA must be at or near the point of generation.
-
Ensure the storage area is cool, dry, well-ventilated, and away from sources of ignition.[15]
-
-
Final Disposal:
-
Once the container is full or waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
EHS will transport the waste to a central accumulation area for subsequent transfer to a licensed hazardous waste disposal facility, where it will be disposed of via high-temperature incineration.[7][16]
-
Emergency Protocol: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Small Spill Cleanup (manageable within 10-15 minutes by trained lab personnel):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate personal protective equipment, including double nitrile gloves, chemical splash goggles, and a lab coat.[14]
-
Containment: Prevent the spill from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container.[1][14]
-
Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS waste stream.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the area immediately.
-
Alert others and prevent entry.
-
Contact your institution's EHS or emergency response team from a safe location.[17]
Personnel Exposure First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][17]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]
Advanced Topic: Chemical Decontamination of Aqueous Waste
Disclaimer: This method is intended only for specific, high-volume applications under strict engineering controls by highly trained personnel. It is NOT a substitute for the standard disposal protocol for routine laboratory waste.
Dilute aqueous solutions of hydrazines can be chemically degraded via oxidation. This process must be carefully controlled to ensure complete destruction, as incomplete reactions can generate other hazardous byproducts like N-nitrosamines.[7]
Oxidative Treatment Methods:
| Oxidizing Agent | Procedure | Chemical Rationale |
| Sodium or Calcium Hypochlorite | In a well-ventilated chemical fume hood, slowly add a dilute (<5%) solution of sodium or calcium hypochlorite to a stirred, dilute (<5%) aqueous solution of the hydrazine waste.[4][5][18] The pH should be monitored and maintained in the range of 5-8.[5] | Hypochlorite oxidizes the hydrazine to nitrogen gas and water, forming chloride salts.[19] For example: N₂H₄ + Ca(OCl)₂ → CaCl₂ + 2H₂O + N₂↑. |
| Hydrogen Peroxide | Add a dilute solution of hydrogen peroxide (two moles of H₂O₂ per mole of hydrazine) to the stirred aqueous waste. The reaction can be accelerated by the addition of a copper (II) salt catalyst.[3][5] | Catalyzed hydrogen peroxide effectively oxidizes hydrazine to nitrogen and water.[3] |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). Hydrazine. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety Plan. Environmental Health & Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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-
Hydrazine Hydrate 7.5% Safety Data Sheet. (2015). Retrieved from [Link]
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ResearchGate. (2014). (PDF) Detoxication of hydrazine in waste waters. Retrieved from [Link]
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University of Alabama in Huntsville. (n.d.). Hazardous Waste Reduction. Environmental Health and Safety. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Chemistry For Everyone. (2023). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2023). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]
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Mastering Safety: A Researcher's Guide to Handling (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, practical framework for the safe handling of (3-Fluoro-5-methoxyphenyl)hydrazine hydrochloride, a substituted hydrazine derivative that, like its class, requires meticulous attention to detail to mitigate inherent risks. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
The Chemical Profile: Understanding the Hazard
This compound is a substituted hydrazine hydrochloride. The primary hazards associated with this compound, as outlined in its Safety Data Sheet (SDS), are significant and demand respect[1]. It is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1].
The hydrazine functional group is the cornerstone of this molecule's reactivity and, consequently, its hazard profile. Hydrazine and its derivatives are well-documented as being toxic and are often treated as potential carcinogens[2][3]. The hydrochloride salt form generally improves stability and handling characteristics compared to the free base; however, the fundamental risks associated with the hydrazine moiety remain.
| Hazard Classification | GHS Hazard Statement | Potential Effects |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Nausea, vomiting, and potential for systemic toxicity.[1] |
| Skin Irritation | H315: Causes skin irritation | Redness, itching, inflammation, and potential for chemical burns upon prolonged contact.[1][4] |
| Eye Irritation | H319: Causes serious eye irritation | Severe redness, pain, and potential for serious eye damage.[1][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Coughing, shortness of breath, and irritation of the respiratory tract.[1][4] |
It is crucial to recognize that while the immediate, acute effects are well-defined, many hydrazine derivatives are also suspected of causing long-term health effects, including cancer and genetic defects[2]. Therefore, the operational imperative is to minimize exposure through a multi-layered safety approach.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is your first and most critical line of defense. The following PPE is mandatory when handling this compound.
Hand Protection: The Impermeable Barrier
-
Requirement: Chemical-resistant gloves are non-negotiable.
-
The "Why": This compound is a known skin irritant[1]. Direct contact can lead to irritation and potential absorption through the skin.
-
Field-Proven Insight: Double-gloving provides an additional layer of security. Should the outer glove become contaminated, it can be safely removed without compromising the inner glove, thus protecting the user. Nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific chemical you are handling.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Requirement: ANSI Z87.1-compliant safety goggles are the minimum requirement. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.
-
The "Why": this compound can cause serious eye irritation and damage[1][4]. The eyes are particularly vulnerable to chemical splashes and airborne particles.
-
Field-Proven Insight: Standard safety glasses do not provide a complete seal around the eyes and are insufficient. Chemical splash goggles are essential to prevent liquids or fine dust from entering the eye area.
Body Protection: Preventing Skin Contact
-
Requirement: A flame-resistant lab coat is essential. For larger scale operations, chemical-resistant aprons or suits may be necessary.
-
The "Why": To prevent accidental skin contact from spills or splashes[5]. Contaminated clothing must be removed immediately and decontaminated before reuse[1].
-
Field-Proven Insight: Ensure your lab coat is fully buttoned. Open lab coats offer significantly less protection.
Respiratory Protection: Safeguarding Your Lungs
-
Requirement: All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[3]. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates is required.
-
The "Why": The compound is a respiratory irritant[1][4]. Inhalation can cause irritation to the nose, throat, and lungs.
-
Field-Proven Insight: The presence of a detectable odor often indicates that you are exceeding the permissible exposure limit[6]. Do not rely on your sense of smell as a primary indicator of exposure.
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, well-defined protocol is crucial for minimizing risk.
1. Preparation and Engineering Controls:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weighing paper, reaction vessel, and waste containers, and place them inside the fume hood.
-
Emergency Preparedness: Locate the nearest safety shower and eyewash station. Ensure a spill kit compatible with hydrazine compounds is readily available.
2. Handling the Compound:
-
Don Appropriate PPE: Before opening the container, put on all required PPE as detailed above.
-
Inert Atmosphere: For prolonged storage or sensitive reactions, consider handling under an inert atmosphere (e.g., nitrogen or argon) as hydrazines can be sensitive to air.
-
Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container within the fume hood. Avoid creating dust.
-
Transfer: Use a clean spatula to transfer the solid to the reaction vessel.
-
Closing Containers: Securely close the primary container immediately after use.
3. Post-Handling and Decontamination:
-
Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first (if double-gloved, the outer pair), followed by the lab coat, face shield, and goggles, and finally the inner gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Responsible Management of Chemical Waste
Improper disposal of this compound and its containers can pose a significant environmental and safety hazard.
-
Waste Segregation: All waste contaminated with this compound, including weighing paper, gloves, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should also be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4][5].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[4][5].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7].
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS or emergency response team.
Safe Handling Workflow Diagram
Caption: Safe handling workflow for this compound.
Conclusion
The responsible and safe handling of this compound is not a barrier to scientific progress but rather a prerequisite for it. By understanding the inherent hazards, diligently using the correct personal protective equipment, and adhering to established operational and disposal protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research. This guide serves as a foundational resource, but it is incumbent upon every scientist to remain vigilant, informed, and proactive in their commitment to laboratory safety.
References
-
Wikipedia. Hydrazine. [Link]
-
Cole-Parmer. Hydrazine dihydrochloride, 99% Material Safety Data Sheet. [Link]
-
2-Safety Data Sheet. 2-Naphthalenyl hydrazine hydrochloride. [Link]
-
Cole-Parmer. 1-[4-(Trifluoromethyl)phenyl]hydrazine hydrochloride Material Safety Data Sheet. [Link]
-
PubChem. (3-Fluoro-5-nitrophenyl)hydrazine hydrochloride. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
